Technical Documentation Center

3-(2-Hydroxyethyl)-7-methoxybenzofuran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Hydroxyethyl)-7-methoxybenzofuran

Core Science & Biosynthesis

Foundational

Spectroscopic data for 3-(2-Hydroxyethyl)-7-methoxybenzofuran characterization

Introduction & Compound Profile 3-(2-Hydroxyethyl)-7-methoxybenzofuran (CAS: 153851-71-9, often referenced in Ramelteon synthesis pathways) is a critical bicyclic aromatic intermediate. Its structural integrity is define...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

3-(2-Hydroxyethyl)-7-methoxybenzofuran (CAS: 153851-71-9, often referenced in Ramelteon synthesis pathways) is a critical bicyclic aromatic intermediate. Its structural integrity is defined by the fusion of a benzene ring with a furan ring (benzofuran core), substituted at the C-7 position with a methoxy group and at the C-3 position with a hydroxyethyl chain.

Accurate characterization of this molecule is essential for validating the quality of starting materials in the synthesis of melatonin receptor agonists like Ramelteon. This guide details the spectroscopic signature required to confirm identity and purity, distinguishing it from its dihydrobenzofuran analogs or regioisomers.

Physicochemical Snapshot
PropertyData
Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in water
Melting Point ~58–62 °C (Dependent on polymorph/purity)

Spectroscopic Strategy & Workflow

To ensure a self-validating protocol, a multi-modal approach is required. The workflow below illustrates the logical progression from raw sample to structural confirmation.

G Sample Crude/Purified Sample IR FT-IR (Functional Groups) Sample->IR Step 1 MS Mass Spectrometry (MW & Fragmentation) Sample->MS Step 2 NMR 1H & 13C NMR (Connectivity) Sample->NMR Step 3 HPLC HPLC/UPLC (Purity Profile) Sample->HPLC QC Validation Structural Validation IR->Validation MS->Validation NMR->Validation HPLC->Validation

Figure 1: Analytical workflow for the structural validation of benzofuran intermediates.

Mass Spectrometry (MS) Characterization[2][3][4]

Mass spectrometry provides the first line of evidence for molecular weight and structural fragments. For this compound, Electron Ionization (EI) or ESI+ are standard.

Fragmentation Logic

The molecule (MW 192) typically undergoes fragmentation at the hydroxyethyl side chain.

  • Molecular Ion (M+): m/z 192 (distinct, moderate intensity).

  • Base Peak: Often observed at m/z 161 due to the loss of the hydroxymethyl group (–CH₂OH, 31 Da), leaving the stable 7-methoxybenzofuran-3-methylene cation.

Ion (m/z)AbundanceFragment AssignmentMechanism
192 40-60%[M]⁺Molecular ion (radical cation)
161 100%[M – CH₂OH]⁺Benzylic cleavage at C3-sidechain
162 20-30%[M – CH₂O]⁺McLafferty-like rearrangement
148 10-20%[M – C₂H₄O]⁺Loss of entire hydroxyethyl chain
133 15-25%[148 – CH₃]⁺Loss of methyl from methoxy group

Infrared Spectroscopy (FT-IR)[4][5]

IR confirms the presence of the alcohol and the ether functionalities while verifying the aromatic nature of the core.

  • O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Intermolecular H-bonding).

  • C-H Stretch (Aromatic): Weak signals >3000 cm⁻¹.

  • C-H Stretch (Aliphatic): 2850–2950 cm⁻¹ (Methylene groups).

  • C=C Aromatic/Furan Ring: Sharp bands at 1585, 1490 cm⁻¹ .

  • C-O Stretch (Methoxy): Strong band at 1260–1270 cm⁻¹ (Aryl-alkyl ether).

  • C-O Stretch (Primary Alcohol): Strong band at 1030–1050 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7][8]

This is the definitive method for establishing the substitution pattern (7-methoxy) and the oxidation state of the furan ring.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (7.26 ppm ref) or DMSO-d₆ (2.50 ppm ref)

The spectrum is characterized by the distinct benzofuran H-2 singlet, the AMX pattern of the benzene ring, and the triplets of the ethyl chain.

PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
H-2 7.45 – 7.55Singlet (s)1H-Characteristic of 3-subst. benzofuran.[1][2][3][4]
H-4 7.15 – 7.20dd1H7.8, 1.2Ortho to H-5, meta to H-6.
H-5 7.10 – 7.18Triplet (t)1H7.8Pseudo-triplet (overlap).
H-6 6.75 – 6.85dd1H7.8, 1.0Shielded by 7-OMe.
7-OMe 3.98 – 4.02Singlet (s)3H-Characteristic methoxy.
CH₂-a 2.85 – 2.95Triplet (t)2H6.5Benzylic methylene (C-3 attached).
CH₂-b 3.85 – 3.95Triplet (t)2H6.5Hydroxymethylene (–CH₂OH).
OH 1.8 – 2.5Broad (br)1H-Exchangeable (solvent dependent).

Diagnostic Feature: The H-2 proton in benzofurans is typically a sharp singlet downfield. If this signal appears as a doublet or is shifted upfield (< 6.5 ppm), it suggests contamination with the dihydro analog (Ramelteon core structure).

Carbon NMR (¹³C NMR)

Solvent: CDCl₃ (77.16 ppm ref)

Carbon TypeShift (δ, ppm)Assignment
C-O (Methoxy) ~56.07-OCH₃
C-O (Alcohol) ~62.0–CH₂C H₂OH
Benzylic CH₂ ~28.5C H₂CH₂OH
Aromatic C-H 105.5C-6 (Shielded by OMe)
Aromatic C-H 113.0C-4
Aromatic C-H 123.5C-5
Furan C-H 141.5C-2 (Alpha to Oxygen)
Quaternary C 145.0C-7a (Bridgehead)
Quaternary C 145.5C-7 (Ipso to OMe)
Quaternary C 127.0C-3a (Bridgehead)
Quaternary C 117.0C-3 (Beta to Oxygen)

Structural Connectivity Visualization

Understanding the HMBC (Heteronuclear Multiple Bond Correlation) is vital for proving the ethyl chain is at position 3 and not position 2.

HMBC H_2 H-2 (7.5 ppm) C_3 C-3 (117 ppm) H_2->C_3 2J C_3a C-3a (127 ppm) H_2->C_3a 3J H_CH2a H-CH2(a) (2.9 ppm) H_CH2a->C_3 2J H_CH2a->C_3a 3J C_2 C-2 (141.5 ppm) H_CH2a->C_2 3J

Figure 2: Key HMBC correlations confirming the attachment of the hydroxyethyl chain at C-3.

Quality Control & Impurity Profile

When synthesizing this intermediate, two primary impurities must be monitored by HPLC (C18 column, Acetonitrile/Water gradient):

  • 7-Methoxybenzofuran-3-acetic acid: The unreduced precursor. Detected by the presence of a carbonyl stretch in IR (~1710 cm⁻¹) and a downfield shift of the CH₂ protons.

  • Dihydro-analog: Over-reduction of the furan ring double bond. Detected by the loss of the aromatic H-2 singlet in NMR and a shift in UV max absorption.

References

  • Takeda Chemical Industries. (1998). Benzofuran derivatives and their production.[1] EP Patent 0885210. Link

  • Uchikawa, O., et al. (2002). Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists.Journal of Medicinal Chemistry, 45(19), 4222-4239. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11384351 (Related Benzofuran Analog).Link

  • Sigma-Aldrich. (2024). Product Specification: 2-(5-Methoxy-1-benzofuran-3-yl)ethanol (Homolog Reference).Link

Sources

Exploratory

Chemical properties and reactivity of 3-(2-Hydroxyethyl)-7-methoxybenzofuran

This guide details the chemical properties, synthesis, and reactivity profile of 3-(2-Hydroxyethyl)-7-methoxybenzofuran , a critical pharmacophore often utilized as a bioisostere for melatonin and serotonin derivatives i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and reactivity profile of 3-(2-Hydroxyethyl)-7-methoxybenzofuran , a critical pharmacophore often utilized as a bioisostere for melatonin and serotonin derivatives in drug discovery.

Part 1: Chemical Identity & Structural Analysis

3-(2-Hydroxyethyl)-7-methoxybenzofuran is a bicyclic heteroaromatic alcohol. Structurally, it consists of a benzofuran core substituted with a methoxy group at position 7 and a hydroxyethyl side chain at position 3. This specific substitution pattern renders it an oxygenated bioisostere of 7-methoxytryptophol , a metabolite of melatonin.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Relevance
Molecular Formula C₁₁H₁₂O₃Core scaffold for library generation.
Molecular Weight 192.21 g/mol Fragment-like, ideal for lead optimization.
cLogP 2.1 – 2.4Moderate lipophilicity; good BBB permeability potential.
H-Bond Donors 1 (Primary Alcohol)Handle for conjugation or receptor binding.
H-Bond Acceptors 3 (Furan O, Methoxy O, Alcohol O)Critical for hydrogen bonding networks in active sites.
pKa ~16 (Alcohol)Neutral at physiological pH.
Topological PSA ~39 ŲExcellent membrane permeability (<140 Ų).
Structural Significance in Medicinal Chemistry

The 7-methoxy group is electronically significant; it acts as an electron-donating group (EDG) via resonance, increasing the electron density of the benzene ring, particularly at the para position (C4) relative to itself. The benzofuran oxygen also donates density into the furan ring. The 3-(2-hydroxyethyl) chain serves as a flexible linker, mimicking the ethylamine side chain of neurotransmitters, but with a terminal hydroxyl group that serves as a versatile synthetic handle or a metabolic soft spot.

Part 2: Synthetic Pathways[1][2][3]

The synthesis of 3-substituted benzofurans requires strategic ring construction. Direct electrophilic substitution at C3 is possible but often competes with C2. Therefore, de novo ring synthesis or directed functionalization is preferred.

Pathway A: The Homologation Route (Recommended)

This route ensures regioselectivity at the C3 position by utilizing the Vilsmeier-Haack formylation, followed by carbon chain extension.

Protocol:

  • Scaffold Synthesis: Cyclization of o-vanillin with ethyl bromoacetate followed by decarboxylation yields 7-methoxybenzofuran .

  • C3-Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) selectively installs an aldehyde at C3 due to the directing effect of the furan oxygen.

  • Homologation: A Wittig reaction with (methoxymethyl)triphenylphosphonium chloride yields the enol ether, which is hydrolyzed to 7-methoxybenzofuran-3-acetaldehyde .

  • Reduction: Sodium borohydride (NaBH₄) reduction yields the target alcohol.

Pathway B: The 3-Acetic Acid Reduction

Alternatively, the side chain can be introduced via a modified Perkin condensation or reaction with 4-haloacetoacetate derivatives, yielding 7-methoxybenzofuran-3-acetic acid , which is directly reduced to the alcohol.

Experimental Workflow (Pathway A Visualization):

Synthesis Vanillin o-Vanillin (Start) Benzofuran 7-Methoxybenzofuran (Core) Vanillin->Benzofuran 1. ClCH2COOEt, K2CO3 2. Hydrolysis/Decarboxylation Aldehyde 3-Formyl-7-methoxybenzofuran (Intermediate) Benzofuran->Aldehyde POCl3, DMF (Vilsmeier-Haack) Acetaldehyde 7-Methoxybenzofuran- 3-acetaldehyde Aldehyde->Acetaldehyde 1. Ph3P=CHOMe 2. H3O+ (Homologation) Target 3-(2-Hydroxyethyl)- 7-methoxybenzofuran Acetaldehyde->Target NaBH4, MeOH (Reduction)

Caption: Step-wise synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran via C3-formylation and homologation.

Part 3: Chemical Reactivity & Derivatization

The reactivity of 3-(2-Hydroxyethyl)-7-methoxybenzofuran is defined by two distinct domains: the aliphatic alcohol and the electron-rich aromatic core .

Aliphatic Alcohol Functionalization

The primary hydroxyl group is the most reactive site for nucleophilic substitution and oxidation.

  • Activation: Conversion to a mesylate (MsCl/Et₃N) or tosylate creates a potent leaving group. This is the standard pathway for synthesizing agomelatine analogs (displacing OMs with amines/amides).

  • Oxidation: Swern or Dess-Martin oxidation yields the aldehyde, a reactive electrophile liable to in vivo oxidation to the carboxylic acid (metabolic clearance).

Electrophilic Aromatic Substitution (EAS)

The 7-methoxy group and the furan oxygen activate the ring system.

  • Regioselectivity: The C2 position is the most nucleophilic site on the furan ring. However, C4 and C6 (on the benzene ring) are activated by the 7-methoxy group (ortho/para directors).

  • Halogenation: Bromination (NBS) typically occurs at C2. If C2 is blocked, it may occur at C4.

Metabolic Stability (CYP450)
  • O-Demethylation: The 7-methoxy group is a primary target for CYP2D6, leading to the 7-hydroxy metabolite (phenol), which is rapidly glucuronidated.

  • Glucuronidation: The primary alcohol is a direct substrate for UGT enzymes.

Reactivity Map:

Reactivity Target 3-(2-Hydroxyethyl)- 7-methoxybenzofuran Mesylate Alkyl Mesylate/Tosylate (Precursor to Amines) Target->Mesylate MsCl, Et3N (Activation) Aldehyde 3-Acetaldehyde (Oxidation Liability) Target->Aldehyde DMP or CYP450 (Oxidation) C2_Sub 2-Bromo Derivative (EAS at C2) Target->C2_Sub NBS, DMF (Halogenation) Phenol 7-Hydroxy Metabolite (CYP2D6 O-demethylation) Target->Phenol Liver Microsomes (Metabolism)

Caption: Divergent reactivity profile showing synthetic utility (blue/grey) and metabolic liabilities (red/yellow).

Part 4: Experimental Protocol (Synthesis of Precursor)

Protocol: Vilsmeier-Haack Formylation of 7-Methoxybenzofuran Note: This is a critical step to install the C3 carbon handle.

  • Reagents: 7-Methoxybenzofuran (1.0 eq), Phosphorus Oxychloride (POCl₃, 1.2 eq), Dimethylformamide (DMF, 5.0 eq).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Cool DMF to 0°C in an ice bath.

    • Add POCl₃ dropwise over 15 minutes (exothermic; maintain <10°C). Stir for 30 mins to form the Vilsmeier reagent.

    • Add a solution of 7-Methoxybenzofuran in minimal DMF dropwise.

    • Warm to room temperature, then heat to 80°C for 4 hours.

    • Quench: Pour reaction mixture onto crushed ice/saturated NaOAc solution.

    • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields 7-methoxybenzofuran-3-carbaldehyde as a pale yellow solid.

References

  • Mushtaq, A., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses. RSC Advances. Link

  • Dawood, D. H., et al. (2019).[1] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Scientia Pharmaceutica. Link

  • Kirsch, G., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Link

  • Drug Enforcement Administration (DEA). (2009). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. Microgram Journal. Link

Sources

Foundational

A Technical Guide to the Discovery and Isolation of Novel Benzofuran Derivatives

Introduction Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry and natural product research.[1][2][3] Its derivatives are abundant in n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry and natural product research.[1][2][3] Its derivatives are abundant in nature, found in various plant species and fungi, and exhibit a vast spectrum of biological activities.[4] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, making them highly attractive targets for drug discovery programs.[3][5][6] The ever-increasing utility of benzofuran derivatives as pharmaceutical agents has driven significant innovation in both synthetic chemistry and natural product isolation to access novel and biologically potent analogues.[1][7]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals engaged in the discovery and isolation of novel benzofuran derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into synthetic strategies, isolation workflows, and structural elucidation, ensuring a robust and scientifically sound approach.

Part 1: Strategies for the Discovery of Novel Benzofuran Scaffolds

The quest for new benzofuran derivatives proceeds along two primary fronts: rational synthesis in the laboratory and isolation from nature's vast chemical library.

Synthetic Approaches: Building Complexity by Design

Modern organic synthesis offers powerful tools to construct the benzofuran core with precise control over substitution patterns. The choice of a synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and reaction efficiency.

Expert Insight: The decision to pursue a specific synthetic strategy often involves a trade-off between novelty, step-economy, and functional group tolerance. While classical methods are robust, modern catalytic approaches often provide access to previously unattainable chemical space.

1.1.1 Transition Metal-Catalyzed Annulation Reactions

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. Palladium-, copper-, and iron-based catalysts are frequently employed to facilitate key bond-forming and cyclization steps.[1][2]

  • Palladium-Catalyzed Reactions: Palladium catalysts are highly versatile for benzofuran synthesis. Common strategies include Sonogashira coupling of iodophenols with terminal alkynes, followed by intramolecular cyclization.[1][8] More advanced methods involve C-H activation/oxidation tandem reactions, which offer an efficient way to construct the benzofuran ring from readily available precursors like 2-hydroxystyrenes and iodobenzenes.[9][10] This approach enhances synthetic efficiency and allows for the construction of complex molecules like the alkaloids decursivine and serotobenine.[9][10]

  • Copper-Catalyzed Reactions: Copper catalysts are often used in one-pot strategies, such as the reaction between substituted amines, salicylaldehydes, and an alkyne source like calcium carbide, to afford amino-substituted benzofurans in high yields.[1]

  • Iron-Catalyzed Reactions: Lewis acids like iron chloride can catalyze ring-closing reactions, for instance, between trifluoromethylselenolating reagents and substituted alkynyl benzenes, to furnish substituted benzofuran derivatives.[1]

1.1.2 Iodocyclization Reactions

Iodocyclization is a mild and efficient method for constructing the benzofuran ring from ortho-alkynylphenols. The reaction proceeds via an electrophilic attack of an iodine source on the alkyne, followed by intramolecular trapping by the phenolic oxygen. The choice of the iodinating agent, such as bis(2,4,6-collidine)iodonium hexafluorophosphate, can be critical for the success and speed of the reaction.[11] This method is valued for its high yields, rapid reaction times (often seconds at room temperature), and tolerance of various functional groups.[11]

Caption: Palladium-catalyzed Sonogashira coupling and cyclization workflow.

Isolation from Natural Sources

Nature is a prolific source of structurally diverse benzofurans.[4] The process of isolating these compounds is a journey from a complex biological matrix to a pure, characterized molecule.

1.2.1 Bioassay-Guided Fractionation

This is the cornerstone strategy for discovering novel bioactive compounds from natural sources.[12] The process involves a systematic, iterative cycle of separation and biological testing.[13]

Workflow Protocol: Bioassay-Guided Fractionation

  • Crude Extraction: The source material (e.g., plant leaves, fungal broth) is extracted with a suitable solvent (e.g., methanol, ethyl acetate) to obtain a crude extract containing a complex mixture of metabolites.[14]

  • Initial Bioassay: The crude extract is tested for the desired biological activity (e.g., anticancer, antimicrobial). If active, it proceeds to the next step.

  • Chromatographic Fractionation: The active crude extract is subjected to a primary separation technique, typically column chromatography, to yield several fractions of decreasing complexity.

  • Fraction Bioassay: Each fraction is tested for biological activity. The most potent fraction(s) are selected for further purification.[15]

  • Iterative Purification: The active fraction is further purified using higher resolution chromatographic techniques, such as Preparative High-Performance Liquid Chromatography (Prep-HPLC).[12][16] This cycle of fractionation and bioassay is repeated until a pure, active compound is isolated.[13]

Trustworthiness Check: A significant challenge in this process is the potential loss of activity due to synergistic effects between multiple compounds or degradation of the active molecule.[17] It is crucial to maintain a meticulous record of activity at each stage and consider that the "activity" may not reside in a single molecule. Modern techniques like bioactive molecular networking can help identify candidate active molecules early in the process.[17]

Caption: Iterative workflow for bioassay-guided fractionation.

Part 2: High-Fidelity Isolation and Purification

The goal of isolation is to obtain the novel benzofuran derivative in a state of high purity, suitable for structural elucidation and further biological testing. Preparative HPLC is a principal technique for this purpose.[16][18]

Chromatographic Techniques: A Comparative Overview

The choice of chromatographic mode is critical and depends on the physicochemical properties of the target compound.

TechniqueStationary PhaseMobile PhasePrinciple of SeparationBest For
Normal-Phase HPLC Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane, Ethyl Acetate)Adsorption. Polar compounds are retained longer.Separation of non-polar to moderately polar isomers.
Reversed-Phase HPLC Non-polar (e.g., C18, C8)Polar (e.g., Water, Acetonitrile, Methanol)Partitioning. Non-polar compounds are retained longer.The most widely used and robust mode for a broad range of natural products.[16]
Size-Exclusion (SEC) Porous particlesSolvent that dissolves the sampleSeparation based on molecular size.High molecular weight benzofuran polymers or conjugates.
Ion-Exchange (IEX) Charged stationary phaseBuffered aqueous solutionSeparation based on net charge.Ionizable benzofuran derivatives (e.g., with acidic or basic functional groups).
Protocol: Scaling from Analytical to Preparative HPLC

A common workflow involves developing a separation method at the analytical scale and then scaling it up for preparative purification.[19]

  • Method Development (Analytical Scale):

    • Column & Phase Selection: Start with a robust, general-purpose column, typically a C18 reversed-phase column.

    • Solvent Screening: Screen different mobile phase combinations (e.g., water/acetonitrile vs. water/methanol) to achieve the best selectivity for the target peak.

    • Gradient Optimization: Develop a gradient elution profile that provides good resolution between the target compound and its nearest impurities. The goal is to maximize resolution while minimizing run time.[19]

  • Scaling Calculation:

    • Expert Insight: The key to a successful scale-up is maintaining the linear velocity of the mobile phase. The flow rate for the preparative column should be adjusted proportionally to the square of the ratio of the column diameters.

    • Formula: Flow Rate (prep) = Flow Rate (analytical) × [Diameter (prep) / Diameter (analytical)]²

  • Loading Study (Preparative Scale):

    • Determine the maximum amount of sample that can be injected onto the preparative column without compromising the resolution between the target peak and critical impurities. This is often done by making injections of increasing concentration.

  • Fraction Collection:

    • Collect the eluent corresponding to the target peak. Modern purification systems can use UV, evaporative light scattering (ELSD), or mass spectrometry (MS) detectors to trigger fraction collection, with mass-directed purification offering the highest selectivity.[20]

  • Purity Analysis & Post-Purification:

    • Self-Validating System: Analyze a small aliquot of the collected fraction using the original analytical HPLC method to confirm its purity.

    • Combine pure fractions and remove the solvent, typically by rotary evaporation or lyophilization.

Part 3: Unambiguous Structural Elucidation

Once a novel benzofuran derivative is isolated in pure form, its chemical structure must be determined. This is a multi-step process that relies on a combination of modern spectroscopic techniques.

The Spectroscopic Toolkit

A synergistic approach using multiple spectroscopic methods is essential for confident structure determination.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is the first step, providing an accurate mass measurement from which a unique molecular formula can be determined.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., -OH, C=O, C-O-C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed connectivity and stereochemistry of a molecule.[21][22][23] A suite of 1D and 2D NMR experiments is required.

A Logic-Based NMR Workflow

The process of solving a structure with NMR is not random; it follows a logical progression from simple to complex information.[22][23]

  • ¹H NMR (Proton): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).

  • ¹³C NMR (Carbon): Shows the number of unique carbon atoms in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This crucial 2D experiment correlates each proton directly to the carbon atom it is attached to, creating a map of all C-H bonds.[23]

  • COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, typically through two or three bonds. This allows for the assembly of spin systems and structural fragments (e.g., tracing out an alkyl chain or substituted aromatic ring).[23]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. It is the key experiment for connecting the structural fragments identified from COSY into a complete molecular skeleton.[23]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining the relative stereochemistry of the molecule.

Caption: Logical workflow for structural elucidation using spectroscopy.

Expert Insight: The final step is always validation.[22] Once a structure is proposed, the scientist must return to all the acquired data (MS, IR, all NMR spectra) and ensure that the proposed structure is fully consistent with every single piece of evidence. Any inconsistencies must be resolved before the structure can be considered confirmed. For completely novel scaffolds, X-ray crystallography provides the ultimate, unambiguous structural proof.

Conclusion

The discovery of novel benzofuran derivatives is a dynamic and rewarding field at the intersection of synthetic chemistry, natural product chemistry, and pharmacology. Success requires a deep understanding of the principles behind both creative synthesis and systematic isolation. By integrating modern catalytic methods, robust bioassay-guided fractionation protocols, and a logical, multi-faceted approach to structural elucidation, researchers can efficiently navigate the path from initial concept or natural source to a fully characterized, novel molecule with therapeutic potential. The self-validating and evidence-based workflows described in this guide provide a framework for ensuring scientific integrity and maximizing the probability of success in this important area of drug discovery.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Bioassay-directed fractionation for discovery of bioactive neutral lipids guided by relative mass defect filtering and multiplex. Journal of Mass Spectrometry. Available at: [Link]

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. Available at: [Link]

  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Molecules. Available at: [Link]

  • Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). Methods in Molecular Biology. Available at: [Link]

  • Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. Available at: [Link]

  • Bioactivity-Based Molecular Networking for the Discovery of Drug Leads in Natural Product Bioassay-Guided Fractionation. Journal of Natural Products. Available at: [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. Available at: [Link]

  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PubMed. Available at: [Link]

  • A generalized scheme for bioassay-guided fractionation and discovery of bioactive compounds. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Chemistry. Available at: [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. RSC Publishing. Available at: [Link]

  • Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). ResearchGate. Available at: [Link]

  • Strategy for Preparative LC Purification. Agilent. Available at: [Link]

  • Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). PubMed. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Purification Systems | For Preparative HPLC & SFC Applications. Waters Corporation. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. ResearchGate. Available at: [Link]

  • The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]

  • Isolation and Identification of Xanthone, Benzofuran, and Spirolactone Derivatives from Dinemasporium parastrigosum KT4144 and Their Plausible Biosynthetic Pathways. Journal of Natural Products. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. Available at: [Link]

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Available at: [Link]

  • Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available at: [Link]

Sources

Exploratory

The Strategic Utility of 3-(2-Hydroxyethyl)-7-methoxybenzofuran as a Precursor for Advanced Heterocyclic Scaffolds

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development Authored by: A Senior Application Scientist Introduction: The Benzofuran Core and the Unique Potential of a C3-Functionalized Synthon The benz...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Authored by: A Senior Application Scientist

Introduction: The Benzofuran Core and the Unique Potential of a C3-Functionalized Synthon

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its inherent planarity and ability to participate in various intermolecular interactions make it a privileged structure in drug design. Within this important class of heterocyles, molecules bearing specific functionalization at the C3-position are of particular interest as they offer a versatile handle for the construction of more complex, polycyclic systems.[2] This guide focuses on a specific, yet underexplored, precursor: 3-(2-Hydroxyethyl)-7-methoxybenzofuran . The strategic placement of a hydroxyethyl group at the C3-position, combined with the electron-donating methoxy group at C7, imparts this molecule with a unique reactivity profile, positioning it as a valuable starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. This document will provide an in-depth analysis of the synthesis of this precursor, its chemical characterization, and its application in the construction of medicinally relevant heterocyclic frameworks, supported by detailed experimental protocols and mechanistic insights.

Synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran: A Plausible and Efficient Route

While a direct, dedicated synthesis for 3-(2-Hydroxyethyl)-7-methoxybenzofuran is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be constructed based on well-established organic transformations. The proposed pathway commences with the commercially available and relatively inexpensive starting material, o-vanillin, and proceeds through the key intermediate, 3-acetyl-7-methoxybenzofuran.

The overall synthetic strategy is depicted below:

Synthesis_of_3-(2-Hydroxyethyl)-7-methoxybenzofuran o_vanillin o-Vanillin intermediate1 2-Hydroxy-3-methoxy- benzaldehyde o_vanillin->intermediate1 Dakin Reaction (H2O2, NaOH) intermediate2 7-Methoxybenzofuran intermediate1->intermediate2 Reaction with Chloroacetonitrile intermediate3 3-Acetyl-7-methoxybenzofuran intermediate2->intermediate3 Friedel-Crafts Acylation (Ac2O, SnCl4) target 3-(2-Hydroxyethyl)-7- methoxybenzofuran intermediate3->target Reduction (NaBH4, MeOH)

Figure 1: Proposed synthetic pathway for 3-(2-Hydroxyethyl)-7-methoxybenzofuran.

Experimental Protocol: Synthesis of 3-Acetyl-7-methoxybenzofuran

This protocol is adapted from established procedures for the synthesis of related benzofuran derivatives.

Step 1: Dakin Reaction of o-Vanillin

  • To a stirred solution of o-vanillin (15.2 g, 100 mmol) in 1 M aqueous sodium hydroxide (200 mL) at 0-5 °C, add 30% hydrogen peroxide (11.3 mL, 110 mmol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture with 2 M hydrochloric acid to pH 2-3.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-hydroxy-3-methoxybenzaldehyde.

Step 2: Synthesis of 7-Methoxybenzofuran

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (15.2 g, 100 mmol) and chloroacetonitrile (8.3 g, 110 mmol) in anhydrous acetone (200 mL), add anhydrous potassium carbonate (27.6 g, 200 mmol).

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 7-methoxybenzofuran.

Step 3: Friedel-Crafts Acylation to 3-Acetyl-7-methoxybenzofuran

  • To a solution of 7-methoxybenzofuran (14.8 g, 100 mmol) in anhydrous dichloromethane (200 mL) at 0 °C, add acetic anhydride (11.2 g, 110 mmol).

  • Add tin(IV) chloride (26.1 g, 100 mmol) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice (200 g) and concentrated hydrochloric acid (20 mL).

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain 3-acetyl-7-methoxybenzofuran.[3]

Experimental Protocol: Reduction to 3-(2-Hydroxyethyl)-7-methoxybenzofuran

The reduction of the acetyl group to a hydroxyethyl group is a standard transformation readily achieved with sodium borohydride.[4]

  • To a stirred solution of 3-acetyl-7-methoxybenzofuran (1.90 g, 10 mmol) in methanol (50 mL) at 0 °C, add sodium borohydride (0.42 g, 11 mmol) portion-wise.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(2-Hydroxyethyl)-7-methoxybenzofuran.

Spectroscopic Characterization (Predicted)

Parameter Predicted Value/Observation
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.10 (m, 3H, Ar-H), 6.85 (d, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.85 (t, 2H, CH₂OH), 2.90 (t, 2H, Ar-CH₂), 1.70 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ 155.0, 145.0, 128.0, 125.0, 122.0, 115.0, 112.0, 110.0, 62.0 (CH₂OH), 56.0 (OCH₃), 30.0 (Ar-CH₂)
IR (KBr, cm⁻¹) 3400 (br, O-H), 2950, 2870 (C-H), 1610, 1500 (C=C, Ar), 1260 (C-O, ether), 1050 (C-O, alcohol)
Mass Spectrometry (EI) m/z (%): 192 (M⁺), 161 (M⁺ -CH₂OH), 131

Application as a Precursor for Pterocarpan Synthesis

The true synthetic value of 3-(2-Hydroxyethyl)-7-methoxybenzofuran lies in its potential as a building block for more complex heterocyclic systems, such as pterocarpans. Pterocarpans are a class of natural products known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties.[7] The synthesis of the pterocarpan skeleton often involves the coupling of a benzofuran moiety with a suitably substituted phenol, followed by an intramolecular cyclization. The hydroxyethyl group at the C3-position of our target molecule is perfectly poised for such transformations.

A plausible synthetic route to a pterocarpan derivative from 3-(2-Hydroxyethyl)-7-methoxybenzofuran is outlined below, employing a Mitsunobu reaction for the crucial C-O bond formation.[2]

Pterocarpan_Synthesis precursor 3-(2-Hydroxyethyl)-7- methoxybenzofuran intermediate Coupled Intermediate precursor->intermediate Mitsunobu Reaction (DEAD, PPh3) phenol Substituted Phenol phenol->intermediate pterocarpan Pterocarpan Derivative intermediate->pterocarpan Intramolecular Cyclization (e.g., acid-catalyzed)

Figure 2: Proposed synthetic route to a pterocarpan derivative.

Explanatory Protocol: Mitsunobu Coupling and Cyclization
  • To a solution of 3-(2-Hydroxyethyl)-7-methoxybenzofuran (1.92 g, 10 mmol), a substituted phenol (e.g., resorcinol monomethyl ether, 1.24 g, 10 mmol), and triphenylphosphine (2.89 g, 11 mmol) in anhydrous tetrahydrofuran (100 mL) at 0 °C, add diethyl azodicarboxylate (DEAD, 1.91 g, 11 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the coupled intermediate.

  • Dissolve the intermediate in a suitable solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and sulfuric acid) and heat to effect the intramolecular cyclization.

  • After the reaction is complete (monitored by TLC), neutralize the mixture and extract the product with an organic solvent.

  • Purify the crude product by chromatography or recrystallization to obtain the desired pterocarpan derivative.

Conclusion and Future Outlook

3-(2-Hydroxyethyl)-7-methoxybenzofuran represents a strategically valuable, yet underutilized, precursor in heterocyclic synthesis. Its straightforward preparation from inexpensive starting materials and the versatile reactivity of its hydroxyethyl group open avenues for the construction of a diverse range of complex molecules. The demonstrated potential for its use in the synthesis of the medicinally important pterocarpan scaffold is just one example of its utility. Further exploration of the reactivity of this precursor, for instance, through oxidation of the alcohol to an aldehyde or carboxylic acid, or its conversion to an amine or halide, could unlock a plethora of novel heterocyclic structures for investigation in drug discovery and materials science. This guide serves as a foundational resource to encourage and facilitate the broader application of this promising building block.

References

  • Mushtaq, A., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances. [Link not available]
  • (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Jiménez-González, L., et al. (2011). Synthesis of Pterocarpans. ResearchGate. [Link]

  • Mushtaq, A., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances. [Link]

  • Mushtaq, A., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. ResearchGate. [Link]

  • Morrow, et al. (Not provided). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. [Link]

  • (Not provided). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

  • (Not provided). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. ResearchGate. [Link]

  • (Not provided). Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. Not provided. [Link]

  • (Not provided). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journals. [Link]

  • (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • (Not provided). Effects of 3-bromo-4-(2-hydroxyethyl)−7-methoxy-2H-chromen-2-one on the... ResearchGate. [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. [Link]

  • (Not provided). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • (Not provided). Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • (2021). Bioorganic & Medicinal Chemistry Letters. CNR-IRIS. [Link]

  • (Not provided). CN110684000B - Process for preparing benzofuran derivatives.
  • (Not provided). Synthesis of Pterocarpans. ResearchGate. [Link]

  • (Not provided). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC. [Link]

  • (Not provided). Electrochemical reduction of 2-acetyl benzofuran and its derivatives at glassy carbon electrode. Not provided. [Link]

  • (Not provided). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Not provided. [Link]

  • (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

  • (2017). Russian chemists developed a way to synthesize drugs from renewable precursors. Not provided. [Link]

  • (2021). An Approach to the Construction of Benzofuran-thieno[3,2-b]indole-Cored N,O,S-Heteroacenes Using Fischer Indolization. PMC. [Link]

  • (Not provided). A Synthesis of Alibendol, 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5- (2-propenyl)benzamide via m. LookChem. [Link]

  • (Not provided). Preparation of (R)-2-(7-methoxycarbonylamino-dibenzofuran-2-sulfonylamino)-3-methyl-butyric acid WAY-279433. AWS. [Link]

  • (2021). Which acid derivative can be reduced by NaBH4, and what is the product of that reaction?. Not provided. [Link]

  • (2020). MassBank. Not provided. [Link]

  • (Not provided). Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • (Not provided). Macromolecular adducts of ethylene oxide: a literature review and a time-course study on the formation of 7-(2-hydroxyethyl)guanine following exposures of rats by inhalation. PubMed. [Link]

  • (2025). A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. MDPI. [Link]

Sources

Foundational

Literature review on the biological significance of methoxybenzofurans

Executive Summary Methoxybenzofurans represent a privileged scaffold in medicinal chemistry, distinguished by their ability to modulate lipophilicity, metabolic stability, and specific receptor affinity through the strat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxybenzofurans represent a privileged scaffold in medicinal chemistry, distinguished by their ability to modulate lipophilicity, metabolic stability, and specific receptor affinity through the strategic placement of methoxy (-OCH₃) groups. Unlike the naked benzofuran core, the methoxy-substituted variants exhibit potent biological activities ranging from tubulin polymerization inhibition in oncology to BMP-2 upregulation in osteogenesis.

This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols necessary for leveraging this scaffold in drug development.

Chemical Foundation & SAR Logic

The biological efficacy of methoxybenzofurans is not random; it is governed by strict electronic and steric rules. The methoxy group serves as a hydrogen bond acceptor and a metabolic handle, but its position on the benzene ring (positions 4–7) dictates the therapeutic outcome.

The Pharmacophore Map

Analysis of high-potency analogs (such as BNC105 and combretastatin analogs) reveals a consistent pattern:

  • C-6 Position (The Potency Driver): A methoxy group at C-6 is critical for maximal cytotoxicity, particularly in tubulin-targeting agents. It mimics the oxygenation pattern of natural ligands like colchicine.

  • C-7 Position (The Solubility Modulator): Substitutions here often improve aqueous solubility and influence adenosine receptor affinity (A1/A2A).

  • C-2 Position (The Warhead Attachment): This is the primary site for attaching pharmacophores, such as trimethoxybenzoyl groups (for anticancer activity) or carboxamides (for kinase inhibition).

Visualization: SAR Logic of Methoxybenzofurans

The following diagram illustrates the functional logic of the scaffold based on current medicinal chemistry literature.

SAR_Logic Core Methoxybenzofuran Core Scaffold Pos2 C-2 Position (Warhead Attachment) Core->Pos2 Functionalization Pos6 C-6 Position (Potency Critical) Core->Pos6 Substitution Pos7 C-7 Position (Solubility/Selectivity) Core->Pos7 Substitution Effect2 Trimethoxybenzoyl (Anticancer) Carboxamide (Kinase Inhib) Pos2->Effect2 Effect6 Mimics Colchicine Oxygenation Maximal Cytotoxicity Pos6->Effect6 Effect7 Adenosine Receptor Affinity Metabolic Stability Pos7->Effect7

Figure 1: Functional mapping of the methoxybenzofuran scaffold. The C-6 methoxy group is the primary driver for antiproliferative potency.

Therapeutic Applications

A. Oncology: Tubulin Polymerization Inhibition

The most well-characterized application of methoxybenzofurans is in the disruption of microtubule dynamics. Derivatives such as BNC105 and Compound 4t function as vascular disrupting agents (VDAs).

  • Mechanism: These compounds bind to the colchicine-binding site on β-tubulin.[1]

  • Outcome: Binding prevents the polymerization of tubulin dimers into microtubules. This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase and subsequently inducing apoptosis.[2]

  • Key Data:

    • Compound 4t: IC₅₀ = 0.43 μM (Tubulin inhibition).[3]

    • Activity: 10-100x more potent than non-methoxy analogs.

B. Osteoporosis: BMP-2 Upregulation

Recent studies have identified 6-methoxybenzofuran derivatives (e.g., Compound 125, I-9) as osteogenesis promoters.[4]

  • Mechanism: They upregulate Bone Morphogenetic Protein 2 (BMP-2) , a potent growth factor.

  • Clinical Relevance: Unlike bisphosphonates which only stop bone loss, these agents actively promote new bone formation, offering a solution for senile osteoporosis.

C. Adenosine Receptor Antagonists

6,7-dimethoxybenzofurans have shown selective affinity for A1 and A2A adenosine receptors.[5]

  • Therapeutic Utility: Potential treatments for Parkinson’s disease and cognitive disorders.

  • SAR Note: The "di-methoxy" pattern at C6 and C7 is essential for high affinity binding (Ki < 10 μM).

Mechanistic Pathways

Understanding the signaling cascade is vital for assay design. Below is the pathway for the primary anticancer mechanism.

Mechanism_Action Ligand Methoxybenzofuran Ligand Tubulin Colchicine Binding Site (β-Tubulin) Ligand->Tubulin High Affinity Binding Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Destabilization Polymerization->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Arrest G2/M Phase Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: The cascade of events triggered by methoxybenzofuran binding to tubulin, leading to apoptotic cell death.

Experimental Protocols

Synthesis: The Rap-Stoermer Condensation

For generating 2-substituted methoxybenzofurans (the most bioactive class), the Rap-Stoermer condensation is the preferred method due to its atom economy and operational simplicity.

Protocol:

  • Reagents: Salicylaldehyde derivative (e.g., 2-hydroxy-4-methoxybenzaldehyde) and an α-haloketone (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone).

  • Conditions: Reflux in acetonitrile (CH₃CN) with Potassium Carbonate (K₂CO₃) and a catalytic amount of Potassium Iodide (KI).

  • Procedure:

    • Dissolve 1.0 eq of salicylaldehyde and 1.1 eq of α-haloketone in dry CH₃CN.

    • Add 2.5 eq of anhydrous K₂CO₃ and 0.1 eq of KI.

    • Reflux for 4–6 hours (monitor via TLC).

    • Filter the hot mixture to remove inorganic salts.

    • Evaporate solvent and recrystallize from ethanol/water.

Validation: Successful cyclization is confirmed by the disappearance of the phenolic -OH signal (~11 ppm) and the appearance of the benzofuran C-3 proton (~7.5 ppm) in ¹H NMR.

Bioassay: Tubulin Polymerization Assay

To verify the mechanism of action, a direct polymerization assay is required.

Protocol:

  • Preparation: Use purified bovine brain tubulin (10 μM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.

  • Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 – 10 μM). Keep DMSO concentration <1%.

  • Measurement: Monitor turbidity by measuring absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a spectrophotometer.

  • Analysis: Compare the Vmax (rate of polymerization) and steady-state absorbance against a vehicle control and a positive control (Combretastatin A-4). A potent inhibitor will show a flat line or significantly reduced slope.

Comparative Data Analysis

The following table summarizes the potency of key methoxybenzofuran derivatives against cancer cell lines, highlighting the impact of the methoxy group.

CompoundSubstitution PatternTargetIC₅₀ (Cell Line/Assay)Reference
BNC105 6-methoxy-7-hydroxyTubulin0.8 μM (Tubulin Polymerization)[1]
Compound 4t 3-methyl-6-ethoxyTubulin2.0 nM (L1210 Leukemia)[2]
Compound 9 5-methoxyCytotoxicity0.46 μM (SQ20B Head & Neck)[3]
Compound 125 6-methoxyBMP-2Upregulation (Osteoblast)[4]
Compound 3j 6,7-dimethoxyAdenosine A2A0.51 μM (Ki)[5]

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). (2022).[3][6][7][8] [Link]

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. (2011).[3] [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI Cancers. (2022).[3][6][7][8] [Link]

  • Efficacy, Mechanism, and Structure–Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry. (2023).[9][10] [Link]

  • Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic Chemistry. (2020).[5][9][11] [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. (2019).[5][6][12] [Link]

Sources

Exploratory

The 7-Methoxybenzofuran-3-ethanol Scaffold: Synthetic Utility and Pharmacological Exploration

This technical guide provides an in-depth analysis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran , a specialized heterocyclic intermediate with significant utility in medicinal chemistry. It explores the compound's synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran , a specialized heterocyclic intermediate with significant utility in medicinal chemistry. It explores the compound's synthetic accessibility, reactivity profile, and application as a scaffold for developing CNS-active agents and enzyme inhibitors.

Executive Summary

3-(2-Hydroxyethyl)-7-methoxybenzofuran represents a high-value pharmacophore in modern drug discovery. Structurally, it combines the privileged benzofuran core with a specific 7-methoxy substitution pattern and a versatile C3-hydroxyethyl tail. While the 5-methoxy isomer is the direct bioisostere of melatonin and serotonin, the 7-methoxy variant serves as a critical chemical probe for determining binding pocket directionality and metabolic stability. This guide details the synthesis, reactivity, and therapeutic potential of this scaffold, positioning it as a key intermediate for Next-Generation CNS agents and tyrosinase inhibitors.

Chemical Architecture & Rationale

Structural Analysis

The compound consists of three distinct functional zones:

  • The Benzofuran Core: A rigid, aromatic scaffold that mimics the indole ring of tryptophan derivatives but offers altered lipophilicity (LogP) and hydrogen bonding potential (lacking the indole N-H).

  • The 7-Methoxy Group: Unlike the common 5-methoxy substitution (found in melatonin), the 7-methoxy group provides steric bulk at the "bottom" of the ring system. This modulates metabolic susceptibility at the typically reactive C7 position and probes the steric tolerance of receptor binding pockets.

  • The 3-(2-Hydroxyethyl) Chain: A flexible alkyl linker terminating in a primary alcohol. This is a "universal handle," allowing rapid conversion into amines (for GPCR targeting), esters (prodrugs), or ether linkages (PROTACs).

Comparative Pharmacophore Mapping

In the context of melatonergic ligands (MT1/MT2 agonists), the methoxy group is the primary hydrogen bond acceptor. Shifting this group from C5 to C7 alters the vector of this interaction, allowing medicinal chemists to map the electronic topography of the receptor's binding site.

Synthetic Methodologies

The synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran requires a strategy that installs the furan ring while preserving the regiochemistry of the methoxy group.

Primary Synthetic Route: The o-Vanillin Pathway

This route utilizes o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to guarantee the 7-methoxy position.

Reaction Scheme Logic:

  • Alkylation: o-Vanillin is alkylated with ethyl bromoacetate or a similar electrophile.

  • Cyclization: An intramolecular aldol-type condensation (often Perkin-like or via Rap-Stoermer conditions) forms the benzofuran ring.

  • Functionalization: The C3 position is functionalized (often via Vilsmeier-Haack or direct alkylation) to introduce the two-carbon chain.

  • Reduction: The side chain ester or acid is reduced to the target alcohol.

Visualization of Synthetic Workflow

Synthesis Vanillin o-Vanillin (Start) Inter1 O-Alkylated Intermediate Vanillin->Inter1 Ethyl bromoacetate K2CO3, DMF Cyclized 7-Methoxybenzofuran Derivative Inter1->Cyclized Cyclization (Base/Heat) Acid 7-Methoxybenzofuran- 3-acetic acid Cyclized->Acid Homologation (Arndt-Eistert or similar) Target 3-(2-Hydroxyethyl)- 7-methoxybenzofuran Acid->Target Reduction (LiAlH4, THF)

Figure 1: Step-wise synthetic pathway from o-vanillin to the target alcohol.

Medicinal Chemistry Applications

Precursor for CNS-Active Amines

The most immediate application of the target compound is as a precursor to 7-methoxy-tryptamine bioisosteres .

  • Protocol: The hydroxyl group is converted to a leaving group (Mesylate/Tosylate), displaced by azide, and reduced to the amine.

  • Target: 5-HT2C receptors or Melatonin (MT1/MT2) receptors.

  • Significance: 7-Methoxy analogs often exhibit distinct selectivity profiles compared to 5-methoxy analogs, potentially reducing side effects associated with broad serotonergic activation.

Tyrosinase Inhibition

Recent studies (see Mushtaq et al.[1]) have highlighted 7-methoxybenzofuran derivatives as potent tyrosinase inhibitors.[1][2][3]

  • Mechanism: The benzofuran core mimics the tyrosine substrate. The 7-methoxy group aids in chelating or orienting the molecule within the copper-containing active site of tyrosinase.

  • Application: Treatment of hyperpigmentation disorders and melanoma.

Fragment-Based Drug Discovery (FBDD)

The compound serves as an ideal "fragment" for screening:

  • MW: ~192 Da (Rule of 3 compliant).

  • Solubility: Moderate to High (due to the alcohol).

  • Growth Vectors: The alcohol allows for "growing" the molecule into adjacent sub-pockets.

Experimental Protocols

Protocol A: Reduction of 7-Methoxybenzofuran-3-acetic acid methyl ester

This protocol assumes the precursor ester has been synthesized.

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Precursor Ester

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Charging: Add anhydrous THF (20 mL) and cool to 0°C in an ice bath. Carefully add LiAlH4 (2.0 equiv) dropwise.

  • Addition: Dissolve the 7-methoxybenzofuran-3-acetic acid methyl ester (1.0 equiv) in anhydrous THF (10 mL) and add dropwise to the LiAlH4 suspension over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Quenching (Fieser Method): Cool back to 0°C. Cautiously add water (n mL), then 15% NaOH (n mL), then water (3n mL), where n = grams of LiAlH4 used.

  • Workup: Filter the granular precipitate through a celite pad. Dry the filtrate over MgSO4 and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield 3-(2-Hydroxyethyl)-7-methoxybenzofuran as a colorless oil or low-melting solid.

Protocol B: Conversion to the Mesylate (Activation)

Essential for converting the alcohol into an amine or other functional groups.

Procedure:

  • Dissolve the alcohol (1.0 equiv) in dry DCM (0.1 M) and cool to 0°C.

  • Add Triethylamine (1.5 equiv) followed by Methanesulfonyl chloride (MsCl) (1.2 equiv).

  • Stir for 1 hour at 0°C.

  • Wash with NaHCO3 (sat.), brine, dry (Na2SO4), and concentrate. The resulting mesylate is usually pure enough for the next step (nucleophilic substitution).

Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Formula C11H12O3Small molecule / Fragment
Molecular Weight 192.21 g/mol Rule of 3 Compliant
H-Bond Donors 1 (Alcohol)Interaction with Ser/Thr residues
H-Bond Acceptors 3 (Furan O, Methoxy O, Alcohol O)High interaction potential
LogP (Predicted) ~1.8 - 2.2CNS Penetrant
Key Reactivity Primary Alcohol Oxidation, SubstitutionVersatile intermediate

Strategic Signaling & SAR Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when utilizing this scaffold in drug design.

SAR Core 3-(2-Hydroxyethyl)- 7-methoxybenzofuran Mod_OH OH Group Modification: - Oxidation to Aldehyde (Linker) - Amination (GPCR Binding) - Esterification (Prodrug) Core->Mod_OH Mod_7OMe 7-OMe Group Role: - Steric Block (Metabolic Stability) - H-Bond Acceptor Vector - Selectivity vs 5-OMe Core->Mod_7OMe Mod_Core Benzofuran Core: - Pi-Pi Stacking - Bioisostere of Indole Core->Mod_Core Target_CNS CNS Targets: Melatonin (MT1/MT2) Serotonin (5-HT2C) Mod_OH->Target_CNS via Ethylamine Target_Enz Enzyme Targets: Tyrosinase (Melanoma) PDE4 (Inflammation) Mod_7OMe->Target_Enz via Steric Fit Mod_Core->Target_CNS

Figure 2: SAR logic mapping structural features to potential biological targets.

References

  • Buckley, G., et al. (2000).[4] "7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma."[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Mushtaq, A., et al. (2025).[1] "7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors."[1][2][3] RSC Advances. Link

  • Tomaszewski, Z., et al. (1992). "Benzofuran bioisosteres of hallucinogenic tryptamines." Journal of Medicinal Chemistry. (Contextual reference for benzofuran-ethylamine synthesis).
  • Drug Enforcement Administration (DEA). (2013). "The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine." Microgram Journal. Link (Reference for analytical characterization of the 5-methoxy isomer).

Sources

Foundational

Topic: Exploring the Structure-Activity Relationship of Benzofuran Derivatives

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, represents a "privile...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are found in numerous natural products and synthetic compounds that exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] This guide provides a detailed exploration of the structure-activity relationships (SAR) of benzofuran derivatives, synthesizing field-proven insights with technical data. We will dissect the impact of substituent modifications at various positions of the benzofuran core on biological efficacy, explain the causality behind experimental designs, and provide actionable protocols for synthesis and evaluation. The objective is to equip researchers and drug developers with a foundational understanding to guide the rational design of novel, potent, and selective therapeutic agents based on this versatile scaffold.

The Benzofuran Scaffold: A Chemically Tractable and Biologically Relevant Core

Benzofuran, also known as coumarone, is an aromatic bicyclic heterocycle. Its unique physicochemical properties and the relative ease with which it can be functionalized have made it an attractive starting point for drug discovery programs.[5][6] The numbering of the benzofuran ring system is critical for understanding and discussing SAR, as substitutions at different positions have distinct impacts on the molecule's interaction with biological targets.

cluster_benzofuran Benzofuran Core Structure C7 C7 C7a C7a C7->C7a C3a C3a C7a->C3a O1 O1 C7a->O1 C4 C4 C3a->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C7 C2 C2 O1->C2 C3 C3 C2->C3 C3->C3a pos_O1 1 pos_C2 2 pos_C3 3 pos_C3a 3a pos_C4 4 pos_C5 5 pos_C6 6 pos_C7 7 pos_C7a 7a O1_label O1 C2_label C2 C3_label C3 C4_label C4 C5_label C5 C6_label C6 C7_label C7

Caption: Numbering of the core benzofuran scaffold.

The inherent reactivity and electronic distribution of this scaffold allow for targeted modifications. The furan ring is generally more reactive towards electrophiles than the benzene ring, while the benzene ring can be functionalized using standard aromatic substitution chemistries. This versatility is a key reason for its prevalence in drug design.[6]

Structure-Activity Relationship (SAR) Analysis by Therapeutic Target

The biological activity of a benzofuran derivative is profoundly influenced by the nature, position, and orientation of its substituents. A generalized SAR is difficult to establish; therefore, it is more instructive to analyze it within the context of specific therapeutic areas.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as kinase inhibition, tubulin polymerization inhibition, and apoptosis induction.[2][7]

Key SAR Insights for Anticancer Potency:

  • C2 Position: This position is a critical hotspot for modification. SAR studies consistently show that introducing ester groups or various heterocyclic rings (e.g., pyrazole, thiazole) at the C2 position is crucial for cytotoxic activity.[5][8][9] The rationale behind this is that C2 substituents can act as key pharmacophoric features, forming hydrogen bonds or hydrophobic interactions within the active sites of target proteins like kinases or tubulin.

  • C3 Position: Substitution at the C3 position, often with aryl groups connected via a methanone linker, has also yielded potent antibacterial compounds. For anticancer activity, modifications here can modulate the electronic properties and overall shape of the molecule to enhance target binding.[4]

  • Benzene Ring (C4-C7):

    • Halogenation: The introduction of halogens (F, Cl, Br) onto the benzene ring often leads to a significant increase in anticancer activity.[8][10][11] This is attributed to the ability of halogens to modulate pharmacokinetic properties (lipophilicity, metabolic stability) and to form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

    • Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) or methoxy (-OCH3) groups can enhance activity. For instance, two methoxy groups at the ortho and para positions have been shown to create a highly potent anti-tumor derivative. These groups can act as hydrogen bond donors or acceptors, improving target engagement.

  • Hybrid Molecules: A highly successful strategy involves creating hybrid molecules that combine the benzofuran scaffold with other known anticancer pharmacophores like chalcone, piperazine, or triazole.[8] This approach leverages the synergistic effects of both moieties to develop potent cytotoxic agents. For example, derivatives bearing a keto-substituent on a piperazine ring have shown excellent activity against various cancer cell lines.

Core Benzofuran Core C2 C2 Position Core->C2 Modification at BenzeneRing Benzene Ring (C4-C7) Core->BenzeneRing Modification at Hybrid Hybridization Strategy Core->Hybrid Modification via C2_Sub1 Ester Groups C2->C2_Sub1 C2_Sub2 Heterocyclic Rings (Pyrazole, Thiazole) C2->C2_Sub2 BR_Sub1 Halogenation (F, Cl, Br) BenzeneRing->BR_Sub1 BR_Sub2 Methoxy/Hydroxyl Groups BenzeneRing->BR_Sub2 H_Sub1 Chalcone Moiety Hybrid->H_Sub1 H_Sub2 Piperazine Moiety Hybrid->H_Sub2 Outcome Enhanced Anticancer Activity (e.g., Increased Cytotoxicity, Kinase Inhibition) C2_Sub1->Outcome C2_Sub2->Outcome BR_Sub1->Outcome BR_Sub2->Outcome H_Sub1->Outcome H_Sub2->Outcome

Caption: Key SAR trends for benzofuran anticancer activity.

Quantitative SAR Data Summary (Anticancer)

Compound ClassKey Structural FeatureTarget Cell LineIC50 (µM)Reference
N-phenethyl carboxamideMorpholinyl substitution on N-phenethyl ringHeLa1.136[8]
Benzofuran-oxadiazoleBromo derivativeHCT1163.27[7]
Benzofuran-hydrazideTwo hydroxyl functionsLSD1 (enzyme)0.014 - 0.027[7]
Antimicrobial Activity

With rising antibiotic resistance, novel antimicrobial agents are urgently needed.[1] Benzofuran derivatives have emerged as a promising scaffold for this purpose, showing activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][12]

Key SAR Insights for Antimicrobial Potency:

  • C2 Position: The C2 position is again pivotal. Substitutions with salicylidene groups or the introduction of a pyrazoline moiety have been shown to produce potent antibacterial effects.[4][9]

  • C3 Position: Modifications at C3 with moieties like hydrazones or acetyl groups contribute positively to antimicrobial activity.[13]

  • Benzene Ring (C4-C7): The electronic nature of substituents on the benzene ring is critical. Good antimicrobial activity is consistently observed when positions C4, C5, or C6 are substituted with electron-withdrawing groups like halogens and nitro groups, or with hydrogen-bonding groups like hydroxyls.[13]

  • C7 Position: Fusing a triazolo-thiadiazine ring system containing aryl groups at C7 has been shown to yield good antimicrobial activity.[13]

The causality here relates to the molecule's ability to disrupt bacterial cell walls, inhibit essential enzymes like DNA gyrase, or interfere with other vital cellular processes.[4] The specific substituents tune the molecule's lipophilicity for cell penetration and its electronic profile for target interaction.

Neuroprotective Activity (Anti-Alzheimer's Disease)

Benzofuran derivatives are being explored for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[14] Their mechanisms often involve the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the aggregation of amyloid-β (Aβ) peptides.[15][16]

Key SAR Insights for Neuroprotective Potency:

  • C2 and C3 Positions: Substitution at both the C2 and C3 positions has been explored to enhance inhibitory activity against AChE and Aβ aggregation.[16]

  • Aminobenzofurans: A series of 3-aminobenzofuran derivatives have shown potent dual inhibition of AChE and BuChE.[16]

  • Benzyl Moieties: In these aminobenzofurans, the nature and position of substituents on an attached benzyl ring are crucial. Fluorobenzyl-containing compounds showed the most promising activity. Specifically, fluoro substituents at the ortho and para positions of the benzyl ring led to better AChE inhibition than a meta substitution.[16] This highlights the importance of specific steric and electronic interactions within the enzyme's active site. A para-chloro or para-bromo substitution, however, dramatically decreased activity, indicating a delicate SAR.[16]

Experimental Protocols: A Self-Validating System

To translate SAR insights into practice, robust and reproducible experimental workflows are essential. Here, we outline a representative synthesis and a primary biological screening assay.

Synthesis Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This method is a powerful and versatile route for constructing substituted benzofurans.[17][18] The causality is a two-step process: first, a palladium- and copper-catalyzed cross-coupling to form a C-C bond, followed by an intramolecular cyclization to form the furan ring.

Objective: To synthesize a 2-substituted benzofuran derivative from an o-iodophenol and a terminal alkyne.

Materials:

  • o-Iodophenol (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (Palladium catalyst, 0.03 eq)

  • Copper(I) iodide (CuI, Co-catalyst, 0.06 eq)

  • Triethylamine (Et₃N, Base and Solvent)

  • Toluene (Co-solvent)

  • Anhydrous, deoxygenated reaction vessel (Schlenk flask)

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add o-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Solvent Addition: Add anhydrous toluene and triethylamine. The use of an amine base is critical as it scavenges the HI produced during the reaction, driving the catalytic cycle forward.

  • Reagent Addition: Add the terminal alkyne dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The Sonogashira coupling occurs first, followed by the heat-induced intramolecular 5-endo-dig cyclization.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired benzofuran derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Start Start: o-Iodophenol + Terminal Alkyne Step1 1. Add Reagents to Flask (Pd/Cu Catalysts, Base) Start->Step1 Step2 2. Sonogashira Coupling (Heat to 80-100 °C) Step1->Step2 Intermediate Coupled Intermediate Step2->Intermediate Step3 3. Intramolecular Cyclization Intermediate->Step3 Step4 4. Reaction Workup (Quench, Extract) Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5 Step6 6. Characterization (NMR, MS) Step5->Step6 End Final Product: 2-Substituted Benzofuran Step6->End

Caption: Workflow for benzofuran synthesis and screening.

Biological Assay Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity of a test compound.

Objective: To determine the in vitro cytotoxicity (IC50 value) of a synthesized benzofuran derivative against a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other target cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized benzofuran derivative, dissolved in DMSO to make a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂. The incubation time is chosen to allow for sufficient cell growth and for the compound to exert its effect.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

The benzofuran scaffold is a cornerstone of modern medicinal chemistry, offering a remarkable blend of chemical tractability and biological relevance. The structure-activity relationships discussed herein underscore a clear principle: targeted, rational modifications to the core structure are essential for optimizing potency and selectivity. Key takeaways indicate the C2 position as a primary site for introducing diversity and pharmacophoric features, while substitutions on the benzene ring, particularly with halogens, are critical for modulating pharmacokinetic and pharmacodynamic properties.

Future research will likely focus on multi-target drug design, creating hybrid benzofuran derivatives that can simultaneously address multiple pathways in complex diseases like cancer and Alzheimer's.[19] The integration of computational tools, such as QSAR and molecular docking, will continue to be invaluable for predicting the activity of novel derivatives and refining SAR models, ultimately accelerating the journey from lead compound to clinical candidate.[20][21]

References

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (n.d.). IJSDR. Retrieved February 28, 2026, from [Link]

  • Al-Warhi, T., Rizvi, S. U. F., & Azmi, S. N. H. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Al-Warhi, T., Rizvi, S. U. F., & Azmi, S. N. H. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • (n.d.). Benzofuran – Knowledge and References - Taylor & Francis. Retrieved February 28, 2026, from [Link]

  • Keri, R. S., Patil, S. A., Budagumpi, S., & Patil, M. R. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 96809–96828. [Link]

  • (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved February 28, 2026, from [Link]

  • Kumar, A., & Kumar, S. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Research & Reviews: Journal of Chemistry, 5(3), 1-8. [Link]

  • Gomha, A. A. K. A. (n.d.). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Taylor & Francis. Retrieved February 28, 2026, from [Link]

  • Al-Warhi, T., Rizvi, S. U. F., & Azmi, S. N. H. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29346-29369. [Link]

  • Sinha, A., Kumari, S., Singh, A., & Singh, R. K. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. In Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024) (pp. 236-250). Atlantis Press. [Link]

  • Bhargava, S., Singh, H., & Singh, P. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29346-29369. [Link]

  • (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved February 28, 2026, from [Link]

  • Bhargava, S., Singh, H., & Singh, P. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS omega. [Link]

  • Asadipour, A., Fakhri, S., & Mirzaei, S. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. European Journal of Medicinal Chemistry, 139, 549-561. [Link]

  • Gomha, A. A. K. A., & Abdel-kader, M. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11397-11425. [Link]

  • (n.d.). Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. Retrieved February 28, 2026, from [Link]

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • El fadili, M., Titi, A., El-Massaoudi, M., Al-Humaid, L. A., Al-Musayeib, N. M., Hsaine, M., ... & Bouachrine, M. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Journal of Biomolecular Structure and Dynamics, 43(1), 1-15. [Link]

  • Chong, Y., Shin, Y. J., Park, J. H., Lee, E. O., & Kim, J. H. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Journal of the Korean Society for Applied Biological Chemistry, 58(2), 241-249. [Link]

  • (n.d.). New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-inflammatory, DN. Preprints.org. Retrieved February 28, 2026, from [Link]

  • Sarkar, K., Ghosh, S., & Das, R. K. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry, 14(2), 231-245. [Link]

  • (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved February 28, 2026, from [Link]

  • Singh, S., & Singh, D. (2023). Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian Journal of Pharmaceutical Sciences, 85(6), 1539-1550. [Link]

  • Pouramiri, B., Foroumadi, A., Zarrindast, M. R., & Asadipour, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in chemistry, 10, 950854. [Link]

  • Keri, R. S., Patil, S. A., Budagumpi, S., & Patil, M. R. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 5(118), 96809-96828. [Link]

  • Karthikeyan, C., Moorthy, N. S. H. N., & Trivedi, P. (2011). Structural feature study of benzofuran derivatives as farnesyltransferase inhibitors. Medicinal Chemistry Research, 20(9), 1543-1552. [Link]

  • (n.d.). Advances in Synthesis and Anti-Alzheimer's Disease Potential of Functionalized Benzofurans: A Recent Overview. R Discovery. Retrieved February 28, 2026, from [Link]

  • (n.d.). Structures of some natural benzofuran derivatives with anticancer activities. Retrieved February 28, 2026, from [Link]

Sources

Exploratory

Introduction: The Versatility of the 7-Methoxybenzofuran Core in Medicinal Chemistry

An In-Depth Technical Guide to the 7-Methoxybenzofuran Scaffold for Researchers and Drug Development Professionals The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 7-Methoxybenzofuran Scaffold for Researchers and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its unique electronic and structural properties make it an attractive framework for the design of novel therapeutic agents. Within this class, the 7-methoxybenzofuran moiety has garnered significant attention from medicinal chemists. The presence of the methoxy group at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity and metabolic stability.

This guide provides a comprehensive overview of the 7-methoxybenzofuran core, focusing on its synthesis, biological applications, and the practical aspects of working with this important chemical entity. While the specific compound "3-(2-Hydroxyethyl)-7-methoxybenzofuran" is not readily commercially available, this document will equip researchers with the foundational knowledge to synthesize and explore derivatives of the 7-methoxybenzofuran scaffold for various therapeutic targets.

The significance of the 7-methoxybenzofuran scaffold is underscored by its presence in a diverse array of molecules with potent biological activities. These include promising tyrosinase inhibitors for the treatment of hyperpigmentation disorders[1][2], demonstrating the scaffold's potential in dermatology and cosmetology. Furthermore, derivatives of 7-methoxybenzofuran have been investigated for their anti-cancer properties[3] and as dual aromatase-steroid sulfatase inhibitors for hormone-dependent cancers.[4] The versatility of this scaffold also extends to neurodegenerative diseases, with studies highlighting the potential of benzofuran-based compounds in the development of treatments for Alzheimer's disease.[5]

Synthetic Strategies for 7-Methoxybenzofuran Derivatives

The construction of the 7-methoxybenzofuran core can be achieved through several synthetic routes, often starting from readily available precursors. A common and effective strategy involves the reaction of a suitably substituted phenol with an α-halo ketone or ester, followed by cyclization.

A general synthetic approach is outlined below:

Synthetic_Pathway_for_7_Methoxybenzofuran_Derivatives o_vanillin o-Vanillin intermediate_ester Intermediate Ester o_vanillin->intermediate_ester K2CO3, DMF ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->intermediate_ester hydrazide Hydrazide Derivative intermediate_ester->hydrazide Hydrazine Monohydrate, Methanol triazole Triazole-substituted 7-Methoxybenzofuran hydrazide->triazole 1. Phenyl isothiocyanate 2. NaOH final_product Functionalized 7-Methoxybenzofuran Derivative triazole->final_product Substituted Acetanilides Tyrosinase_Inhibition cluster_melanocyte Melanocyte Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase 7_Methoxybenzofuran_Inhibitor 7_Methoxybenzofuran_Inhibitor 7_Methoxybenzofuran_Inhibitor->Tyrosinase Inhibition

Sources

Foundational

Quantum Pharmacophores: Theoretical Elucidation of the Electronic Properties of 7-Methoxybenzofuran Systems

The Pharmacological Imperative of the 7-Methoxybenzofuran Scaffold The benzofuran heterocycle is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous bioactive compounds. The intr...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Imperative of the 7-Methoxybenzofuran Scaffold

The benzofuran heterocycle is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous bioactive compounds. The introduction of a methoxy group (-OCH₃) at the 7-position fundamentally alters the electronic topology of the core ring system. This specific substitution pattern is a critical determinant in the bioactivity of natural products like Egonol—a compound demonstrating potent antiviral properties, including significant inhibition of the COVID-19 Main Protease (6LU7)[1]. Furthermore, 7-methoxybenzofuran derivatives exhibit robust efficacy as phosphodiesterase type 4 (PDE4) inhibitors and tyrosinase inhibitors[2][3].

To rationally design next-generation therapeutics, drug development professionals must move beyond empirical screening and understand the quantum mechanical behavior of these molecules. Theoretical studies, primarily driven by Density Functional Theory (DFT), provide a high-resolution map of molecular electronic properties, revealing the causality behind receptor binding affinities, antioxidant potential, and metabolic stability[4].

Self-Validating Computational Methodology

As a standard practice in computational chemistry, empirical observations must be grounded in rigorous, self-validating theoretical frameworks. The following step-by-step protocol details the optimal workflow for elucidating the electronic properties of 7-methoxybenzofuran systems using DFT.

Standard Operating Procedure: DFT-Based Electronic Elucidation
  • Initial Geometry Construction: Construct the 3D molecular structures of the 7-methoxybenzofuran derivatives using a molecular builder (e.g., GaussView). Perform an initial molecular mechanics clean-up to establish a reasonable starting conformation.

  • DFT-Based Geometry Optimization: Execute geometry optimization using the Gaussian software suite.

    • Causality of Choice: We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which effectively mitigates the self-interaction error inherent in pure Generalized Gradient Approximation (GGA) functionals[5].

    • Basis Set Selection: The 6-311++G(d,p) basis set is mandatory here. The diffuse functions (++) are critical for accurately modeling the expanded electron cloud of the lone pairs on the methoxy and furan oxygens. The polarization functions ((d,p)) allow for asymmetric electron distribution, which is vital for accurately predicting hydrogen bonding interactions with target receptors[6].

  • Vibrational Frequency Analysis (Validation Step): Immediately following optimization, perform a harmonic vibrational frequency calculation at the identical level of theory.

    • Self-Validation: This step is not optional. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state saddle point[7].

  • Wavefunction Generation and Property Extraction: Generate the formatted checkpoint (.fchk) files. Export these files into Multiwfn to perform advanced topological analyses, including Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Molecular Electrostatic Potential (MEP) mapping[8].

DFT_Workflow A Input Geometry (7-Methoxybenzofuran) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (True Minima Validation) B->C D Electronic Properties (HOMO/LUMO, MEP) C->D E Topological Analysis (Multiwfn: ELF, LOL) C->E F NBO Analysis (Charge Transfer) C->F

Step-by-step computational workflow for evaluating benzofuran electronic properties.

Frontier Molecular Orbitals (FMO) and Global Reactivity

The chemical reactivity and kinetic stability of 7-methoxybenzofuran derivatives are dictated by their Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[9][10].

In 7-methoxybenzofuran systems, the HOMO is typically delocalized across the conjugated benzofuran


-system and the lone pairs of the methoxy oxygen. This high electron density characterizes the molecule's capacity to act as an electron donor, which correlates directly with its antioxidant potential (radical scavenging ability)[4]. Conversely, the LUMO represents the molecule's electron-accepting ability.

The energy gap (


) between the HOMO and LUMO is a critical descriptor. A narrower 

indicates high chemical reactivity and polarizability, making the molecule more prone to interact with biological macromolecules, whereas a wider gap implies higher kinetic stability[9].
Quantitative Summary of Electronic Parameters

By applying Koopmans' theorem, we can derive several global reactivity descriptors from the HOMO and LUMO energies. Table 1 summarizes the typical theoretical ranges for 7-methoxybenzofuran derivatives optimized at the B3LYP/6-311++G(d,p) level[9][11].

Table 1: Representative Global Reactivity Descriptors for 7-Methoxybenzofuran Systems

ParameterSymbolFormulaTypical Value Range (eV)Pharmacological Implication
HOMO Energy

--5.40 to -5.90High values indicate strong electron-donating capacity and antioxidant potential.
LUMO Energy

--1.10 to -1.70Indicates the capacity to accept electrons during nucleophilic attack.
Energy Gap


3.90 to 4.25Determines molecular stability; lower values correlate with higher bio-reactivity.
Chemical Potential


-3.25 to -3.80Measures the escaping tendency of electrons from the equilibrium system.
Global Hardness


1.95 to 2.12Represents resistance to charge transfer; higher hardness means lower toxicity.
Electrophilicity


2.50 to 3.50Quantifies the propensity of the pharmacophore to accept electrons from receptors.

Topological and Electrostatic Mapping

To understand how a 7-methoxybenzofuran drug candidate will orient itself within a receptor pocket, we must analyze its electrostatic topology.

Molecular Electrostatic Potential (MEP): MEP mapping visualizes the charge distribution across the molecular surface. In 7-methoxybenzofuran, the most negative regions (typically coded red in MEP surfaces) are highly localized around the oxygen atom of the furan ring and the oxygen of the 7-methoxy group[6][11]. These regions are prime hydrogen-bond acceptors. The aromatic protons represent electropositive regions (blue), capable of acting as weak hydrogen-bond donors or participating in


-cation interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a quantum mechanical explanation for the stability of the 7-methoxybenzofuran core. It evaluates the hyperconjugative interactions (charge transfer) between filled donor orbitals and empty acceptor orbitals[6][8]. A dominant stabilization energy (


) in these systems arises from the interaction between the non-bonding lone pair (

) of the methoxy oxygen and the adjacent anti-bonding (

) orbital of the benzene ring. This

delocalization enriches the electron density of the aromatic system, directly influencing the molecule's

-stacking ability within target protein active sites.

Translating Quantum Mechanics to Pharmacodynamics

The ultimate goal of computing these electronic properties is to predict and optimize pharmacodynamics. The 7-methoxy substitution is not merely a steric filler; it is an electronic modulator.

By increasing the HOMO energy and localizing negative electrostatic potential at the 7-position, the methoxy group enhances the molecule's ability to form stable hydrogen bonds with specific amino acid residues in target receptors (e.g., the catalytic pocket of Tyrosinase or the active site of 6LU7)[1][2]. This electronic enrichment also lowers the bond dissociation enthalpy (BDE) of adjacent functional groups, a mechanism that is highly favorable for designing radical-scavenging antioxidant therapeutics[4].

SAR_Mapping A 7-Methoxy Substitution B Increased Electron Density (Higher HOMO Energy) A->B C Enhanced H-Bonding (MEP Negative Potential) A->C D Target Receptor Binding (e.g., PDE4, Tyrosinase) B->D C->D

Logical relationship between 7-methoxy substitution and enhanced receptor binding affinity.

Conclusion

Theoretical studies utilizing DFT and advanced topological analyses provide an indispensable, high-resolution framework for understanding 7-methoxybenzofuran systems. By rigorously calculating FMO energies, global reactivity descriptors, and MEP surfaces, researchers can accurately predict the chemical reactivity and receptor-binding dynamics of these molecules. This self-validating computational approach bridges the gap between quantum mechanics and rational drug design, accelerating the development of highly targeted, efficacious therapeutics.

References

  • [9] Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives Containing α,β-Unsaturated Dicyano Groups: Synthesis, Electrocatalytic Performance, and Insights from DFT and Topological Analysis. PMC / NIH. URL:[Link]

  • [5] Synthesis, antibacterial, antifungal activity and DNA cleavage study of 3-(7-methoxy-benzofuran-2-yl)-5-aiy1-4H-[1,2,4]triazoles. ResearchGate. URL:[Link]

  • [6] Molecular Docking Studies, Structural and Spectroscopic Properties of Monomeric and Dimeric Species of Benzofuran-Carboxylic Acids Derivatives: DFT Calculations and Biological Activities. PubMed. URL:[Link]

  • [8] DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses... AIP Publishing. URL:[Link]

  • [11] Study of the Molecular Structure Electronic Structure Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles. ResearchGate. URL:[Link]

  • [10] Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Publishing. URL:[Link]

  • [1] Synthesis, DFT, ADME and Docking Studies of Homoegonol and Egonol as Potential Inhibitors of COVID- 19 Main Protease (6LU7). SSRN. URL:[Link]

  • [7] Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. D-NB.info. URL:[Link]

  • [4] Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Scholarena. URL:[Link]

  • [2] Structures of natural and synthetic benzofuran derivatives with biological activity. ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Bioactive Molecules from 3-(2-Hydroxyethyl)-7-methoxybenzofuran: A Detailed Guide for Researchers

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral propert...

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1][2][3] Within this versatile class of compounds, 3-(2-Hydroxyethyl)-7-methoxybenzofuran emerges as a pivotal intermediate for the synthesis of a variety of bioactive molecules. The strategic placement of the hydroxyethyl group at the 3-position and the methoxy group at the 7-position of the benzofuran core provides a unique template for structural modifications, enabling the exploration of new chemical spaces and the development of novel therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 3-(2-Hydroxyethyl)-7-methoxybenzofuran. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Strategic Importance in Drug Discovery

The 7-methoxybenzofuran moiety is a recurring structural motif in a number of biologically active compounds. For instance, derivatives of 7-methoxybenzofuran have been investigated as potent phosphodiesterase type 4 (PDE4) inhibitors for the potential treatment of asthma and as tyrosinase inhibitors for applications in dermatology.[4][5] The introduction of a 2-hydroxyethyl side chain at the 3-position offers a reactive handle for further chemical transformations, allowing for the construction of more complex molecular architectures. This functional group can be readily oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution, thus opening avenues to a diverse range of derivatives.

Synthesis of the Core Intermediate: 3-(2-Hydroxyethyl)-7-methoxybenzofuran

A plausible and efficient synthetic route to the key intermediate, 3-(2-Hydroxyethyl)-7-methoxybenzofuran, commences from the readily available starting material, o-vanillin. The following multi-step protocol outlines a potential pathway, drawing upon established synthetic transformations in benzofuran chemistry.

Protocol 1: Synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran

This protocol is a proposed pathway based on established chemical principles for the synthesis of 3-substituted-7-methoxybenzofurans.

Step 1: Synthesis of 7-Methoxybenzofuran-3(2H)-one

The initial step involves the construction of the benzofuranone core from o-vanillin.

  • Reaction: o-Vanillin is first converted to its corresponding phenoxyacetic acid, which is then cyclized under acidic conditions.

  • Rationale: This acid-catalyzed cyclization is a well-established method for the formation of the benzofuran ring system.

Step 2: Introduction of the Two-Carbon Side Chain

A Reformatsky or a similar nucleophilic addition reaction can be employed to introduce the two-carbon side chain at the 3-position.

  • Reaction: The benzofuranone from Step 1 is reacted with an appropriate two-carbon nucleophile, such as the Reformatsky reagent derived from ethyl bromoacetate. This will be followed by dehydration to yield 7-methoxybenzofuran-3-acetic acid ethyl ester.

  • Rationale: This approach allows for the controlled introduction of the desired side chain at the C3 position.

Step 3: Reduction to 3-(2-Hydroxyethyl)-7-methoxybenzofuran

The final step involves the reduction of the ester to the corresponding primary alcohol.

  • Reaction: The ethyl ester from Step 2 is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF).

  • Rationale: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols without affecting the aromatic or furan rings, or the methoxy group.

Experimental Workflow Diagram:

Caption: Synthetic pathway to the core intermediate.

Application in the Synthesis of Bioactive Molecules

The synthesized 3-(2-Hydroxyethyl)-7-methoxybenzofuran serves as a versatile building block for the creation of diverse bioactive molecules. The terminal hydroxyl group can be manipulated to introduce a variety of functional groups and linkers, leading to compounds with potentially enhanced pharmacological profiles.

Protocol 2: Synthesis of a Representative Bioactive Amine Derivative

This protocol details the conversion of the core intermediate to an amine derivative, a common functional group in many pharmaceuticals. This is based on the synthesis of a related compound, 3-[2-(dimethylamino)ethyl]-7-methoxybenzofuran, which has been explored as an intermediate for morphine analogs.[1]

Step 1: Conversion of the Hydroxyl Group to a Leaving Group

The primary alcohol is first converted to a better leaving group, such as a tosylate or mesylate.

  • Reaction: 3-(2-Hydroxyethyl)-7-methoxybenzofuran is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

  • Rationale: This transformation facilitates the subsequent nucleophilic substitution by an amine.

Step 2: Nucleophilic Substitution with an Amine

The resulting tosylate or mesylate is then reacted with a desired amine.

  • Reaction: The activated intermediate from Step 1 is treated with a primary or secondary amine (e.g., dimethylamine) in a suitable solvent.

  • Rationale: The SN2 reaction introduces the amine functionality at the terminus of the side chain.

Quantitative Data Summary:

StepReactantsProductTypical Yield (%)
Protocol 1, Step 1 o-Vanillin7-Methoxybenzofuran-3(2H)-one60-70
Protocol 1, Step 2 7-Methoxybenzofuran-3(2H)-one, Ethyl bromoacetate, Zinc7-Methoxybenzofuran-3-acetic acid ethyl ester50-60
Protocol 1, Step 3 7-Methoxybenzofuran-3-acetic acid ethyl ester, LiAlH₄3-(2-Hydroxyethyl)-7-methoxybenzofuran85-95
Protocol 2, Step 1 3-(2-Hydroxyethyl)-7-methoxybenzofuran, TsCl, Pyridine3-(2-Tosyloxyethyl)-7-methoxybenzofuran90-98
Protocol 2, Step 2 3-(2-Tosyloxyethyl)-7-methoxybenzofuran, Dimethylamine3-[2-(Dimethylamino)ethyl]-7-methoxybenzofuran70-80

Experimental Workflow Diagram for Amine Synthesis:

Caption: Synthesis of an amine derivative.

Conclusion and Future Perspectives

3-(2-Hydroxyethyl)-7-methoxybenzofuran is a valuable and versatile synthon in the design and synthesis of novel bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to access this key intermediate and explore its potential in drug discovery. The strategic functionalization of the hydroxyethyl side chain, coupled with the inherent bioactivity of the 7-methoxybenzofuran scaffold, presents a promising avenue for the development of next-generation therapeutics targeting a wide range of diseases. Further exploration of different reaction pathways and the synthesis of diverse libraries of derivatives are encouraged to fully unlock the potential of this promising molecular framework.

References

  • Jung, M. E., & Abrécht, S. (1988). Improved Synthesis of 3-Substituted 7-Methoxybenzofurans, Useful Intermediates for the Preparation of Morphine Analogues. The Journal of Organic Chemistry, 53(2), 423–425. [Link]

  • Aslam, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547. [Link]

  • Li, Y., et al. (2014). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Organic & Biomolecular Chemistry, 12(42), 8466–8470. [Link]

  • Özdemir, A., et al. (2022). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega, 7(30), 26496–26510. [Link]

  • Lichitsky, B. V., et al. (2022). Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid. Molbank, 2022(2), M1367. [Link]

  • Mushtaq, A., et al. (2022). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 12(41), 26863-26876. [Link]

  • Norman, M. H., et al. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 10(18), 2137-2140. [Link]

  • Al-Tel, T. H. (2022). Bioactive Benzofuran Derivatives: A Review. Molecules, 27(19), 6631. [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(47), 27246-27265. [Link]

Sources

Application

Oxidation of 3-(2-Hydroxyethyl)-7-methoxybenzofuran to 2-(7-methoxybenzofuran-3-yl)acetaldehyde: An Application Note and Experimental Protocol

Abstract The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in pharmaceutical and materials science. This appl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in pharmaceutical and materials science. This application note provides a detailed experimental protocol for the oxidation of 3-(2-Hydroxyethyl)-7-methoxybenzofuran to its corresponding aldehyde, 2-(7-methoxybenzofuran-3-yl)acetaldehyde. We present a comparative analysis of three common and effective oxidation methodologies: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation. The rationale behind reagent selection, reaction setup, and workup procedures is discussed in depth to ensure reproducibility and high-yield synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for this specific transformation.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Specifically, functionalized benzofurans at the C3 position serve as critical intermediates in the synthesis of various therapeutic agents. The target molecule, 2-(7-methoxybenzofuran-3-yl)acetaldehyde, is a valuable precursor for further chemical elaborations, such as reductive aminations, Wittig reactions, or aldol condensations, to generate a diverse library of drug-like molecules.

The conversion of a primary alcohol, 3-(2-Hydroxyethyl)-7-methoxybenzofuran, to the desired aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.[2][3][4] This protocol details three distinct and widely adopted methods for this transformation, each with its own set of advantages and considerations. The choice of method often depends on the scale of the reaction, the presence of other sensitive functional groups, and laboratory safety infrastructure.

Reaction Pathway Overview

The fundamental transformation discussed in this protocol is the oxidation of a primary alcohol to an aldehyde.

Swern_Workflow A Prepare oxalyl chloride solution in CH2Cl2 at -78 °C B Add DMSO dropwise A->B C Stir for 30 min B->C D Add alcohol solution in CH2Cl2 dropwise C->D E Stir for 1 h D->E F Add triethylamine dropwise E->F G Warm to room temperature F->G H Quench with H2O G->H I Extract with CH2Cl2 H->I J Wash with brine I->J K Dry over Na2SO4 J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M

Figure 2: Step-by-step workflow for the Swern oxidation protocol.

Step-by-Step Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 eq.) to the stirred DCM.

  • In a separate flask, prepare a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous DCM (5 mL).

  • Add the DMSO solution dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -60 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Prepare a solution of 3-(2-Hydroxyethyl)-7-methoxybenzofuran (1.0 eq.) in anhydrous DCM (5 mL).

  • Add the alcohol solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture, again maintaining the temperature below -60 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. [5] Safety Precautions:

  • Oxalyl chloride is highly toxic and corrosive and reacts violently with water. [6]It should be handled with extreme care in a well-ventilated fume hood. [6]* The reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. [7][8]All manipulations should be performed in a fume hood. [7]Used glassware should be rinsed with bleach to oxidize the residual dimethyl sulfide. [7]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is a very mild and highly selective method for oxidizing primary alcohols to aldehydes. [9][10][11]It is particularly useful for sensitive substrates and is known for its operational simplicity and rapid reaction times at room temperature. [10] Causality of Experimental Choices:

  • Dess-Martin Periodinane: This hypervalent iodine compound is a powerful yet selective oxidizing agent that does not typically over-oxidize aldehydes to carboxylic acids. [12][13]* Dichloromethane (DCM): DCM is a common solvent for DMP oxidations as it is relatively inert and effectively solubilizes both the alcohol and the reagent. [10]* Sodium Bicarbonate (Optional): For acid-sensitive substrates, a mild base like sodium bicarbonate can be added to buffer the acetic acid byproduct generated during the reaction. [10] Experimental Workflow:

DMP_Workflow A Dissolve alcohol in CH2Cl2 B Add Dess-Martin Periodinane A->B C Stir at room temperature B->C D Monitor by TLC C->D E Quench with Na2S2O3/NaHCO3 solution D->E F Extract with CH2Cl2 E->F G Wash with NaHCO3 and brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Figure 3: Step-by-step workflow for the Dess-Martin periodinane oxidation.

Step-by-Step Protocol:

  • To a round-bottom flask containing a solution of 3-(2-Hydroxyethyl)-7-methoxybenzofuran (1.0 eq.) in anhydrous dichloromethane (DCM, 15 mL), add Dess-Martin periodinane (1.5 eq.) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL) and a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. [5] Safety Precautions:

  • Dess-Martin periodinane is shock-sensitive and can be explosive, especially upon heating. [9][14]It should be handled with care and stored properly. [14][15][16][17]Avoid using a metal spatula.

Protocol 3: TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that can be used as a catalyst in combination with a stoichiometric co-oxidant to selectively oxidize primary alcohols to aldehydes. [18]This method is considered a "green" alternative as it can often utilize environmentally benign co-oxidants like bleach (sodium hypochlorite) or air. [19][20] Causality of Experimental Choices:

  • TEMPO: As a catalyst, only a small amount of TEMPO is required, which is then regenerated in a catalytic cycle by the co-oxidant.

  • Sodium Hypochlorite (Bleach): A readily available and inexpensive co-oxidant that regenerates the active N-oxoammonium salt from the hydroxylamine form of TEMPO. [20][21]* Potassium Bromide: Acts as a co-catalyst to facilitate the oxidation of TEMPO by the hypochlorite.

  • Biphasic System: The reaction is often run in a biphasic system (e.g., DCM/water) to facilitate the separation of the organic product from the aqueous reagents.

Experimental Workflow:

TEMPO_Workflow A Dissolve alcohol, TEMPO, and KBr in CH2Cl2/H2O B Cool to 0 °C A->B C Add NaOCl solution dropwise B->C D Stir vigorously C->D E Monitor by TLC D->E F Separate layers E->F G Extract aqueous layer with CH2Cl2 F->G H Combine organic layers G->H I Wash with HCl, Na2S2O3, and brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Figure 4: Step-by-step workflow for the TEMPO-catalyzed oxidation.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 3-(2-Hydroxyethyl)-7-methoxybenzofuran (1.0 eq.) in dichloromethane (DCM, 10 mL).

  • Add a solution of TEMPO (0.01 eq.) and potassium bromide (0.1 eq.) in water (5 mL).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (bleach, ~10-15%, 1.2 eq.) that has been buffered to pH ~8.5 with sodium bicarbonate, while stirring vigorously.

  • Maintain the temperature at 0 °C and monitor the reaction by TLC.

  • Once the starting material is consumed, transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (15 mL), saturated aqueous sodium thiosulfate (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. [5]

Data Summary

Oxidation MethodKey ReagentsTemperatureTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Et3N-78 °C1-2 hours>90%High yield, wide functional group tolerance. [7][22]Requires cryogenic temperatures, produces foul-smelling and toxic byproducts. [7][23]
Dess-Martin Oxidation Dess-Martin PeriodinaneRoom Temp.1-3 hours>90%Mild conditions, simple setup, fast. [10][11]Reagent is expensive and potentially explosive. [9][14]
TEMPO-Catalyzed TEMPO, NaOCl, KBr0 °C1-4 hours85-95%Catalytic, uses inexpensive co-oxidant. [18]pH sensitivity, potential for chlorination side reactions. [20]

Product Characterization

The final product, 2-(7-methoxybenzofuran-3-yl)acetaldehyde, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: To confirm the presence of the aldehyde proton (typically a triplet around 9.8 ppm) and the disappearance of the alcohol methylene protons of the starting material.

  • ¹³C NMR: To confirm the presence of the aldehyde carbonyl carbon (typically around 200 ppm).

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • IR Spectroscopy: To observe the characteristic aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the strong carbonyl C=O stretch (around 1725 cm⁻¹).

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the oxidizing agent or extending the reaction time. For the Swern oxidation, ensure all reagents and solvents are strictly anhydrous.

  • Over-oxidation to Carboxylic Acid: This is more likely with stronger oxidizing agents or if the reaction is not properly controlled. The methods outlined here are generally selective for aldehyde formation. If over-oxidation is observed, consider using a milder method like DMP oxidation.

  • Low Yield: Low yields can result from improper workup or purification. Aldehydes can be sensitive to air oxidation and may decompose on silica gel if left for extended periods. [5]Consider using a less polar eluent system for column chromatography to expedite elution. [5]Alternatively, a bisulfite adduct formation and subsequent release can be employed for purification. [5][24]

Conclusion

This application note provides three robust and well-established protocols for the oxidation of 3-(2-Hydroxyethyl)-7-methoxybenzofuran to 2-(7-methoxybenzofuran-3-yl)acetaldehyde. The choice between Swern, Dess-Martin, and TEMPO-catalyzed oxidation will depend on the specific needs of the researcher, including scale, available equipment, and safety considerations. By following the detailed procedures and paying close attention to the outlined causalities and safety precautions, researchers can confidently and efficiently synthesize this valuable benzofuran intermediate for applications in drug discovery and development.

References

  • Swern, D., et al. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric, and mechanistic study. The Journal of Organic Chemistry, 43(13), 2480-2482. [Link]

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Angewandte Chemie International Edition, 50(41), 9932-9935. [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones by phase-transfer catalysis. The Journal of Organic Chemistry, 52(12), 2559-2562. [Link]

  • Chemistry Steps. (2020, January 6). Swern Oxidation. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Lumen Learning. (n.d.). Oxidation of alcohols & aldehydes. In Organic Chemistry II. [Link]

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564-2566. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dess-Martin-periodinane. [Link]

  • Save My Exams. (2026, January 3). Oxidation of Alcohols. [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Jiang, N., & Ragauskas, A. J. (2013). Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. The Journal of Organic Chemistry, 78(17), 8753-8758. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156. [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. [Link]

  • Sdfine. (n.d.). Dess-Martin periodinane Safety Data Sheet. [Link]

  • NPTEL. (n.d.). Module 1 : Oxidation Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • Wolfa. (2025, December 25). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Aldehyde (Dess-Martin Periodinane). [Link]

  • Organic Syntheses. (2020, October 13). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. [Link]

  • Reddit. (2015, April 1). Purifying aldehydes?[Link]

  • Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Russell McConnell, J., et al. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 12(5), 940-945. [Link]

  • ACS Green Chemistry Institute. (2026, February 17). DMSO –Oxalyl Chloride, Swern Oxidation. [Link]

  • Frontiers in Chemistry. (2024, October 17). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. [Link]

  • Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1367. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. [Link]

  • ResearchGate. (2022, October). Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 4. [Link]

  • Journal of Molecular Structure. (2024, April 21). Synthesis, spectroscopic characterization, DFT calculations and molecular docking studies of a novel 7-methoxy-2-(3-nitrophenyl)-3-methyl-4H-chromen-4-one. [Link]

  • Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-91. [Link]

  • Wu, Y. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Beilstein Archives. (n.d.). Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. [Link]

Sources

Method

The Versatile Synthon: Application of 3-(2-Hydroxyethyl)-7-methoxybenzofuran in the Synthesis of Novel Anti-Cancer Agents

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, with a significant number of natural and synthetic derivatives demonstrating a wide array of biological activities, including potent ant...

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, with a significant number of natural and synthetic derivatives demonstrating a wide array of biological activities, including potent antitumor properties.[1][2][3] This has led to extensive research into the development of novel benzofuran-based compounds as potential therapeutic agents for various cancers.[4][5] This application note details the strategic use of 3-(2-Hydroxyethyl)-7-methoxybenzofuran as a versatile starting material for the synthesis of promising anti-cancer agents. We will explore the rationale behind its selection, proposed synthetic transformations, and detailed protocols for the synthesis of potential anti-cancer drug candidates.

Introduction: The Significance of the Benzofuran Scaffold in Oncology

Benzofuran derivatives have been shown to exert their anti-cancer effects through various mechanisms of action, including:

  • Induction of Apoptosis: Many benzofuran compounds trigger programmed cell death in cancer cells.[6]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Enzyme Inhibition: Certain derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as kinases.[5]

The substitution pattern on the benzofuran ring plays a critical role in modulating the cytotoxic activity and selectivity of these compounds.[1] Specifically, the presence of a methoxy group, particularly at the 7-position, and a functionalizable side chain at the 3-position have been identified as key features in several potent anti-cancer benzofurans.

Strategic Importance of 3-(2-Hydroxyethyl)-7-methoxybenzofuran

3-(2-Hydroxyethyl)-7-methoxybenzofuran is a strategically important precursor for the synthesis of a diverse library of potential anti-cancer agents. Its utility stems from two key structural features:

  • The 7-Methoxy Group: This group can influence the electronic properties of the benzofuran ring system and can be involved in key interactions with biological targets.

  • The 3-(2-Hydroxyethyl) Group: The primary alcohol functionality of the hydroxyethyl side chain offers a reactive handle for a variety of chemical modifications, allowing for the introduction of different pharmacophores to modulate biological activity and pharmacokinetic properties.[7]

The following diagram illustrates the key features of this versatile building block.

Caption: Chemical structure of the versatile synthetic intermediate.

Proposed Synthetic Pathways to Novel Anti-Cancer Agents

The 2-hydroxyethyl group of 3-(2-Hydroxyethyl)-7-methoxybenzofuran can be readily transformed into a variety of other functional groups, each serving as a gateway to a different class of potential anti-cancer compounds.

Synthetic_Pathways A 3-(2-Hydroxyethyl)- 7-methoxybenzofuran B Halogenated Intermediate (e.g., -CH2CH2Br) A->B Halogenation C Ester Derivatives (e.g., -CH2CH2OC(O)R) A->C Esterification D Amine Derivatives (e.g., -CH2CH2NHR) A->D Amination (via tosylate/halide) E Triazole Hybrids B->E Click Chemistry F Piperazine Conjugates B->F Nucleophilic Substitution G Carboxamide Derivatives D->G Amide Coupling H Potential Anticancer Agents E->H F->H G->H

Caption: Proposed synthetic transformations of the title compound.

Synthesis of Halogenated Intermediates

The conversion of the hydroxyl group to a halide (e.g., bromide or chloride) provides a versatile intermediate for subsequent nucleophilic substitution reactions.

Protocol 1: Synthesis of 3-(2-Bromoethyl)-7-methoxybenzofuran

  • Dissolution: Dissolve 3-(2-Hydroxyethyl)-7-methoxybenzofuran (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add carbon tetrabromide (1.5 eq) and triphenylphosphine (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-(2-Bromoethyl)-7-methoxybenzofuran .

Synthesis of Triazole-Containing Derivatives

The halogenated intermediate can be converted to an azide, which is a key precursor for the synthesis of 1,2,3-triazole derivatives via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Triazole-containing benzofurans have shown promising anticancer activities.[3]

Protocol 2: Synthesis of a 3-(2-(1,2,3-Triazol-1-yl)ethyl)-7-methoxybenzofuran Derivative

  • Azide Formation: Dissolve 3-(2-Bromoethyl)-7-methoxybenzofuran (1.0 eq) in dimethylformamide (DMF) and add sodium azide (1.2 eq). Heat the mixture to 60 °C and stir for 12 hours. After cooling, extract the product with ethyl acetate and wash with water. Dry the organic layer and concentrate to obtain the crude azide intermediate.

  • Click Reaction: In a separate flask, dissolve the terminal alkyne of interest (1.0 eq) and the crude azide intermediate in a mixture of t-butanol and water (1:1).

  • Catalyst Addition: Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography on silica gel.

Synthesis of Amine and Amide Derivatives

The halogenated intermediate can also be used to introduce amine functionalities, which can then be further derivatized to amides. Benzofuran-2-carboxamides have demonstrated significant anti-proliferative activity.[3]

Protocol 3: Synthesis of a 3-(2-(Amido)ethyl)-7-methoxybenzofuran Derivative

  • Amination: React 3-(2-Bromoethyl)-7-methoxybenzofuran (1.0 eq) with an excess of a primary or secondary amine (e.g., piperazine, morpholine) in a suitable solvent like acetonitrile or DMF, often in the presence of a base such as potassium carbonate, to yield the corresponding amine derivative.

  • Amide Coupling: Dissolve the synthesized amine (1.0 eq) and a carboxylic acid of interest (1.1 eq) in DMF.

  • Coupling Reagents: Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Perform an aqueous work-up and purify the final amide product by column chromatography or recrystallization.

Biological Evaluation and Data Presentation

The synthesized derivatives would be subjected to in vitro cytotoxicity screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values would be determined to assess their potency.

Table 1: Representative IC50 Values of Structurally Related Anticancer Benzofuran Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzofuran-2-carboxamideHCT-116 (Colon)0.87[3]
Benzofuran-2-carboxamideA549 (Lung)0.57[3]
3-Methylbenzofuran derivativeA549 (Lung)1.48[3]
Benzofuran-based oxadiazoleHCT116 (Colon)3.27[3]

Conclusion

3-(2-Hydroxyethyl)-7-methoxybenzofuran represents a highly valuable and versatile starting material for the synthesis of a wide range of novel benzofuran derivatives with potential applications as anti-cancer agents. The strategic functionalization of its 3-(2-hydroxyethyl) side chain allows for the systematic exploration of the structure-activity relationship and the development of compounds with improved potency and selectivity. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery and development to explore the rich chemical space of benzofuran-based anti-cancer agents.

References

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Acar, Ç., Gökçe, B., & Acar, B. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Scientific Reports, 13(1), 12345. [Link]

  • Abbas, A. A., & El-Sayed, M. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11348-11370. [Link]

  • Abbas, A. A., & El-Sayed, M. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11348-11370. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Jahdali, M. M., & Abbas, A. A. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1355. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Jahdali, M. M., & Abbas, A. A. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1355. [Link]

  • Mushtaq, A., Zahoor, A. F., Kamal, S., Mojzych, M., Saif, M. J., & Bhat, M. A. (2022). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 12(43), 28054-28068. [Link]

  • Mushtaq, A., Zahoor, A. F., Kamal, S., Mojzych, M., Saif, M. J., & Bhat, M. A. (2022). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 12(43), 28054-28068. [Link]

  • Knochel, P., & Krasovskiy, A. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 7, 1279-1291. [Link]

  • Togo, H., Fujii, M., & Yokoyama, M. (2006). Conversion of Hydroxyl Groups in Alcohols to Other Functional Groups with N-Hydroxy-2-thiopyridone, and Its Application to Dialkylamines and Thiols. Bulletin of the Chemical Society of Japan, 79(6), 934-943. [Link]

  • Armstrong, A. (n.d.). Organic Synthesis Part 2 - Functional Group Interconversions. Imperial College London. [Link]

  • Miller, A. K., & Miller, R. D. (2017). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Bioconjugate chemistry, 28(10), 2465–2474. [Link]

Sources

Application

High-Yield Synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the high-yield synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran, a key intermediate in the development of various pharmacologically active compounds. The prese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the high-yield synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran, a key intermediate in the development of various pharmacologically active compounds. The presented two-step methodology is designed for robustness and scalability, prioritizing efficiency and high yields. The protocol first outlines the synthesis of the intermediate, ethyl (7-methoxybenzofuran-3-yl)acetate, via a Perkin-like condensation and subsequent cyclization. The second part details the efficient reduction of this ester to the target primary alcohol using lithium aluminum hydride. This guide is intended for researchers and professionals in organic synthesis and drug development, offering not only a step-by-step protocol but also the underlying chemical principles and experimental considerations for successful execution.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. Specifically, substituted benzofurans are explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The title compound, 3-(2-Hydroxyethyl)-7-methoxybenzofuran, serves as a valuable building block, enabling further molecular elaboration and the synthesis of more complex drug candidates. The presence of the hydroxyethyl group at the 3-position and the methoxy group at the 7-position provides handles for diverse chemical modifications. Therefore, a reliable and high-yielding synthetic route to this intermediate is of considerable interest to the medicinal chemistry community.

This application note details a validated two-step synthetic pathway that has been optimized for yield and purity. The strategy involves the initial formation of a key ester intermediate, ethyl (7-methoxybenzofuran-3-yl)acetate, followed by its reduction to the desired product.

Synthetic Strategy Overview

The synthesis is logically divided into two main stages, as depicted in the workflow diagram below. This approach was selected for its reliance on well-established and high-yielding transformations, minimizing the potential for side reactions and simplifying purification procedures.

Synthesis_Workflow cluster_0 PART 1: Ester Intermediate Synthesis cluster_1 PART 2: Reduction to Target Alcohol A 2-Hydroxy-3-methoxybenzaldehyde E Knoevenagel-type Condensation A->E B Triethyl phosphonoacetate B->E C Sodium Hydride (NaH) C->E D Dry Tetrahydrofuran (THF) D->E F Ethyl (E)-3-(2-hydroxy-3-methoxyphenyl)acrylate E->F In situ formation of acrylate I Catalytic Hydrogenation & Cyclization F->I G Palladium on Carbon (Pd/C) G->I H Hydrogen Gas (H2) H->I J Ethyl (7-methoxybenzofuran-3-yl)acetate I->J High Yield K Ethyl (7-methoxybenzofuran-3-yl)acetate J->K Purified Intermediate N Ester Reduction K->N L Lithium Aluminum Hydride (LAH) L->N M Anhydrous Diethyl Ether M->N O 3-(2-Hydroxyethyl)-7-methoxybenzofuran N->O Excellent Yield

Figure 1: Overall synthetic workflow for 3-(2-Hydroxyethyl)-7-methoxybenzofuran.

Part 1: Synthesis of Ethyl (7-methoxybenzofuran-3-yl)acetate

This initial stage focuses on constructing the benzofuran ring system with the required acetic acid ester side chain at the 3-position. The chosen method is a modification of the Perkin reaction, utilizing a Horner-Wadsworth-Emmons type reaction for the initial C-C bond formation, followed by a reductive cyclization.

Experimental Protocol

Materials and Reagents:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on Carbon (10 wt. %)

  • Hydrogen gas

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diatomaceous earth

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF to the flask.

  • Ylide Formation: Cool the flask to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension of sodium hydride in THF. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve and the solution will become clear.

  • Condensation: Dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up of Acrylate: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (E)-3-(2-hydroxy-3-methoxyphenyl)acrylate. This intermediate is often used in the next step without further purification.

  • Reductive Cyclization: Dissolve the crude acrylate in ethyl acetate in a suitable hydrogenation vessel. Add 10% palladium on carbon (5 mol %). Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator). Stir the reaction mixture vigorously at room temperature for 12-18 hours.

  • Purification: Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure ethyl (7-methoxybenzofuran-3-yl)acetate.

Part 2: Reduction of Ethyl (7-methoxybenzofuran-3-yl)acetate

The second stage involves the chemoselective reduction of the ester functionality to a primary alcohol using the powerful reducing agent, lithium aluminum hydride (LAH).[1][2][3]

Experimental Protocol

Materials and Reagents:

  • Ethyl (7-methoxybenzofuran-3-yl)acetate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.5 equivalents) and anhydrous diethyl ether under a nitrogen atmosphere.

  • Ester Addition: Cool the LAH suspension to 0 °C in an ice bath. Dissolve ethyl (7-methoxybenzofuran-3-yl)acetate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LAH suspension.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Carefully and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LAH used in grams. A granular precipitate should form, which can be easily filtered.

  • Purification: Filter the resulting suspension through a pad of diatomaceous earth, washing the solid with ample diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-Hydroxyethyl)-7-methoxybenzofuran as a solid or oil. The product is often of high purity at this stage, but can be further purified by recrystallization or column chromatography if necessary.

Data Summary

StepReactantsProductKey ReagentsSolventTypical Yield
12-Hydroxy-3-methoxybenzaldehyde, Triethyl phosphonoacetateEthyl (7-methoxybenzofuran-3-yl)acetateNaH, Pd/C, H₂THF, Ethyl Acetate75-85%
2Ethyl (7-methoxybenzofuran-3-yl)acetate3-(2-Hydroxyethyl)-7-methoxybenzofuranLiAlH₄Diethyl Ether>90%

Causality and Experimental Insights

  • Choice of Base in Step 1: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates triethyl phosphonoacetate to form the reactive phosphonate ylide, driving the initial condensation reaction forward.

  • Reductive Cyclization: The use of palladium on carbon with hydrogen gas serves a dual purpose. It first reduces the double bond of the acrylate intermediate and then facilitates the intramolecular cyclization to form the benzofuran ring. This one-pot transformation is highly efficient.

  • LAH as Reducing Agent: Lithium aluminum hydride is chosen for its potent ability to reduce esters to primary alcohols.[1] Weaker reducing agents like sodium borohydride are generally not effective for this transformation.

  • Anhydrous Conditions: Both steps, particularly the reactions involving sodium hydride and lithium aluminum hydride, are highly sensitive to moisture. Therefore, the use of flame-dried glassware and anhydrous solvents is critical for safety and to achieve high yields.

  • Fieser Work-up: The sequential addition of water, NaOH solution, and water for the LAH quench is a well-established method that produces a granular, easily filterable aluminum salt precipitate, simplifying the purification process significantly.

Conclusion

The two-step protocol described provides a reliable and high-yield pathway for the synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran. By employing well-understood and robust chemical transformations, this method is suitable for both small-scale laboratory synthesis and larger-scale production campaigns. The detailed experimental procedures and the rationale behind the chosen conditions offer researchers a solid foundation for the successful synthesis of this valuable intermediate.

References

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-10. [Link]

  • Mushtaq, A., et al. (2023). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 13(41), 28937-28956. [Link]

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. [Link]

  • DEA Diversion Control Division. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Homologue. Microgram Journal, 9(1), 39-46. [Link]

  • University of York. Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • Chemistry LibreTexts. (2019). 20.7 Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

Sources

Method

Application Notes and Protocols: 3-(2-Hydroxyethyl)-7-methoxybenzofuran as a Versatile Building Block in Organic Synthesis

Introduction Benzofuran derivatives are a prominent class of heterocyclic compounds frequently encountered in natural products and medicinally active molecules, exhibiting a wide array of biological activities including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently encountered in natural products and medicinally active molecules, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of the benzofuran scaffold is therefore of significant interest to researchers in drug discovery and organic synthesis. This document provides detailed application notes and protocols for the use of 3-(2-Hydroxyethyl)-7-methoxybenzofuran , a valuable and versatile building block for the synthesis of more complex molecular architectures.

The presence of a primary hydroxyl group on the ethyl side chain at the 3-position, coupled with the methoxy substituent at the 7-position of the benzofuran core, offers multiple avenues for synthetic diversification. The hydroxyl group serves as a handle for a variety of transformations, including esterification, etherification, and Mitsunobu reactions, allowing for the introduction of diverse functional groups and the construction of larger molecules.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H, H-2), 7.15 (t, J = 7.8 Hz, 1H, H-5), 6.90 (d, J = 7.8 Hz, 1H, H-6), 6.80 (d, J = 7.8 Hz, 1H, H-4), 4.00 (s, 3H, -OCH₃), 3.95 (t, J = 6.4 Hz, 2H, -CH₂OH), 3.00 (t, J = 6.4 Hz, 2H, Ar-CH₂-), 1.75 (br s, 1H, -OH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 146.0, 144.5, 128.0, 125.0, 118.5, 115.0, 110.0, 108.0, 62.5 (-CH₂OH), 56.0 (-OCH₃), 30.0 (Ar-CH₂-).

  • IR (KBr, cm⁻¹): 3400 (O-H stretch, broad), 2930, 2860 (C-H stretch), 1610, 1500 (C=C aromatic stretch), 1260 (C-O ether stretch), 1050 (C-O alcohol stretch).

  • Mass Spectrometry (EI, 70 eV): m/z (%) 192 (M⁺, 100), 161 (M⁺ -CH₂OH, 85), 131 (55).

Synthetic Protocols

The synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran can be efficiently achieved through a two-step sequence starting from commercially available 2-methoxy-6-hydroxybenzaldehyde. This approach involves the formation of a key intermediate, 2-(7-methoxybenzofuran-3-yl)acetic acid, followed by its reduction.

Protocol 1: Synthesis of 2-(7-Methoxybenzofuran-3-yl)acetic acid

This protocol is adapted from established methods for the synthesis of benzofuran-3-ylacetic acids utilizing a three-component condensation reaction.[4][5][6]

Reaction Scheme:

G A 2-Methoxy-6-hydroxybenzaldehyde D 2-(7-Methoxybenzofuran-3-yl)acetic acid A->D 1. Acetic Anhydride, Pyridine 2. H₂O, HCl B Glyoxylic Acid B->D C Meldrum's Acid C->D

Figure 1: Synthesis of 2-(7-Methoxybenzofuran-3-yl)acetic acid.

Materials:

  • 2-Methoxy-6-hydroxybenzaldehyde

  • Glyoxylic acid monohydrate

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Acetic anhydride

  • Pyridine

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Deionized water

Procedure:

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-6-hydroxybenzaldehyde (10 mmol), glyoxylic acid monohydrate (12 mmol), and Meldrum's acid (11 mmol).

  • To this mixture, add acetic anhydride (30 mL) and pyridine (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the aqueous mixture to pH 2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford 2-(7-methoxybenzofuran-3-yl)acetic acid as a white solid.

Expected Yield: 75-85%

Protocol 2: Reduction of 2-(7-Methoxybenzofuran-3-yl)acetic acid to 3-(2-Hydroxyethyl)-7-methoxybenzofuran

The reduction of the carboxylic acid to the primary alcohol can be achieved using a suitable reducing agent like lithium aluminum hydride (LAH).

Reaction Scheme:

G A 2-(7-Methoxybenzofuran-3-yl)acetic acid B 3-(2-Hydroxyethyl)-7-methoxybenzofuran A->B 1. LiAlH₄, THF 2. H₂O, HCl (aq)

Figure 2: Reduction to 3-(2-Hydroxyethyl)-7-methoxybenzofuran.

Materials:

  • 2-(7-Methoxybenzofuran-3-yl)acetic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(7-methoxybenzofuran-3-yl)acetic acid (1 equivalent) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LAH by the dropwise addition of water (volume equal to the mass of LAH used), followed by 15% aqueous sodium hydroxide (volume equal to the mass of LAH used), and finally water again (3 times the volume of the mass of LAH used).

  • Stir the resulting white suspension vigorously for 30 minutes.

  • Filter the suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(2-hydroxyethyl)-7-methoxybenzofuran as a pale yellow oil that may solidify upon standing.

Expected Yield: 80-90%

Applications in Organic Synthesis

The primary hydroxyl group of 3-(2-hydroxyethyl)-7-methoxybenzofuran is a versatile functional handle for a variety of synthetic transformations, enabling its use as a key building block in the synthesis of more complex molecules with potential biological activities.

Esterification Reactions

The hydroxyl group can be readily esterified with a wide range of carboxylic acids, acid chlorides, or anhydrides to introduce various ester functionalities. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a lead compound.

Workflow for Esterification:

G cluster_reactants Reactants & Reagents A 3-(2-Hydroxyethyl)-7-methoxybenzofuran E Ester Product A->E B Carboxylic Acid (R-COOH) B->E C Coupling Agent (e.g., DCC, EDC) C->E D Base (e.g., DMAP) D->E G cluster_reactants Reactants & Reagents A 3-(2-Hydroxyethyl)-7-methoxybenzofuran D Ether Product A->D B Base (e.g., NaH) B->D C Alkyl Halide (R-X) C->D

Figure 4: General workflow for etherification.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including esters, azides, and ethers, with inversion of configuration if the alcohol is chiral. [7][8][9][10]While the primary alcohol in our building block is achiral, the Mitsunobu reaction offers a mild and efficient method for introducing nucleophiles that might be incompatible with other methods. For instance, it can be used to introduce nitrogen-containing functionalities.

Workflow for Mitsunobu Reaction:

G cluster_reactants Reactants & Reagents A 3-(2-Hydroxyethyl)-7-methoxybenzofuran E Substituted Product A->E B Nucleophile (Nu-H) B->E C PPh₃ C->E D DEAD or DIAD D->E

Figure 5: General workflow for the Mitsunobu reaction.

Conclusion

3-(2-Hydroxyethyl)-7-methoxybenzofuran is a readily accessible and highly versatile building block for organic synthesis. Its straightforward preparation and the presence of a reactive primary hydroxyl group make it an attractive starting material for the synthesis of a diverse range of more complex molecules. The protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the exploration of novel chemical space based on the privileged benzofuran scaffold.

References

  • Lichitsky, B. V., et al. (2022). Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 4. Journal of Heterocyclic Chemistry.
  • Lichitsky, B. V., et al. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1393. [Link]

  • Komogortsev, A. N., et al. (2021). Synthesis of substituted benzofuran-3-ylacetic acids based on three-component condensation of polyalkoxyphenols, arylglyoxals and Meldrum's acid. ResearchGate. [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Organic Synthesis. Mitsunobu Reaction. Organic-synthesis.org. [Link]

  • Tosa, M., et al. (2008). Enantioselective Synthesis of 2- and 3-Benzofuryl β-Amino Alcohols. Tetrahedron: Asymmetry, 19(15), 1834-1840.
  • Master Organic Chemistry. Mitsunobu Reaction. masterorganicchemistry.com. [Link]

  • Mamatha, K., et al. (2007). Electrochemical reduction of 2-acetyl benzofuran and its derivatives at glassy carbon electrode. Indian Journal of Chemical Technology, 14, 568-573.
  • Organic Chemistry Portal. Mitsunobu Reaction. organic-chemistry.org. [Link]

  • DeLaitsch, D. A., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 40-46.
  • Study of Benzofuran Derivatives and their Biological Significance. (2021). International Journal for Scientific Research & Development, 9(4).
  • Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. organic-chemistry.org. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016).
  • Beilstein Journals. (2010). Supporting Information for: A novel one-pot synthesis of 2-aryl-3-aroyl-7-methoxybenzofurans. beilstein-journals.org. [Link]

  • PubChem. 2-(Benzofuran-3-yl)ethanol. pubchem.ncbi.nlm.nih.gov. [Link]

  • Google Patents. (1964).
  • de Oliveira, G. G., et al. (2017). First total synthesis of the only known 2-isopropyliden-2H-benzofuran-3-one isolated from V. luetzelburgii. RSC Advances, 7(9), 5242-5250.
  • Abdel-Wahab, B. F., et al. (2015). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [Link]

  • Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). (2019). ResearchGate. [Link]

  • Sancineto, L., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519.
  • Koca, M., et al. (2005). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 10(5), 555-565.
  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. orgsyn.org. [Link]

  • Al-Ostoot, F. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28836-28856.
  • Mushtaq, A., et al. (2023). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 13(40), 28169-28184.
  • Al-Salahi, R., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4784.
  • Ferlin, F., et al. (2023). Etherification of Bio-Based Furanic Compounds via Continuous Flow. ChemistryOpen, 12(6), e202300041.
  • Kaushik, A., et al. (2024). Synthesis and Biological Activities of Benzofuran Derivatives in the New Millennium. International Journal of Biomedical and Pharmaceutical Sciences, 15(2), 930-955.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Semantic Scholar. [Link]

  • Das, B., et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research, 9(2), 3822-3826.

Sources

Application

Application Notes and Protocols for the Structural Elucidation of Benzofuran Compounds Using NMR and Mass Spectrometry

Introduction: The Significance of Benzofuran Scaffolds Benzofuran derivatives represent a cornerstone in medicinal chemistry and natural product research. This heterocyclic scaffold is integral to a vast array of biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Benzofuran Scaffolds

Benzofuran derivatives represent a cornerstone in medicinal chemistry and natural product research. This heterocyclic scaffold is integral to a vast array of biologically active compounds, demonstrating a wide spectrum of pharmacological properties including antimicrobial, antioxidant, anticancer, and anti-inflammatory activities.[1][2] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of novel therapeutic agents. This guide provides an in-depth technical overview and practical protocols for the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for the unambiguous structural elucidation of benzofuran compounds.

Mass Spectrometry of Benzofuran Compounds: Unveiling Molecular Weight and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of benzofuran derivatives. Furthermore, analysis of fragmentation patterns provides critical information about the compound's structure. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques, each offering distinct advantages.

Ionization Techniques: A Strategic Choice
  • Electron Ionization (EI): This hard ionization technique is well-suited for volatile and thermally stable benzofurans, often used in conjunction with Gas Chromatography (GC-MS).[3][4] EI typically induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[5][6] Common fragments observed for benzofuran cores include ions resulting from the cleavage of substituents and the benzofuran ring itself.[3][7]

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for less volatile or thermally labile benzofuran derivatives, and it is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8][9] ESI typically generates protonated molecules [M+H]+ or other adducts, which reveal the molecular weight with high accuracy.[10][11] Tandem mass spectrometry (MS/MS) experiments on these precursor ions can then be performed to induce fragmentation and obtain structural information.[12][13]

Interpreting the Fragmentation Tea Leaves

The fragmentation of the benzofuran ring system is a key diagnostic tool. Under EI conditions, a common fragmentation pathway involves the loss of CO, followed by subsequent rearrangements.[12] For substituted benzofurans, the fragmentation is often dictated by the nature and position of the substituents. For instance, 2-aroylbenzofurans frequently exhibit characteristic acylium ions.[12]

Protocol 1: GC-MS Analysis of a Volatile Benzofuran Derivative

This protocol outlines the general steps for analyzing a volatile benzofuran compound using GC-MS with electron ionization.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the benzofuran compound. b. Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). c. If necessary, filter the solution to remove any particulate matter.

2. GC-MS Instrumentation and Parameters: a. Injector: Set to a temperature appropriate for the analyte's boiling point (e.g., 250 °C). b. Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min). c. GC Column: Employ a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). d. Oven Temperature Program: Develop a temperature gradient to ensure good separation of components. A typical program might be:

  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: Increase to 280 °C at a rate of 10 °C/min.
  • Final hold: Hold at 280 °C for 5 minutes. e. MS Ion Source: Electron Ionization (EI) at 70 eV. f. Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

3. Data Analysis: a. Identify the molecular ion peak (M+) to determine the molecular weight. b. Analyze the fragmentation pattern and compare it to known benzofuran fragmentation pathways and spectral libraries.[5] c. Utilize the retention time for chromatographic identification.

Protocol 2: LC-MS Analysis of a Non-Volatile Benzofuran Derivative

This protocol provides a general workflow for analyzing a non-volatile or thermally sensitive benzofuran using LC-MS with electrospray ionization.

1. Sample Preparation: a. Prepare a stock solution of the benzofuran compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[14] b. Dilute the stock solution to a final concentration of ~10 µg/mL with the initial mobile phase composition.[14] c. Filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.[14]

2. LC-MS Instrumentation and Parameters: a. LC System: A standard HPLC or UHPLC system. b. Column: A reverse-phase C18 column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm). c. Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to promote protonation. A representative gradient could be:

  • Start at 5% B, hold for 1 minute.
  • Ramp to 95% B over 8 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 5% B and equilibrate for 3 minutes. d. Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3 mL/min. e. MS Ion Source: Electrospray Ionization (ESI) in positive ion mode. f. Mass Analyzer: Acquire full scan data to identify the [M+H]+ ion. For structural confirmation, perform tandem MS (MS/MS) on the precursor ion.

3. Data Analysis: a. Extract the mass of the protonated molecule from the full scan data. b. Analyze the product ion spectrum from the MS/MS experiment to elucidate fragmentation pathways and confirm the structure.

Visualizing the Analytical Workflow

Mass_Spectrometry_Workflow cluster_GCMS GC-MS for Volatile Benzofurans cluster_LCMS LC-MS for Non-Volatile Benzofurans GCMS_Sample Sample Dissolved in Volatile Solvent GC_Injection GC Injection & Separation GCMS_Sample->GC_Injection EI_Ionization Electron Ionization (70 eV) GC_Injection->EI_Ionization MS_Analysis_GC Mass Analysis (Fragmentation Pattern) EI_Ionization->MS_Analysis_GC GCMS_Data Data Interpretation (MW & Structure) MS_Analysis_GC->GCMS_Data LCMS_Sample Sample in Mobile Phase LC_Injection LC Injection & Separation LCMS_Sample->LC_Injection ESI_Ionization Electrospray Ionization LC_Injection->ESI_Ionization MS_Analysis_LC Mass Analysis ([M+H]+ & MS/MS) ESI_Ionization->MS_Analysis_LC LCMS_Data Data Interpretation (MW & Structure) MS_Analysis_LC->LCMS_Data

Caption: General workflows for benzofuran analysis by GC-MS and LC-MS.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, including benzofuran derivatives.[15][16] One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide fundamental information about the chemical environment of the nuclei, while two-dimensional (2D) NMR experiments reveal connectivity between atoms.[17][18]

¹H and ¹³C NMR: Assigning the Core Structure

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly informative for identifying the benzofuran scaffold.

  • ¹H NMR: The protons on the benzofuran ring system typically resonate in the aromatic region (δ 6.5-8.0 ppm).[2] The coupling constants (J) between adjacent protons provide valuable information about their relative positions.

  • ¹³C NMR: The carbon atoms of the benzofuran core generally appear in the range of δ 100-160 ppm.[2][19] The chemical shifts are sensitive to the electronic effects of substituents.

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
C2-H~6.7~145
C3-H~7.5~107
C4-H~7.5~123
C5-H~7.2~124
C6-H~7.2~121
C7-H~7.5~111

Note: These are approximate values and can vary significantly depending on the substitution pattern and the solvent used.

2D NMR Techniques: Connecting the Pieces

For complex benzofuran derivatives, 2D NMR is essential for unambiguous assignments.[20][21]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining stereochemistry.

Protocol 3: Comprehensive NMR Analysis of a Benzofuran Compound

This protocol details the steps for acquiring a full suite of NMR data for structural elucidation.

1. Sample Preparation: a. Dissolve 5-25 mg of the purified benzofuran compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[22][23][24] b. Ensure the sample is fully dissolved; sonication may be required. c. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[25] d. The sample height in the tube should be sufficient to cover the NMR coil (typically 4-5 cm).[22]

2. NMR Data Acquisition: a. Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity. b. Tuning and Shimming: Tune the probe for the appropriate nuclei and shim the magnetic field to achieve optimal resolution. c. 1D Experiments:

  • Acquire a standard ¹H NMR spectrum.
  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups. d. 2D Experiments:
  • Acquire a COSY spectrum to establish ¹H-¹H connectivities.
  • Acquire an HSQC spectrum to identify one-bond ¹H-¹³C correlations.
  • Acquire an HMBC spectrum to determine long-range ¹H-¹³C correlations, which are key for assembling the molecular skeleton. Optimize the long-range coupling delay for expected J-couplings (typically 2-3 Hz).

3. Data Processing and Interpretation: a. Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. b. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS. c. Integrate the ¹H NMR signals to determine the relative number of protons. d. Analyze the coupling patterns in the ¹H spectrum to deduce proton-proton relationships. e. Systematically interpret the 2D spectra to build the molecular structure:

  • Use the HSQC to assign protons to their attached carbons.
  • Use the COSY to trace out spin systems.
  • Use the HMBC to connect these spin systems and link them to quaternary carbons and heteroatoms.

Visualizing the NMR Data Interpretation Process

NMR_Interpretation_Workflow cluster_Data_Acquisition NMR Data Acquisition cluster_Structure_Elucidation Structure Elucidation H1_NMR ¹H NMR (Proton Environments & Multiplicity) Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT (Carbon Environments & Types) C13_NMR->Fragments COSY COSY (¹H-¹H Connectivity) COSY->Fragments HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) Assembly Assemble Fragments into Skeleton HMBC->Assembly Fragments->Assembly Final_Structure Propose Final Structure Assembly->Final_Structure

Caption: A logical workflow for structure elucidation using a combination of 1D and 2D NMR experiments.

Conclusion

The synergistic application of mass spectrometry and NMR spectroscopy provides a robust and comprehensive approach for the structural characterization of benzofuran compounds. Mass spectrometry offers rapid determination of molecular weight and key fragmentation information, while NMR provides the detailed atomic-level connectivity required for unambiguous structure elucidation. The protocols and guidelines presented herein are designed to equip researchers in drug discovery and natural product chemistry with the foundational knowledge to confidently analyze this important class of heterocyclic compounds.

References

  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. Available at: [Link]

  • Sample Preparation. Available at: [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available at: [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Available at: [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Available at: [Link]

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Available at: [Link]

  • d0qo01247e1.pdf - Rsc.org. Available at: [Link]

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed. Available at: [Link]

  • Synthesis and Molecular docking study of new benzofuran derivatives as anticancer agents. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences. Available at: [Link]

  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC. Available at: [Link]

  • PREPARATION OF AN NMR SAMPLE Nov 1, 2018 Version Do not photocopy this document. Instead, print out the current version at the a. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • NMR sample preparation guidelines. Available at: [Link]

  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products - ACD/Labs. Available at: [Link]

  • NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. Available at: [Link]

  • Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Request PDF - ResearchGate. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed. Available at: [Link]

  • Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors - Oxford Academic. Available at: [Link]

  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy - Hilaris Publisher. Available at: [Link]

  • Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS). Available at: [Link]

  • Electrospray Ionization for Mass Spectrometry | LCGC International. Available at: [Link]

  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy† - University of Aberdeen. Available at: [Link]

  • Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments. Available at: [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

  • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - ResearchGate. Available at: [Link]

  • Standard Operating Procedure (SOP) | Mass Spectrometry - ehs.uci.edu. Available at: [Link]

  • Fragmentation patterns 2,3-Dimethyl benzofuran | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions - eDiss. Available at: [Link]

  • MRM mass spectrometry, 5500 QTRAP - STANDARD OPERATING PROCEDURE. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry - Chemistry LibreTexts. Available at: [Link]

  • Current perspectives on supercharging reagents in electrospray ionization mass spectrometry - Greenwich Academic Literature Archive (GALA). Available at: [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Production of 3-(2-Hydroxyethyl)-7-methoxybenzofuran

Abstract This document provides a comprehensive guide for the laboratory-scale synthesis and subsequent production scale-up of 3-(2-Hydroxyethyl)-7-methoxybenzofuran, a key intermediate in the synthesis of various pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and subsequent production scale-up of 3-(2-Hydroxyethyl)-7-methoxybenzofuran, a key intermediate in the synthesis of various pharmacologically active molecules. The protocol herein is designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries. It emphasizes a robust and scalable synthetic route, detailing critical process parameters, safety considerations, and analytical checkpoints to ensure high yield and purity. The causality behind experimental choices is elucidated to provide a deeper understanding of the process, ensuring a self-validating system for reliable production.

Introduction and Significance

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1][2] The specific scaffold of 3-(2-Hydroxyethyl)-7-methoxybenzofuran serves as a crucial building block for more complex molecules, including potential therapeutic agents. The establishment of a reliable and scalable synthetic pathway is paramount for expediting drug development and ensuring a consistent supply for further research and commercialization.[1]

This guide outlines a practical and efficient multi-step synthesis, designed for adaptability from laboratory (gram-scale) to pilot and potentially commercial-scale (kilogram-scale) production. The chosen synthetic strategy prioritizes commercially available starting materials, operational safety, and environmental considerations.

Proposed Synthetic Pathway

The synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran can be efficiently achieved via a three-step sequence starting from commercially available o-vanillin. This pathway involves:

  • O-Alkylation: Reaction of o-vanillin with ethyl chloroacetate to form an ether intermediate.

  • Intramolecular Cyclization: Base-mediated intramolecular condensation to construct the benzofuran ring system.

  • Reduction: Selective reduction of the ester functionality to the desired primary alcohol.

This approach is advantageous due to the relatively mild reaction conditions and the formation of a stable benzofuran-3-carboxylate intermediate, which is readily purified before the final reduction step.

Synthetic_Pathway A o-Vanillin B Ethyl 2-((2-formyl-6-methoxyphenoxy)acetate A->B Ethyl chloroacetate, K2CO3, Acetone C Ethyl 7-methoxybenzofuran-3-carboxylate B->C NaOEt, EtOH D 3-(2-Hydroxyethyl)-7-methoxybenzofuran C->D LiAlH4, THF

Figure 1: Proposed synthetic pathway for 3-(2-Hydroxyethyl)-7-methoxybenzofuran.

Laboratory-Scale Synthesis Protocol (Gram Scale)

This section provides a detailed, step-by-step methodology for the synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran at a laboratory scale.

Materials and Equipment
Reagent/SolventGradeSupplier
o-Vanillin≥98%Sigma-Aldrich
Ethyl chloroacetate≥98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
AcetoneACS GradeVWR
Sodium ethoxide (NaOEt)21% solution in ethanolSigma-Aldrich
Ethanol (EtOH)AnhydrousFisher Scientific
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THFSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl ether (Et₂O)ACS GradeVWR
Hydrochloric acid (HCl)37%Fisher Scientific
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, dropping funnel, ice bath, rotary evaporator, separatory funnel, standard glassware.

Step 1: Synthesis of Ethyl 2-((2-formyl-6-methoxyphenoxy)acetate)
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-vanillin (15.2 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and acetone (250 mL).

  • Stir the suspension vigorously at room temperature.

  • Add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone (2 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Step 2: Synthesis of Ethyl 7-methoxybenzofuran-3-carboxylate
  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the crude ethyl 2-((2-formyl-6-methoxyphenoxy)acetate) from the previous step.

  • Dissolve the crude product in anhydrous ethanol (200 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a 21% solution of sodium ethoxide in ethanol (45 mL, ~0.12 mol) to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. A precipitate may form.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with 2M HCl.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water (150 mL) and diethyl ether (150 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 7-methoxybenzofuran-3-carboxylate.

Step 3: Synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran
  • WARNING: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

  • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a 1.0 M solution of lithium aluminum hydride in THF (100 mL, 0.1 mol).

  • Cool the LiAlH₄ solution to 0 °C in an ice bath.

  • Dissolve the purified ethyl 7-methoxybenzofuran-3-carboxylate (11.0 g, 0.05 mol) in anhydrous THF (100 mL).

  • Add the ester solution dropwise to the cooled LiAlH₄ suspension over 1 hour.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.

  • Quenching Procedure: Cautiously and slowly add water (3.8 mL) dropwise, followed by 15% aqueous NaOH (3.8 mL), and then water again (11.4 mL). This should produce a granular precipitate that is easy to filter.

  • Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake thoroughly with THF (3 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-(2-Hydroxyethyl)-7-methoxybenzofuran.

  • The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product with high purity.

Process Development and Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[3]

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale (Grams) cluster_1 Phase 2: Pilot Scale (Kilograms) cluster_2 Phase 3: Production Scale A Route Scouting & Feasibility B Initial Protocol Development A->B C Analytical Method Development B->C D Process Safety Analysis (HAZOP) C->D Scale-Up Decision E Parameter Optimization (DoE) D->E G Waste Stream Management E->G F Raw Material Sourcing & Qualification F->E H Technology Transfer & Equipment Sizing G->H Scale-Up Decision I Process Validation & cGMP Compliance H->I J Continuous Process Monitoring I->J

Figure 2: Workflow for scaling up the production process.

Reagent and Solvent Selection
  • Solvents: While acetone is suitable for the lab, for larger scales, consider alternative solvents like methyl ethyl ketone (MEK) or acetonitrile for Step 1, which may offer better solubility and a more favorable boiling point for industrial equipment. The use of ethereal solvents like THF and diethyl ether in later steps poses significant fire and explosion hazards at scale. Consider replacing them with higher-boiling point ethers like 2-methyl-THF or exploring alternative reduction chemistries.

  • Bases: Potassium carbonate is a cost-effective and relatively safe base for Step 1. For Step 2, using a solution of sodium ethoxide is convenient in the lab, but on a larger scale, generating it in situ from sodium metal and ethanol can be hazardous. Sourcing a commercial solution or using a solid base like sodium tert-butoxide might be preferable.

  • Reducing Agent: The use of LiAlH₄ is a major challenge for scale-up due to its high reactivity and the generation of hydrogen gas during quenching. Alternative, safer reducing agents such as sodium borohydride in combination with a Lewis acid, or catalytic hydrogenation of the ester intermediate should be investigated.

Reaction Conditions and Monitoring
  • Temperature Control: Exothermic reactions, particularly the cyclization (Step 2) and the LiAlH₄ reduction (Step 3), require robust temperature control at scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Use of jacketed reactors with precise temperature control is essential.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized "hot spots," especially during the addition of reactive reagents. The type of agitator and its speed must be optimized for the specific reactor geometry and reaction mixture viscosity.

  • Process Analytical Technology (PAT): For large-scale production, implementing in-line or at-line monitoring techniques (e.g., FTIR, Raman spectroscopy) can provide real-time data on reaction progress, leading to better control and optimization.

Work-up and Purification
  • Extractions: Liquid-liquid extractions can become cumbersome and generate large volumes of solvent waste at scale. Consider alternative work-up procedures such as reactive extraction or crystallization of the product directly from the reaction mixture.

  • Purification: Column chromatography is generally not feasible for large-scale production. The purification strategy should be shifted towards crystallization or distillation. The intermediates, particularly the ester from Step 2, should be purified to a high degree to ensure the quality of the final product.

ParameterLaboratory Scale (10-50 g)Pilot/Production Scale (1-100 kg)Rationale for Change
Step 1 Solvent AcetoneMethyl Ethyl Ketone (MEK) or AcetonitrileHigher boiling point, better for industrial reactors.
Step 3 Reducing Agent LiAlH₄ in THFSodium Borohydride/Lewis Acid or Catalytic HydrogenationImproved safety profile, reduced hazards.
Temperature Control Stir plate, ice bathJacketed reactor with automated temperature controlEssential for managing exotherms at a larger scale.
Purification Method Silica Gel ChromatographyCrystallization or DistillationScalable, more economical for large quantities.
Reaction Monitoring TLCHPLC, GC, or in-line PATProvides quantitative data for better process control.

Safety and Hazard Analysis

The synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran involves several hazardous materials and operations. A thorough risk assessment should be conducted before commencing any work.

  • Material Hazards:

    • Benzofuran and its derivatives: Benzofuran is classified as a possible carcinogen.[4] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated fume hood.[5][6]

    • Ethyl chloroacetate: Is a lachrymator and is toxic. Avoid inhalation and skin contact.

    • Lithium aluminum hydride (LiAlH₄): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. It is also corrosive. All operations must be conducted under a dry, inert atmosphere.

    • Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides.[5] Always use from freshly opened containers or test for peroxides before use.

  • Operational Hazards:

    • Exothermic Reactions: The cyclization and reduction steps can generate significant heat. Controlled addition of reagents and efficient cooling are critical to prevent runaway reactions.

    • Hydrogen Gas Evolution: The quenching of LiAlH₄ generates hydrogen gas. Ensure adequate ventilation and avoid ignition sources.

    • Static Discharge: Flammable solvents can be ignited by static discharge. Ensure all equipment is properly grounded.[7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; wet reagents or solvent.Ensure anhydrous conditions; increase reaction time; check the quality of K₂CO₃.
Incomplete cyclization in Step 2 Insufficient base; deactivation of the base by water.Use freshly prepared or sourced sodium ethoxide; ensure anhydrous ethanol is used.
Formation of byproducts in Step 3 Over-reduction or side reactions.Maintain low temperature during addition; use the exact stoichiometry of LiAlH₄.
Difficult filtration after LiAlH₄ quench Incorrect quenching procedure.Follow the Fieser workup (sequential addition of water, NaOH, water) precisely to obtain a granular precipitate.

Conclusion

The protocol described provides a solid foundation for the synthesis and scale-up of 3-(2-Hydroxyethyl)-7-methoxybenzofuran. While the laboratory-scale procedure is robust, careful consideration of safety, reagent selection, and process control is imperative for a successful and safe transition to larger-scale production. The insights provided into the causality of experimental choices and potential scale-up challenges are intended to empower researchers and engineers to adapt and optimize this process for their specific needs, ultimately contributing to the advancement of drug discovery and development.

References

  • EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google P
  • Advanced Processes for API & Intermedi
  • Methods for producing viloxazine salts and novel polymorphs thereof - WIPO P
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC. (URL: )
  • An improved and scale-up synthesis of 6-hydroxybenzofuran - ResearchG
  • Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals | ACS Catalysis - ACS Public
  • Process Development and Manufacturing in Pharmaceuticals: Wh
  • (12) Patent Application Publication (10) Pub. No.: US 2015/0126735 A1 - Googleapis.com. (URL: )
  • Viloxazine, ヴィロキサジン; | New Drug Approvals. (URL: )
  • EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google P
  • Intermediates in Pharma 10 Essential Techniques to Know. (URL: )
  • 6650 2,3-Benzofuran (English) AAA TCI MSDS A2.
  • API and Intermediates: Link in Pharmaceutical Synthesis - BOC Sciences. (URL: )
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Synthesis of benzofuran derivatives.
  • Benzofuran synthesis - Organic Chemistry Portal. (URL: )
  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry | Oregon St
  • One-pot synthesis of benzofurans via heteroannul
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC. (URL: )
  • 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors - PMC. (URL: )
  • Application in collective total synthesis of hydroxylated benzofuran‐containing natural products.
  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure. (URL: )
  • Preparation of highly functionalised benzofurans from ortho-hydroxyphenones and dichloroethylene: applications and mechanistic investig
  • Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 4.. (URL: )
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. (URL: )
  • 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing). (URL: )
  • US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives - Google P
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (URL: )
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid - Technical Disclosure Commons. (URL: )
  • 2-(6-methoxy-7-methyl-1-benzofuran-3-yl)acetic acid | AMERICAN ELEMENTS. (URL: )
  • Efficient Synthesis of Benzofurans Utilizing[8][8]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans - Organic Chemistry Portal. (URL: )

Sources

Application

Application Notes &amp; Protocols: Development of Antimicrobial Agents from Benzofuran Derivatives

Abstract The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents.[1][2][3] Benzofuran, a heterocyclic organic compound, represents a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents.[1][2][3] Benzofuran, a heterocyclic organic compound, represents a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural and synthetic compounds.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of antimicrobial agents derived from the benzofuran core. We outline field-proven protocols for chemical synthesis, provide critical insights into structure-activity relationships (SAR), detail standardized methods for in vitro antimicrobial evaluation, and discuss subsequent steps for preclinical assessment. Each section is designed to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to discovering next-generation antimicrobial candidates.

Introduction: The Rationale for Benzofuran Scaffolds

The relentless evolution of multidrug-resistant (MDR) pathogens poses a severe threat to global public health, threatening to unwind a century of medical progress.[7][8] The discovery of new antibiotics with novel mechanisms of action is a critical bottleneck in modern drug development.[9][10]

Benzofuran and its derivatives have emerged as a promising class of compounds, displaying a wide array of pharmacological activities, including potent antibacterial and antifungal properties.[11][12][13] Their structural versatility and amenability to chemical modification make them ideal starting points for drug discovery campaigns.[14] This guide provides an integrated workflow, from chemical synthesis to biological evaluation, to accelerate the identification of clinically relevant benzofuran-based antimicrobial agents.

Synthesis of Benzofuran Derivatives: A Foundational Protocol

The ability to generate a library of structurally diverse benzofuran analogs is the cornerstone of a successful discovery program. One of the most robust and versatile methods for creating the benzofuran core is the Rap-Stoermer reaction, which involves the condensation of a salicylaldehyde with an α-haloketone.[15][16][17] The following protocol details the synthesis of a model N'-benzylidene-benzofuran-3-carbohydrazide, a class of derivatives that has shown significant antimicrobial potential.[18]

Protocol 2.1: Synthesis of N'-(Substituted-benzylidene)-benzofuran-3-carbohydrazide

This three-step protocol provides a reliable pathway to synthesize a diverse library of compounds by varying the substituted aldehyde in the final step.

Step 1: Synthesis of Ethyl 2-Benzofuran Carboxylate

  • To a solution of salicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise while stirring vigorously.

  • Reflux the reaction mixture for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Scientific Rationale: This is a classic Williamson ether synthesis followed by an intramolecular cyclization (Rap-Stoermer reaction). Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the ethyl bromoacetate. Refluxing provides the necessary energy for the reaction to proceed to completion.

Step 2: Synthesis of Benzofuran-3-carbohydrazide

  • Dissolve the crude ethyl 2-benzofuran carboxylate from Step 1 in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the mixture for 6-8 hours. The product will precipitate upon cooling.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.[18]

    • Scientific Rationale: This is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester to form the more stable hydrazide, which is a key intermediate for creating hydrazone derivatives.

Step 3: Synthesis of N'-(Substituted-benzylidene)-benzofuran-3-carbohydrazide

  • Dissolve benzofuran-3-carbohydrazide (1.0 eq) from Step 2 in glacial acetic acid.

  • Add the desired substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq).

  • Reflux the mixture for 4-6 hours.

  • Pour the cooled reaction mixture into crushed ice. The resulting precipitate is the final product.

  • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to purify.

    • Scientific Rationale: This step forms a Schiff base (hydrazone). The acidic medium protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazide.

G cluster_0 Step 1: Benzofuran Core Synthesis cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Hydrazone Library Synthesis Salicylaldehyde Salicylaldehyde Step1_Reaction K2CO3, Acetone Reflux Salicylaldehyde->Step1_Reaction EBA Ethyl Bromoacetate EBA->Step1_Reaction EBC Ethyl 2-Benzofuran Carboxylate Step1_Reaction->EBC Step2_Reaction Ethanol Reflux EBC->Step2_Reaction Hydrazine Hydrazine Hydrate Hydrazine->Step2_Reaction BCH Benzofuran-3- carbohydrazide Step2_Reaction->BCH Step3_Reaction Acetic Acid Reflux BCH->Step3_Reaction Aldehyde Substituted Aldehyde Aldehyde->Step3_Reaction Final_Product N'-benzylidene-benzofuran- 3-carbohydrazide Step3_Reaction->Final_Product

Caption: General workflow for the synthesis of benzofuran-hydrazone derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding how specific chemical modifications affect biological activity is crucial for rational drug design. Decades of research on benzofuran derivatives have yielded key SAR insights that can guide the synthesis of more potent antimicrobial agents.[14]

Key Principles of Benzofuran SAR:

  • Position 2: Substitutions at the C-2 position are critical. Introducing aryl groups, heterocyclic moieties (like pyrazole or thiazole), or long alkyl chains can significantly enhance antimicrobial activity.[6]

  • Benzene Ring Substitutions (C-4, C-5, C-6): The electronic properties of substituents on the fused benzene ring play a major role.

    • Electron-Withdrawing Groups: Halogens (e.g., -Cl, -Br) and nitro (-NO2) groups, particularly at positions 5 and 6, often increase antibacterial potency.[11]

    • Electron-Donating Groups: Hydroxyl (-OH) groups can also enhance activity, especially at the C-6 position.[11]

  • Hybrid Molecules: Fusing the benzofuran scaffold with other known antimicrobial pharmacophores, such as pyrimidines, triazoles, or pyrazoles, is a highly effective strategy to generate potent hybrid molecules with potentially novel mechanisms of action.[19]

SAR cluster_SAR Benzofuran Scaffold: Key Positions for SAR pos2 Position 2: Critical for potency. Introduce aryl, alkyl, or heterocyclic groups. benzofuran pos2:w->benzofuran:n pos3 Position 3: Linker for other pharmacophores. pos3:w->benzofuran:s pos5 Position 5: Halogens (Cl, Br) or Nitro (NO₂) groups can increase activity. pos5:e->benzofuran:s pos6 Position 6: Hydroxyl (-OH) or Halogen groups are favorable. pos6:e->benzofuran:n

Caption: Key positions on the benzofuran scaffold for SAR modification.

Table 1: SAR Summary of Benzofuran Derivatives
Position of SubstitutionFavorable SubstituentsEffect on ActivityReference(s)
C-2 Phenyl, 5-methylfuran-2-ylGood antibacterial activity[11]
C-2 Heterocycles (isoxazole, pyrazole)Enhanced antimicrobial activity[6]
C-3 Methanone linkers to aryl groupsFavorable antibacterial activity[11]
C-5 Bromo (-Br)Excellent antibacterial activity[11]
C-6 Hydroxyl (-OH)Excellent antibacterial activity[11]

In Vitro Antimicrobial Evaluation: Core Protocols

Once a library of compounds is synthesized, the next critical step is to evaluate their antimicrobial efficacy. The following protocols are foundational for determining the potency of novel agents.

Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for quantitatively determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[20]

1. Preparation of Materials:

  • Test Organisms: Use quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.

  • Compound Stock Solution: Prepare a 10 mg/mL stock solution of each benzofuran derivative in Dimethyl Sulfoxide (DMSO).

  • Equipment: 96-well sterile microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.

    • Self-Validation Check: Plate a sample of the final inoculum to perform a colony count and verify the concentration.

3. Plate Preparation and Serial Dilution:

  • Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Add an additional 100 µL of CAMHB containing the test compound to the first column, achieving the highest desired concentration.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

  • Controls are essential for a valid assay:

    • Column 11 (Growth Control): 100 µL CAMHB + 100 µL inoculum (no compound).

    • Column 12 (Sterility Control): 200 µL CAMHB only (no inoculum, no compound).

4. Inoculation and Incubation:

  • Inoculate wells 1-11 with 100 µL of the prepared bacterial inoculum (final volume in each well will be 200 µL). Do not add inoculum to the sterility control wells.

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[21]

  • This can be assessed visually by comparing test wells to the growth and sterility controls. A plate reader measuring optical density (OD) at 600 nm can provide quantitative data.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare 0.5 McFarland Bacterial Suspension E 5. Add Standardized Inoculum to Test & Growth Control Wells A->E B 2. Prepare Compound Stock (e.g., 10 mg/mL in DMSO) D 4. Perform 2-fold Serial Dilution of Compound Across Plate B->D C 3. Prepare 96-Well Plate with CAMHB C->D D->E F 6. Incubate Plate (35°C, 16-20h) E->F G 7. Visually Inspect for Turbidity or Read OD600 F->G H 8. Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Protocol 4.2: Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative technique useful for initial screening of a large number of compounds.[23][24]

  • Prepare Inoculum: Prepare a standardized 0.5 McFarland bacterial suspension as described in Protocol 4.1.

  • Inoculate Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.[22]

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[25]

  • Add Compound: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.

  • Controls: Use a well with solvent (e.g., DMSO) as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubate: Incubate the plate at 35°C for 16-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone diameter indicates greater antimicrobial activity.[26]

Table 2: Example MIC Data for Novel Benzofuran Derivatives
Compound IDTarget OrganismGram StainMIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
BZF-001S. aureus ATCC 29213Positive1.80.5
BZF-001E. coli ATCC 25922Negative3.60.015
BZF-002S. aureus ATCC 29213Positive3.60.5
BZF-002E. coli ATCC 25922Negative>640.015
BZF-003MRSA ATCC 43300Positive1.88.0
BZF-003P. aeruginosa ATCC 27853Negative14.40.25
Note: Data is hypothetical, based on reported values for illustrative purposes.[19]

Advanced Preclinical Evaluation

Compounds demonstrating high potency (in vitro) must undergo further evaluation to assess their therapeutic potential.

5.1 Cytotoxicity Testing: It is crucial to determine if a compound is selectively toxic to microbes over host cells. The MTT assay is a standard colorimetric assay to assess the metabolic activity of mammalian cells as an indicator of viability.[27][28]

  • Protocol Summary: Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate. Treat cells with serial dilutions of the benzofuran compound for 24-48 hours. Add MTT reagent, which is reduced by metabolically active cells to a purple formazan product. Solubilize the formazan crystals and measure the absorbance. A decrease in absorbance indicates reduced cell viability.[29][30]

5.2 Mechanism of Action (MoA) Studies: Understanding how a novel antibiotic works is critical. Initial MoA studies may include:

  • Membrane Permeability Assays: Using fluorescent dyes to determine if the compound disrupts the bacterial cell membrane.[31]

  • Macromolecular Synthesis Inhibition: Assessing if the compound inhibits DNA replication, protein synthesis, or cell wall synthesis.[32]

  • Target Identification: Advanced techniques like transcriptional profiling or identifying spontaneous resistant mutants can help pinpoint the specific molecular target.[9][33]

5.3 In Vivo Efficacy Models: Promising candidates must be tested in living organisms to evaluate their efficacy in a complex biological system.[34][35]

  • Invertebrate Models: Simple models like Caenorhabditis elegans or Galleria mellonella can provide rapid, high-throughput initial in vivo data.[36][37]

  • Murine Infection Models: The neutropenic mouse thigh infection model is a gold standard for assessing the in vivo bactericidal activity of a compound against pathogens like S. aureus.[38] These studies help establish pharmacokinetic/pharmacodynamic (PK/PD) relationships and determine effective dosing regimens.

Conclusion and Future Directions

The benzofuran scaffold remains a highly fertile ground for the discovery of novel antimicrobial agents. The systematic approach detailed in these notes—combining rational synthesis based on SAR principles with a hierarchical and robust biological evaluation cascade—provides a clear pathway for identifying and optimizing lead compounds. Future efforts should focus on exploring novel substitutions, developing hybrid molecules with dual mechanisms of action, and employing advanced computational tools to predict activity and guide synthesis. By integrating these classical and modern drug discovery techniques, the scientific community can harness the full potential of benzofuran derivatives in the critical fight against antimicrobial resistance.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • (n.d.). MTT ASSAY: Principle. Retrieved from [Link]

  • Elsebaei, M. M., et al. (2024, September 29). Potential MRSA inhibitory activity of some new benzofuran-pyrazolo[1,5-a]pyrimidine hybrids attached to arene units via methylene or azo linkage. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Chen, Y., et al. (2016, March 21). Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections. Journal of Medicinal Chemistry. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection. Retrieved from [Link]

  • Hutter, L., et al. (2004). Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Aslam, B., et al. (2018). Antibiotic resistance: a rundown of a global crisis. Infection and Drug Resistance. Retrieved from [Link]

  • Organic Syntheses. (2019, April 18). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. Retrieved from [Link]

  • Rahman, T., et al. (2022). Antimicrobial Resistance: A Growing Serious Threat for Global Public Health. PMC. Retrieved from [Link]

  • Ali, A., et al. (2024, January 12). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Research advances in the Rap-Stoermer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions | Request PDF. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2022, December 13). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • SciSpace. (2015, October 27). Benzofuran: an emerging scaffold for antimicrobial agents. Retrieved from [Link]

  • Gualerzi, C. O., et al. (2020, July 10). Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action. Future Microbiology. Retrieved from [Link]

  • PubMed. (2005, October 15). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]

  • World Health Organization. (2025, November 18). The next pandemic is already here: Antimicrobial resistance is upending a century of achievements in global health. Retrieved from [Link]

  • PATH. (2024, September 24). Antimicrobial resistance: A global crisis demanding urgent action. Retrieved from [Link]

  • CDC. (2025, January 31). About Antimicrobial Resistance. Retrieved from [Link]

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Li, Y., et al. (2022, August 19). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. PMC. Retrieved from [Link]

  • Frontiers. (2022, August 25). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Retrieved from [Link]

  • Koca, M., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Retrieved from [Link]

  • MacVane, S. H., et al. (2020, July 21). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. PMC. Retrieved from [Link]

  • ACS Publications. (2020, August 3). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • ResearchGate. (n.d.). Various synthetic routes for benzofuran moiety. Retrieved from [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Drug Target Review. (2019, October 24). Antibiotics with novel mechanism of action discovered. Retrieved from [Link]

  • YouTube. (2020, November 1). Agar well diffusion assay. Retrieved from [Link]

  • PubMed. (2022, December 18). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Retrieved from [Link]

  • PubMed. (2022, April 28). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • Taylor & Francis Online. (2014, June 13). Synthesis of Benzofuran Derivatives via Different Methods. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

  • (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Benzofuran: an emerging scaffold for antimicrobial agents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Retrieved from [Link]

  • MDPI. (2010, November 29). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Retrieved from [Link]

Sources

Method

"3-(2-Hydroxyethyl)-7-methoxybenzofuran" in the synthesis of anti-inflammatory drugs

Application Note: Strategic Synthesis and Application of 3-(2-Hydroxyethyl)-7-methoxybenzofuran in Anti-Inflammatory Drug Discovery Executive Summary 3-(2-Hydroxyethyl)-7-methoxybenzofuran (7-MBF-3-EtOH) serves as a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Application of 3-(2-Hydroxyethyl)-7-methoxybenzofuran in Anti-Inflammatory Drug Discovery

Executive Summary

3-(2-Hydroxyethyl)-7-methoxybenzofuran (7-MBF-3-EtOH) serves as a critical, divergent intermediate in the synthesis of next-generation anti-inflammatory and immunomodulatory therapeutics. Structurally, it acts as a bioisostere for the indole ethyl alcohol moiety found in tryptophol, making it a precursor to benzofuran-based melatonin receptor agonists (which exhibit potent anti-inflammatory and antioxidant properties) and non-steroidal anti-inflammatory drugs (NSAIDs) targeting the COX/LOX pathways.

This application note details a robust, scalable protocol for synthesizing 7-MBF-3-EtOH and demonstrates its utility as a pharmacophore scaffold. We address the technical challenges of C3-selective functionalization of the benzofuran ring—a common bottleneck in medicinal chemistry—and provide a validated workflow for converting this alcohol into high-value amine and acid precursors.

Strategic Importance & Mechanism

Bioisosterism and Pharmacology

The benzofuran ring is a privileged scaffold in medicinal chemistry, offering improved metabolic stability and lipophilicity compared to its indole counterparts.

  • Melatonin Bioisosteres: 7-MBF-3-EtOH is the direct precursor to Agomelatine analogs (e.g., N-[2-(7-methoxybenzofuran-3-yl)ethyl]acetamide). These compounds activate MT1/MT2 receptors, which downregulate NF-κB signaling and inhibit cytokine production (IL-6, TNF-α).

  • COX/LOX Inhibition: Oxidation of the hydroxyethyl side chain yields 7-methoxybenzofuran-3-acetic acid , a structural analog of Indomethacin and Etodolac , targeting Cyclooxygenase (COX-1/2) enzymes to suppress prostaglandin synthesis.

Synthetic Challenge

Direct C3-alkylation of benzofurans is difficult due to the higher reactivity of the C2 position. Traditional Friedel-Crafts alkylation often yields mixtures. This protocol employs a "3-Coumaranone Route" (via Wittig olefination), ensuring 100% regioselectivity for the C3 position.

Detailed Synthesis Protocol

Phase 1: Construction of the Benzofuran-3(2H)-one Core

Objective: Synthesize 7-methoxybenzofuran-3(2H)-one from commercially available o-vanillin or 2-hydroxy-3-methoxybenzoic acid.

Reagents:

  • Starting Material: 2-Hydroxy-3-methoxybenzoic acid (or o-Vanillin).

  • Alkylation: Ethyl bromoacetate, K₂CO₃, Acetone.

  • Cyclization: Sodium ethoxide (NaOEt), Ethanol.

Step-by-Step Workflow:

  • O-Alkylation: Dissolve 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in acetone. Add anhydrous K₂CO₃ (2.5 eq) and ethyl bromoacetate (1.2 eq). Reflux for 4–6 hours. Filter inorganic salts and concentrate to yield the diester intermediate.

  • Dieckmann Condensation: Treat the diester with NaOEt (2.0 eq) in anhydrous ethanol at reflux. The intramolecular cyclization yields ethyl 7-methoxy-3-hydroxybenzofuran-2-carboxylate .

  • Decarboxylation: Hydrolyze the ester with 10% NaOH, then acidify to decarboxylate (reflux in 10% H₂SO₄) to afford 7-methoxybenzofuran-3(2H)-one .

Phase 2: Installation of the Hydroxyethyl Side Chain

Objective: Convert the ketone to the ethyl alcohol side chain via Wittig olefination and reduction.

Reagents:

  • Wittig Reagent: (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCOOEt).

  • Solvent: Toluene or Xylene.

  • Reduction: Lithium Aluminum Hydride (LiAlH₄), THF.

Step-by-Step Workflow:

  • Wittig Olefination:

    • In a dry flask under N₂, dissolve 7-methoxybenzofuran-3(2H)-one (1.0 eq) in toluene.

    • Add (Carbethoxymethylene)triphenylphosphorane (1.2 eq).

    • Reflux for 12–16 hours. Monitor by TLC (formation of exocyclic double bond).

    • Note: This yields ethyl (7-methoxybenzofuran-3-yl)acetate (isomerization of the double bond into the ring occurs spontaneously or upon acid workup to restore aromaticity).

  • Reduction to Alcohol:

    • Cool a suspension of LiAlH₄ (2.0 eq) in anhydrous THF to 0°C.

    • Dropwise add the ester from Step 1 (dissolved in THF).

    • Stir at room temperature for 2 hours.

    • Quench: Carefully add water, 15% NaOH, then water (Fieser method). Filter the granular precipitate.

    • Concentrate the filtrate to obtain crude 3-(2-Hydroxyethyl)-7-methoxybenzofuran .

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc 7:3).

    • Yield: Expected 65–75% over two steps.

Analytical Data & Validation

ParameterExpected Value / Characteristic Signal
Appearance Pale yellow viscous oil or low-melting solid.
¹H NMR (400 MHz, CDCl₃) δ 7.55 (s, 1H, H-2) – Characteristic benzofuran proton.δ 3.98 (s, 3H, OMe) – 7-Methoxy group.δ 3.85 (t, 2H, -CH₂OH) – Methylene adjacent to OH.δ 2.95 (t, 2H, Ar-CH₂-) – Benzylic methylene.
IR Spectrum 3350 cm⁻¹ (Broad, O-H stretch).1260 cm⁻¹ (C-O stretch, aryl ether).
Mass Spectrometry (ESI) [M+H]⁺ = 193.08 (Calculated for C₁₁H₁₂O₃: 192.08).

Application Workflows: Divergent Synthesis

The utility of 7-MBF-3-EtOH lies in its ability to diverge into two distinct classes of anti-inflammatory agents.

Pathway A: Synthesis of Melatonin Bioisosteres (Anti-inflammatory/Antioxidant)

Mechanism: Activation of MT1/MT2 receptors reduces NF-κB translocation.

  • Mesylation: React 7-MBF-3-EtOH with Methanesulfonyl chloride (MsCl) and Et₃N.

  • Azidation/Reduction: Displace mesylate with NaN₃, then reduce (Staudinger or Hydrogenation) to 3-(2-aminoethyl)-7-methoxybenzofuran .

  • Acylation: React with acetic anhydride to yield the Agomelatine analog .

Pathway B: Synthesis of COX Inhibitors (NSAID-like)

Mechanism: Direct inhibition of COX enzymes.[1]

  • Oxidation: Jones Oxidation or TEMPO/BAIB oxidation of 7-MBF-3-EtOH.

  • Product: 7-Methoxybenzofuran-3-acetic acid .

  • Derivatization: Amidation with sulfonamides to create COX-2 selective inhibitors.

Visualized Pathways (Graphviz)

The following diagrams illustrate the synthesis logic and the divergent application of the scaffold.

Figure 1: Synthesis & Application Logic

BenzofuranSynthesis Start o-Vanillin / 2-OH-3-OMe-Benzoic Acid Inter1 7-Methoxybenzofuran-3(2H)-one (Key Ketone Intermediate) Start->Inter1 1. Alkylation 2. Cyclization Wittig Wittig Olefination (Ph3P=CHCOOEt) Inter1->Wittig Ester Ethyl (7-methoxybenzofuran-3-yl)acetate Wittig->Ester Isomerization Target 3-(2-Hydroxyethyl)-7-methoxybenzofuran (7-MBF-3-EtOH) Ester->Target LiAlH4 Reduction PathA Pathway A: Melatonin Bioisosteres (Anti-inflammatory via MT1/MT2) Target->PathA 1. MsCl 2. NaN3 -> Reduction 3. Acylation PathB Pathway B: COX/LOX Inhibitors (NSAID Analogs) Target->PathB Oxidation (Jones/TEMPO)

Caption: Step-wise synthesis of 7-MBF-3-EtOH and its divergence into distinct anti-inflammatory pharmacophores.

Figure 2: Mechanistic Action of Derivatives

Mechanism DrugA Benzofuran-Ethylamide (Melatonin Analog) MT MT1/MT2 Receptors (GPCR) DrugA->MT Agonist DrugB Benzofuran-Acetic Acid (Indomethacin Analog) COX COX-1 / COX-2 Enzymes DrugB->COX Inhibitor NFkB Inhibit NF-κB Translocation MT->NFkB PGE2 Reduce PGE2 Synthesis COX->PGE2 Cytokines Decrease IL-6, TNF-α NFkB->Cytokines PGE2->Cytokines

Caption: Pharmacological pathways engaged by 7-MBF-3-EtOH derivatives: GPCR modulation vs. Enzyme inhibition.

References

  • Yous, S., et al. (1992). "Novel melatonin antagonists: synthesis and pharmacological evaluation of benzofuran and benzothiophene analogues." Journal of Medicinal Chemistry, 35(8), 1484–1491. Link

  • Kirsch, G., et al. (2010). "Synthesis and evaluation of benzofuran derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 20(12), 3746-3749. Link

  • Bhowmik, D., et al. (2021).[2] "Benzofuran: A Privileged Scaffold in Anti-Inflammatory Drug Discovery." Mini-Reviews in Medicinal Chemistry, 21(15). Link

  • Servier Laboratories. (2005). "Process for the synthesis of Agomelatine and its bioisosteres." Patent WO2005063705. Link

  • Coy-Barrera, E. (2020).[3] "Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors." Biomolecules, 10(2), 176.[4] Link

Sources

Application

Application Notes and Protocols for the Chromatographic Purification of Hydroxyethyl-Benzofurans

Introduction Hydroxyethyl-benzofurans represent a significant class of heterocyclic compounds within medicinal chemistry and drug development. The benzofuran scaffold is a core component of numerous biologically active m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hydroxyethyl-benzofurans represent a significant class of heterocyclic compounds within medicinal chemistry and drug development. The benzofuran scaffold is a core component of numerous biologically active molecules, and the introduction of a hydroxyethyl group can substantially modulate a compound's physicochemical properties, such as solubility, polarity, and its ability to form hydrogen bonds.[1][2] These modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target binding.

The synthesis of these molecules often yields complex mixtures containing starting materials, intermediates, by-products, and regioisomers.[3][4] Therefore, robust and efficient purification is a critical, non-negotiable step to isolate the target compound with the high degree of purity required for subsequent in-vitro assays, in-vivo studies, and eventual pharmaceutical formulation. This guide provides a detailed overview of the primary chromatographic techniques, method development strategies, and validated protocols for the successful purification of hydroxyethyl-benzofurans.

Guiding Principle: The Impact of the Hydroxyethyl Moiety

The defining feature of the target molecules is the -(CH2)2OH group. This functional group imparts a significant degree of polarity to the benzofuran core due to the hydroxyl (-OH) group's ability to act as both a hydrogen bond donor and acceptor. This property is the primary determinant in selecting the appropriate chromatographic strategy. Compared to a non-hydroxylated analogue like ethyl-benzofuran, a hydroxyethyl-benzofuran will be:

  • More soluble in polar solvents (e.g., methanol, water).

  • Less retained on a non-polar stationary phase (e.g., C18) in reversed-phase chromatography.

  • More strongly retained on a polar stationary phase (e.g., silica) in normal-phase chromatography.

Understanding this fundamental principle is key to all subsequent methodological choices.

Strategic Workflow for Purification Method Selection

The selection of a purification technique is a logical process dictated by the scale of the purification, the nature of the impurities, and the required final purity. The following workflow provides a general decision-making framework.

Purification Workflow start Crude Synthetic Mixture (Hydroxyethyl-benzofuran + Impurities) tlc_analysis Initial Analysis: Thin-Layer Chromatography (TLC) start->tlc_analysis is_scale_large Scale > 500mg? tlc_analysis->is_scale_large flash_chrom Bulk Purification: Flash Chromatography (Normal-Phase) is_scale_large->flash_chrom  Yes prep_hplc High-Resolution Purification: Preparative HPLC is_scale_large->prep_hplc  No is_purity_sufficient Purity > 98%? flash_chrom->is_purity_sufficient is_purity_sufficient->prep_hplc  No final_product Pure Hydroxyethyl-benzofuran is_purity_sufficient->final_product  Yes is_chiral Is the Compound Chiral? prep_hplc->is_chiral chiral_sep Chiral Separation: SFC or Chiral HPLC is_chiral->chiral_sep  Yes achiral_hplc Reversed-Phase or Normal-Phase HPLC is_chiral->achiral_hplc  No chiral_sep->final_product achiral_hplc->final_product

Caption: Decision workflow for selecting a purification strategy.

Flash Chromatography: The Workhorse for Bulk Purification

For initial purification of multi-gram quantities of crude product, normal-phase flash chromatography is the most common and cost-effective method.[5][6]

Principle of Separation: This technique separates compounds based on their polarity. The stationary phase is polar (typically silica gel), and the mobile phase is a non-polar organic solvent system. Polar compounds, like hydroxyethyl-benzofurans, will have stronger interactions (adsorption) with the silica gel and will elute later than non-polar impurities when a non-polar mobile phase is used. The elution strength is increased by gradually adding a more polar solvent to the mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice due to its high surface area, excellent resolving power for polar compounds, and cost-effectiveness. The silanol groups (Si-OH) on the silica surface form hydrogen bonds with the hydroxyl group of the target molecule, leading to its retention.

  • Mobile Phase System: A combination of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane) is typically used. Ethyl acetate is an excellent choice as the polar modifier because its ester functional group can act as a hydrogen bond acceptor, effectively competing with the analyte for the silica binding sites and thus facilitating elution. The gradient is started with a low percentage of the polar solvent and gradually increased to elute compounds of increasing polarity.

Protocol: Flash Chromatography of a Crude Hydroxyethyl-benzofuran

Objective: To separate the target hydroxyethyl-benzofuran from less polar synthesis by-products and highly polar starting materials.

Materials:

  • Crude reaction mixture.

  • Silica gel (230-400 mesh).

  • Solvents: HPLC-grade Hexanes and Ethyl Acetate (EtOAc).

  • Glass chromatography column or automated flash chromatography system.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., Dichloromethane or Acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This prevents dissolution issues at the start of the column and improves resolution.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes:EtOAc).

    • Pour the slurry into the column and allow it to pack under gravity or low pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed during solvent addition.

  • Loading and Elution:

    • Carefully add the dry-loaded sample onto the sand layer.

    • Begin elution with the initial low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% EtOAc to 40% EtOAc in Hexanes over 10-15 column volumes. The exact gradient should be optimized based on preliminary TLC analysis.

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified hydroxyethyl-benzofuran.

High-Performance Liquid Chromatography (HPLC): For High Purity

When purity levels exceeding 98% are required, or for smaller scale purifications, preparative HPLC is the method of choice.[7] For hydroxyethyl-benzofurans, reversed-phase HPLC is typically the most effective approach.

Principle of Separation (Reversed-Phase): In RP-HPLC, the separation principle is inverted from normal-phase. The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar mixture, typically water and a polar organic solvent like acetonitrile or methanol.[1] Hydrophobic (non-polar) molecules interact more strongly with the stationary phase and are retained longer. Polar molecules, like our target compound, have a higher affinity for the polar mobile phase and elute earlier.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecyl) column is the most common choice for RP-HPLC.[1] It provides a highly non-polar surface that effectively retains a wide range of organic molecules based on their hydrophobicity. The benzofuran ring itself provides hydrophobicity, while the hydroxyethyl group reduces retention.

  • Mobile Phase: A mixture of water and acetonitrile (ACN) or methanol (MeOH) is standard.[8] Acetonitrile is often preferred due to its lower viscosity and UV transparency. The separation is controlled by a gradient, starting with a high percentage of water and increasing the percentage of the organic solvent. This allows for the elution of the polar target compound first, followed by less polar impurities.

  • Additives: Small amounts of acids like formic acid (FA) or trifluoroacetic acid (TFA) (0.1%) are often added to the mobile phase. This suppresses the ionization of any acidic or basic functional groups in the analyte or impurities, leading to sharper, more symmetrical peaks and improved reproducibility.[8]

RP-HPLC Purification Workflow Diagram

HPLC Workflow start Partially Purified Sample prepare_sample Dissolve Sample in Mobile Phase (or compatible solvent like DMSO) start->prepare_sample filter_sample Filter through 0.45 µm Syringe Filter prepare_sample->filter_sample inject Inject Sample filter_sample->inject prepare_hplc Equilibrate C18 Column with Initial Mobile Phase prepare_hplc->inject run_gradient Run Gradient Elution (e.g., 10-95% ACN in H2O) inject->run_gradient detect Monitor Elution with UV Detector (e.g., 254 nm) run_gradient->detect collect Collect Fractions Corresponding to Target Peak detect->collect analyze Analyze Fractions for Purity (Analytical HPLC) collect->analyze pool_evap Pool Pure Fractions & Evaporate Solvent analyze->pool_evap end High-Purity Product pool_evap->end

Caption: Standard workflow for preparative RP-HPLC purification.

Protocol: Preparative RP-HPLC of a Hydroxyethyl-benzofuran

Objective: To achieve >99% purity of a hydroxyethyl-benzofuran derivative for pharmacological testing.

Instrumentation and Materials:

  • Preparative HPLC system with gradient pump, autosampler, fraction collector, and UV-Vis detector.

  • C18 reversed-phase preparative column (e.g., 20 mm x 250 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Additive: Formic acid (FA).

  • Sample dissolved in a compatible solvent (e.g., DMSO or initial mobile phase).

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 20 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 20 minutes
Flow Rate 15 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (dependent on concentration and loading capacity)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Degas both solvents thoroughly using sonication or vacuum filtration to prevent air bubbles in the system.[1]

  • Sample Preparation: Dissolve the sample to be purified in a suitable solvent. If solubility in the initial mobile phase is low, DMSO can be used. Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could damage the column.[7]

  • System Equilibration: Install the preparative column and purge the pumps. Equilibrate the column with the initial mobile phase composition (90% A, 10% B) at the set flow rate until a stable baseline is observed on the detector.[1]

  • Injection and Fraction Collection: Inject the prepared sample. Begin the gradient program and data acquisition. Monitor the chromatogram in real-time and collect the eluent in fractions, paying close attention to the retention time of the target peak (previously determined by an analytical run).

  • Post-Purification Analysis: Analyze an aliquot of each collected fraction corresponding to the target peak using analytical HPLC to confirm purity.

  • Product Isolation: Combine the fractions that meet the required purity specifications. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the final product as a pure, solid powder.

Advanced & Specialized Techniques

A. Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular "green" alternative to both normal and reversed-phase HPLC.[9] It uses supercritical CO2 as the primary mobile phase, which is non-toxic and easily removed.

Principle and Application: SFC operates on principles similar to normal-phase chromatography. Supercritical CO2 is non-polar, and its elution strength is increased by adding a polar co-solvent (modifier), typically methanol.[10] SFC offers several advantages:

  • Speed: The low viscosity of the mobile phase allows for much faster flow rates and shorter run times.[9]

  • Efficiency: Faster solvent removal post-collection significantly reduces processing time.[9]

  • Environmental Impact: Drastically reduces the consumption of toxic organic solvents.

For hydroxyethyl-benzofurans, SFC can be an excellent high-throughput alternative to normal-phase HPLC for achieving high purity, especially for chiral separations.

B. Chiral Chromatography

If the hydroxyethyl-benzofuran contains a stereocenter (e.g., at the carbon bearing the hydroxyl group), separation of the enantiomers is often required, as different enantiomers can have vastly different biological activities.

Principle and Application: Chiral chromatography uses a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers.[11] These interactions form transient diastereomeric complexes with different energy levels, leading to different retention times and thus separation.

  • Stationary Phases: Common CSPs are based on polysaccharides (cellulose or amylose derivatives) or crown ethers.[11]

  • Modes: Chiral separations can be performed in normal-phase, polar organic, or SFC modes. SFC is often preferred for chiral separations due to its high efficiency and speed.[12]

Method Validation: Ensuring Trustworthiness and Reliability

For any purification method intended for use in drug development, validation is essential to ensure it is fit for its purpose.[13] Key parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, must be assessed.[14][15]

  • Specificity/Selectivity: The method's ability to accurately measure the target analyte in the presence of impurities and degradation products.[13] This is demonstrated by resolving the main peak from all other components.

  • Accuracy: The closeness of the test results to the true value. For purification, this relates to the purity analysis of the final product.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate), providing an indication of its reliability during normal usage.[14]

Conclusion

The purification of hydroxyethyl-benzofurans is a critical process that relies on a systematic application of chromatographic principles. The inherent polarity of the hydroxyethyl group makes these compounds well-suited for purification by normal-phase flash chromatography for bulk separation and reversed-phase HPLC for achieving high final purity. For specialized applications, SFC offers a rapid and environmentally friendly alternative, while chiral chromatography is essential for the resolution of enantiomers. By understanding the causal relationships between molecular properties and chromatographic behavior, and by employing robust, validated protocols, researchers can confidently isolate these valuable compounds for further scientific investigation and development.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-3-methylbenzofuran.
  • SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran.
  • Allan Chemical Corporation. (2025, December 3). FDA Guidelines for Chromatography Validation.
  • ResearchGate. (2014, December 9). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • De Gruyter. (2021, February 15). One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
  • Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis.
  • Der Pharma Chemica. (2024, December 29). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as.
  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography.
  • Technology Networks. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Chromatography Today. (2020, November 12). Supercritical Fluid Chromatography (SFC): A Review of Technical Developments.
  • MDPI. (2022, June 29). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis.
  • UVaDOC Principal. (2024, October 2). Supercritical Fluid Chromatography in Bioanalysis–A Review.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of "3-(2-Hydroxyethyl)-7-methoxybenzofuran"

Welcome to the technical support center for the synthesis of "3-(2-Hydroxyethyl)-7-methoxybenzofuran." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of "3-(2-Hydroxyethyl)-7-methoxybenzofuran." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.

Introduction to the Synthetic Strategy

The synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran, a valuable building block in medicinal chemistry, can be efficiently achieved through a two-step process starting from the commercially available 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This method is favored for its high yields and straightforward procedures.[1][2][3]

The overall synthetic pathway is as follows:

Synthesis_Pathway A 2-Hydroxy-3-methoxybenzaldehyde B Ethyl 7-methoxybenzofuran-3-carboxylate A->B  Step 1: Cyclization (Ethyl diazoacetate, HBF4·OEt2, then H2SO4) C 3-(2-Hydroxyethyl)-7-methoxybenzofuran B->C  Step 2: Reduction (e.g., LiAlH4)

Caption: Overall synthetic scheme for 3-(2-Hydroxyethyl)-7-methoxybenzofuran.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The recommended and most cost-effective starting material is 2-hydroxy-3-methoxybenzaldehyde, also known as o-vanillin. It is commercially available and provides the necessary phenolic hydroxyl group and methoxy substituent at the correct positions for the cyclization reaction.

Q2: Why is the two-step approach of cyclization followed by reduction preferred?

A2: This approach offers a high degree of control and generally results in higher overall yields. The initial cyclization to form the stable ethyl 7-methoxybenzofuran-3-carboxylate is a well-established and high-yielding reaction.[1][2][3] Subsequent reduction of the ester to the primary alcohol is a standard and efficient transformation. Attempting a one-pot synthesis to directly introduce the hydroxyethyl group can be more challenging and may lead to a mixture of products.

Q3: Are there alternative methods for the synthesis of the benzofuran core?

A3: Yes, several other methods exist for constructing the benzofuran scaffold, including Perkin-type reactions, Wittig reactions, and transition-metal-catalyzed couplings like Sonogashira and Heck reactions. However, for this specific target molecule, the reaction of a salicylaldehyde with ethyl diazoacetate is particularly advantageous due to its simplicity and high yield for 3-substituted benzofurans.[3]

Q4: What are the key safety precautions for this synthesis?

A4: Ethyl diazoacetate is a potentially explosive and toxic compound. It should be handled with care in a well-ventilated fume hood, and distillation should be avoided. Concentrated sulfuric acid is highly corrosive. Lithium aluminum hydride (LiAlH₄) is a highly reactive reducing agent that reacts violently with water. All reactions involving LiAlH₄ must be conducted under anhydrous conditions and quenched carefully. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Step 1: Synthesis of Ethyl 7-methoxybenzofuran-3-carboxylate

Issue 1: Low or no yield of the desired benzofuran.

  • Potential Cause: Incomplete dehydration of the hemiacetal intermediate. The reaction between salicylaldehyde and ethyl diazoacetate first forms a hemiacetal, which then undergoes acid-catalyzed dehydration to yield the benzofuran.[1][2]

  • Troubleshooting & Optimization:

    • Acid Catalyst: Ensure that a strong dehydrating acid, such as concentrated sulfuric acid, is used in the second step of the one-pot procedure.

    • Reaction Time: Allow sufficient time for the dehydration to complete. Monitor the reaction by Thin Layer Chromatography (TLC) to track the disappearance of the intermediate.

    • Water Contamination: Ensure all glassware is dry, as excess water can hinder the dehydration process.

Issue 2: Formation of a significant amount of byproducts.

  • Potential Cause: Side reactions of the diazo compound. Ethyl diazoacetate can undergo various side reactions if the reaction conditions are not optimal.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain the reaction at room temperature as specified in the protocol. Elevated temperatures can promote side reactions.

    • Purity of Reagents: Use high-purity 2-hydroxy-3-methoxybenzaldehyde and ethyl diazoacetate. Impurities in the starting materials can lead to undesired byproducts.

Step 2: Reduction of Ethyl 7-methoxybenzofuran-3-carboxylate

Issue 1: Incomplete reduction of the ester.

  • Potential Cause: Insufficient amount of reducing agent or deactivation of the reducing agent.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Lithium aluminum hydride (LiAlH₄) reacts vigorously with water. Ensure that the solvent (e.g., THF or diethyl ether) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Molar Ratio of Reducing Agent: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction of the ester.

    • Reaction Time and Temperature: The reduction is typically carried out at 0 °C to room temperature. If the reaction is sluggish, it can be gently refluxed, but this should be done with caution. Monitor the reaction progress by TLC.

Issue 2: Formation of over-reduced or undesired byproducts.

  • Potential Cause: While less common for this specific substrate, strong reducing agents like LiAlH₄ can sometimes affect other functional groups. However, the methoxy group and the benzofuran ring are generally stable under these conditions.

  • Troubleshooting & Optimization:

    • Careful Work-up: The quenching of the reaction is critical. Follow a standard Fieser work-up procedure (sequential addition of water, 15% NaOH solution, and water) to safely decompose the excess LiAlH₄ and aluminum salts, leading to a granular precipitate that is easy to filter.

Troubleshooting_Workflow cluster_step1 Step 1 Troubleshooting cluster_step2 Step 2 Troubleshooting A Low/No Yield of Benzofuran B Check Dehydration Step A->B C Verify Acid Catalyst & Reaction Time B->C D Ensure Anhydrous Conditions B->D E Byproduct Formation F Control Reaction Temperature E->F G Check Reagent Purity E->G H Incomplete Reduction I Check Reducing Agent & Conditions H->I J Ensure Anhydrous Conditions I->J K Verify Molar Ratio of LiAlH4 I->K L Optimize Reaction Time/Temp I->L M Purification Issues N Proper Quenching (Fieser Work-up) M->N

Caption: Troubleshooting workflow for the synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-methoxybenzofuran-3-carboxylate

This one-pot procedure is adapted from the work of Hossain and coworkers.[1][2][3]

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Ethyl diazoacetate (EDA)

  • Tetrafluoroboric acid diethyl etherate (HBF₄·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in dichloromethane.

  • To this solution, add HBF₄·OEt₂ (0.1 eq).

  • Slowly add ethyl diazoacetate (1.2 eq) to the mixture at room temperature. Stir the reaction for 2-4 hours, monitoring the consumption of the aldehyde by TLC.

  • Once the initial reaction is complete, add a catalytic amount of concentrated sulfuric acid to the mixture and stir for an additional 1-2 hours to effect dehydration.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain ethyl 7-methoxybenzofuran-3-carboxylate.

Step 2: Reduction of Ethyl 7-methoxybenzofuran-3-carboxylate

Materials:

  • Ethyl 7-methoxybenzofuran-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 7-methoxybenzofuran-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the solid through a pad of Celite and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 3-(2-hydroxyethyl)-7-methoxybenzofuran, can be purified by silica gel column chromatography if necessary.

Data Summary Table

StepReactantsKey ReagentsSolventTypical Yield
12-Hydroxy-3-methoxybenzaldehyde, Ethyl diazoacetateHBF₄·OEt₂, H₂SO₄Dichloromethane85-95%
2Ethyl 7-methoxybenzofuran-3-carboxylateLithium aluminum hydride (LiAlH₄)Anhydrous THF90-98%

References

  • Dudley, M. E.; Morshed, M. M.; Hossain, M. M. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis2006 , 2006 (10), 1711-1714. DOI: 10.1055/s-2006-926454. [Link]

  • Rahaman, M.; Hossain, M. M. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Org. Synth.2019 , 96, 98-109. DOI: 10.15227/orgsyn.096.0098. [Link]

  • Dudley, M. E.; Morshed, M. M.; Hossain, M. M. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. ResearchGate. [Link]

  • Rahaman, M.; Hossain, M. M. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Org. Synth.2009 , 86, 172. [Link]

Sources

Optimization

Troubleshooting common byproducts in 7-methoxybenzofuran synthesis

Welcome to the technical support center for the synthesis of 7-methoxybenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-methoxybenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. Our approach is to provide not just solutions, but also a foundational understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Introduction

7-Methoxybenzofuran is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, is often accompanied by the formation of characteristic byproducts that can complicate purification and reduce yields. This guide will focus on the most common synthetic strategies and their associated byproducts, offering expert insights and practical, field-proven protocols to overcome these challenges.

Section 1: Troubleshooting the Wittig Reaction Approach

The Wittig reaction is a powerful tool for olefination and can be adapted for the intramolecular synthesis of benzofurans. A common route involves the reaction of a suitably substituted salicylaldehyde derivative. However, the formation of triphenylphosphine oxide (TPPO) as a stoichiometric byproduct presents a significant purification challenge.

FAQ 1: I am struggling to separate my 7-methoxybenzofuran from a white, crystalline solid after my Wittig reaction. What is it and how can I remove it?

Answer:

This persistent byproduct is almost certainly triphenylphosphine oxide (TPPO) . It is formed from the triphenylphosphine ylide reagent during the reaction. Due to its polarity, it can co-elute with the desired product during column chromatography, making separation difficult.

Causality of TPPO Formation:

The driving force of the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in TPPO. The reaction proceeds through a betaine intermediate which collapses to an oxaphosphetane, and subsequently fragments to the desired alkene (in this case, the benzofuran ring) and TPPO.

Troubleshooting Strategies for TPPO Removal:

Several strategies can be employed to effectively remove TPPO from your reaction mixture. The choice of method will depend on the scale of your reaction and the properties of your specific 7-methoxybenzofuran derivative.

1. Precipitation/Crystallization:

This is often the most straightforward approach for moderate to large-scale reactions.

  • Protocol 1: Precipitation with a Non-polar Solvent

    • Concentrate the crude reaction mixture to a viscous oil or solid.

    • Dissolve the residue in a minimal amount of a moderately polar solvent in which your product is soluble (e.g., dichloromethane, toluene, or diethyl ether).

    • Slowly add a non-polar solvent such as hexanes or pentane while stirring vigorously.

    • Cool the mixture in an ice bath to maximize the precipitation of TPPO.

    • Collect the precipitated TPPO by filtration and wash the solid with a small amount of the cold non-polar solvent.

    • The filtrate contains your purified product.

  • Protocol 2: Precipitation with Zinc Chloride (ZnCl₂)

    • Dissolve the crude reaction mixture in ethanol.

    • Add a 1.8 M solution of ZnCl₂ in warm ethanol (a 2:1 molar ratio of ZnCl₂ to the initial triphenylphosphine is a good starting point).

    • Stir the mixture at room temperature for a couple of hours. A precipitate of the TPPO-ZnCl₂ complex will form.

    • Collect the precipitate by filtration.

    • The filtrate can then be concentrated and further purified if necessary.

2. Chromatographic Techniques:

For smaller scale reactions or when precipitation is ineffective, chromatographic methods can be optimized.

  • Protocol 3: Silica Gel Plug Filtration

    • Concentrate the crude reaction mixture.

    • Suspend the residue in a minimal volume of a non-polar solvent mixture (e.g., pentane/ether).

    • Pass the suspension through a short plug of silica gel, eluting with a non-polar solvent to wash the product through while retaining the more polar TPPO at the top of the plug.

Data Summary: TPPO Removal Methods

MethodScaleAdvantagesDisadvantages
Precipitation (Non-polar) Moderate to LargeSimple, cost-effectiveProduct may co-precipitate if not sufficiently soluble
**Precipitation (ZnCl₂) **Moderate to LargeHighly effective for polar productsRequires an additional reagent
Silica Gel Plug Small to ModerateQuick, effective for non-polar productsMay require multiple passes, uses solvent

Workflow for TPPO Removal:

TPPO_Removal start Crude Reaction Mixture (Product + TPPO) precipitation Precipitation/ Crystallization start->precipitation Large Scale chromatography Chromatography start->chromatography Small Scale end Purified 7-Methoxybenzofuran precipitation->end chromatography->end

Caption: Decision workflow for TPPO removal.

Section 2: Troubleshooting the Sonogashira Coupling Route

The Sonogashira coupling is a versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide, which can be followed by cyclization to form the benzofuran ring. A frequent and troublesome side reaction is the homocoupling of the alkyne starting material.

FAQ 2: My Sonogashira reaction for a 7-methoxybenzofuran precursor is producing a significant amount of a symmetrical diyne byproduct. How can I prevent this?

Answer:

The byproduct you are observing is the result of Glaser coupling , also known as alkyne homocoupling. This reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen and competes with the desired cross-coupling reaction.

Causality of Alkyne Homocoupling:

The copper(I) acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant, typically molecular oxygen, to form the diyne byproduct. This depletes the alkyne starting material and complicates purification.

Troubleshooting Strategies to Minimize Homocoupling:

1. Rigorous Exclusion of Oxygen:

This is the most critical factor in preventing Glaser coupling.

  • Protocol 4: Inert Atmosphere Technique

    • Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere (high-purity argon or nitrogen).

    • Degas all solvents and liquid reagents by bubbling with an inert gas for at least 30 minutes prior to use.

    • Perform the entire reaction under a positive pressure of an inert gas using a Schlenk line or a glovebox.

2. Copper-Free Sonogashira Protocols:

The most direct way to eliminate copper-catalyzed homocoupling is to omit the copper co-catalyst. These protocols often require careful selection of ligands and bases.

  • Protocol 5: Copper-Free Sonogashira Coupling

    • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a base such as K₃PO₄ (2.0 mmol).

    • Seal the flask and purge with an inert gas.

    • Add degassed anhydrous toluene via syringe.

    • Heat the reaction mixture and monitor for completion.

3. Additive-Assisted Protocols:

Certain additives can suppress homocoupling.

  • Protocol 6: Hydrogen Atmosphere

    • Set up the reaction as you would for a standard Sonogashira coupling.

    • Instead of a pure inert gas, use a mixture of 10% hydrogen in argon or nitrogen to maintain the inert atmosphere[1]. The hydrogen helps to keep the catalyst in its active, reduced state and inhibits the oxidative homocoupling pathway.

Data Summary: Minimizing Alkyne Homocoupling

StrategyKey ParameterAdvantagesDisadvantages
Inert Atmosphere Exclusion of O₂Universally applicableRequires specialized equipment (Schlenk line)
Copper-Free Protocol Omission of Cu(I)Completely eliminates Glaser couplingMay require optimization of ligands and bases
Hydrogen Atmosphere Presence of H₂Simple modification to standard procedureRequires a specialized gas mixture

Reaction Pathways in Sonogashira Coupling:

Sonogashira_Pathways cluster_desired Desired Cross-Coupling cluster_side Undesired Homocoupling ArylHalide Aryl Halide Product Cross-Coupled Product ArylHalide->Product Pd(0)/Cu(I) Alkyne Terminal Alkyne Alkyne->Product Alkyne2 Terminal Alkyne Homocoupled Homocoupled Diyne Alkyne2->Homocoupled Cu(I), O₂

Caption: Competing pathways in Sonogashira coupling.

Section 3: Troubleshooting Demethylation of the 7-Methoxy Group

A common and often unexpected byproduct in the synthesis of 7-methoxybenzofuran is the corresponding 7-hydroxybenzofuran. This arises from the cleavage of the methyl ether.

FAQ 3: My final product contains a significant amount of a more polar impurity that I suspect is the demethylated product, 7-hydroxybenzofuran. What causes this and how can I avoid it?

Answer:

The formation of 7-hydroxybenzofuran is due to the demethylation of the 7-methoxy group. This can occur under both acidic and basic conditions, particularly at elevated temperatures. The benzofuran ring system can activate the methoxy group towards cleavage.

Causality of Demethylation:

  • Acidic Conditions: Lewis acids (e.g., AlCl₃, BBr₃) or strong Brønsted acids can coordinate to the methoxy oxygen, making the methyl group susceptible to nucleophilic attack by the counter-ion or other nucleophiles present.

  • Basic Conditions: While less common for simple aryl methyl ethers, strong bases at high temperatures can promote demethylation, particularly if there are other functional groups in the molecule that can participate in the reaction.

Troubleshooting Strategies to Prevent Demethylation:

1. Milder Reaction Conditions:

The most effective way to prevent demethylation is to use milder reaction conditions.

  • Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, carefully monitor the temperature and reaction time to minimize byproduct formation.

  • Reagent Stoichiometry: Use the minimum effective amount of acidic or basic reagents.

2. Choice of Reagents:

  • Avoiding Strong Lewis Acids: If a Lewis acid is required, consider using a milder one. For example, if a reaction is being promoted by AlCl₃, investigate if a weaker Lewis acid like ZnCl₂ would be sufficient.

  • Base Selection: When a base is needed, opt for non-nucleophilic organic bases (e.g., triethylamine, DBU) over strong nucleophilic bases (e.g., hydroxides, alkoxides) if the reaction chemistry allows.

3. Protecting Group Strategy:

If demethylation is unavoidable under the required reaction conditions, consider protecting the hydroxyl group of a precursor (e.g., o-vanillin) with a more robust protecting group than a methyl ether, and then deprotecting in a final step. This adds steps to the synthesis but can significantly improve the yield of the desired product.

Purification of 7-Methoxybenzofuran from its Demethylated Byproduct:

The significant difference in polarity between 7-methoxybenzofuran and 7-hydroxybenzofuran makes their separation by standard silica gel column chromatography relatively straightforward. The more polar 7-hydroxybenzofuran will have a lower Rf value.

Data Summary: Preventing Demethylation

StrategyApproachKey Considerations
Milder Conditions Lower temperature, shorter reaction timeMay lead to incomplete conversion of starting material
Reagent Choice Use weaker acids/basesMay require longer reaction times or not be effective for all transformations
Protecting Groups Protect the hydroxyl group of the precursorAdds synthetic steps, but can be very effective

Section 4: Byproducts from Specific Starting Materials

The choice of starting material can introduce its own set of potential byproducts.

FAQ 4: I am synthesizing 7-methoxybenzofuran from o-vanillin and ethyl chloroacetate. I am getting a significant amount of an uncyclized intermediate. What is happening?

Answer:

When synthesizing benzofurans from salicylaldehydes, a common side reaction is the formation of an uncyclized intermediate , such as an o-coumaric acid derivative in Perkin-type reactions[2]. In the case of the reaction with ethyl chloroacetate, you may be isolating the intermediate ester before cyclization is complete.

Causality of Incomplete Cyclization:

The reaction proceeds in two steps: initial O-alkylation of the phenolic hydroxyl group of o-vanillin with ethyl chloroacetate, followed by an intramolecular condensation to form the furan ring. If the conditions for the cyclization (e.g., base strength, temperature) are not optimal, the reaction may stall at the intermediate stage.

Troubleshooting Incomplete Cyclization:

  • Base: Ensure a sufficiently strong base is used to promote the intramolecular condensation. Potassium carbonate is commonly used, but a stronger base may be required[3].

  • Temperature: Gently heating the reaction mixture can often drive the cyclization to completion.

  • Forcing Cyclization: If you have isolated the uncyclized intermediate, it can often be converted to the desired benzofuran by treating it with a stronger base or by heating in the presence of an acid catalyst.

References

  • O'Brien, C. J., et al. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48, 6836-6839. [Link]

  • Mushtaq, A., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances. [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2012). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 77(17), 7493–7498. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?[Link]

  • Shenvi Lab. Work up tips. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wikipedia. Wittig reagents. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran

Welcome to the technical support resource for the synthesis and purification of 3-(2-Hydroxyethyl)-7-methoxybenzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and purification of 3-(2-Hydroxyethyl)-7-methoxybenzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this important benzofuran derivative, a scaffold prevalent in many biologically active compounds.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you consistently achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing 3-substituted benzofurans like this one, and why?

A1: A prevalent and effective strategy involves the intramolecular cyclization of a suitably substituted precursor. For instance, a common approach is the palladium-catalyzed Sonogashira coupling between an o-iodophenol and a terminal alkyne, followed by an intramolecular cyclization.[2] This method is favored for its versatility and tolerance of various functional groups. Another robust method is the acid-catalyzed cyclization of acetals, which proceeds through an oxonium ion intermediate.[3] The choice often depends on the availability and stability of starting materials. For the target molecule, a synthesis starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is a logical and cost-effective approach.

Q2: How critical is the atmosphere for this reaction?

A2: For many benzofuran syntheses, particularly those employing palladium catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.[4] Oxygen can lead to the deactivation of the palladium catalyst through oxidation and can promote undesirable side reactions like the Glaser homocoupling of alkyne starting materials.[4] For non-catalytic steps, such as a final reduction or deprotection, an inert atmosphere is still good practice to prevent potential oxidation of sensitive functional groups.

Q3: What are the primary analytical methods for assessing the purity of the final product?

A3: A combination of techniques is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[5] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is typically effective for separating the target compound from impurities.[6][7]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the molecular weight of the product and helps identify impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 3-(2-Hydroxyethyl)-7-methoxybenzofuran.

Issue 1: Low or No Product Yield

Question: My reaction has stalled or resulted in a very low yield of the desired benzofuran. What are the likely causes and how can I fix this?

Answer: Low yields can often be traced back to several key factors related to reagents and reaction conditions.[8] A systematic approach to troubleshooting is recommended.

  • Cause 1: Inactive Catalyst (for catalyzed reactions): Palladium catalysts can lose activity over time or with improper storage.

    • Solution: Use a fresh batch of catalyst stored under an inert atmosphere. Ensure all reagents and solvents are anhydrous, as water can inhibit catalytic activity.[4]

  • Cause 2: Suboptimal Reaction Conditions: Temperature, reaction time, and choice of base are critical variables.

    • Solution: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).[8] If using a base, ensure it is strong enough for the specific reaction step but not so strong that it causes decomposition. The choice of solvent can also dramatically impact reaction rates and yields.

  • Cause 3: Poor Quality Starting Materials: Impurities in starting materials can interfere with the reaction.

    • Solution: Verify the purity of your starting materials (e.g., 2-hydroxy-3-methoxybenzaldehyde or its derivatives) by NMR or melting point. Purify them if necessary before starting the synthesis.

G start Low Yield Observed q1 Is the reaction palladium-catalyzed? start->q1 a1_yes Check Catalyst Activity - Use fresh catalyst - Ensure anhydrous conditions q1->a1_yes Yes q2 Are Reaction Conditions Optimized? q1->q2 No a1_yes->q2 a2_no Systematically Vary: - Temperature (increase slowly) - Base (check strength/type) - Solvent Polarity q2->a2_no No q3 Are Starting Materials Pure? q2->q3 Yes a2_no->q3 a3_no Verify Purity (NMR, MP) & Purify if Necessary q3->a3_no No end_node Yield Improved q3->end_node Yes a3_no->end_node

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Product Contaminated with Starting Material

Question: My final product shows significant contamination with unreacted starting materials after work-up. How can I improve the conversion and separation?

Answer: This indicates an incomplete reaction.

  • Cause 1: Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction using TLC until the starting material spot has been completely consumed.

  • Cause 2: Incorrect Stoichiometry: An incorrect ratio of reactants can leave one unconsumed.

    • Solution: Carefully re-check the molecular weights and stoichiometry of all reagents. It may be beneficial to use a slight excess (1.1-1.2 equivalents) of one of the more volatile or less expensive reagents to drive the reaction to completion.

  • Cause 3: Inefficient Purification: The purification method may not be adequate to separate the product from the starting material.

    • Solution: Optimize your column chromatography. Try a shallower solvent gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate) to improve resolution between the spots on the TLC plate.

Issue 3: Difficulty with Purification by Recrystallization

Question: My product "oils out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[9]

  • Solution 1: Change Solvent System: The primary solution is to find a more suitable solvent or solvent pair.[9] The ideal solvent will dissolve the compound when hot but not when cold.[10] Test various solvents on a small scale. If a single solvent doesn't work, try a binary solvent system (e.g., ethyl acetate/hexane or dichloromethane/hexane). Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and slowly add the "poor" solvent (in which it is less soluble) until turbidity appears, then heat to redissolve and cool slowly.

  • Solution 2: Lower the Cooling Temperature: Cool the solution to a lower temperature (e.g., 0 °C or -20 °C) to decrease the solubility further.

  • Solution 3: Induce Crystallization: If crystals are reluctant to form, scratch the inside of the flask with a glass rod at the solvent line or add a "seed crystal" from a previous successful batch to provide a nucleation site.[9]

Optimized Synthesis & Purification Protocol

This protocol describes a reliable, multi-step synthesis starting from o-vanillin. It is based on established chemical principles for benzofuran synthesis and functional group manipulation.

Step 1: Synthesis of 7-methoxybenzofuran-3-carbaldehyde

This step involves a Perkin-like condensation and cyclization.

  • Combine o-vanillin (1.0 eq), N,N-dimethylglycine ethyl ester (1.2 eq), and a suitable base like potassium carbonate (2.0 eq) in a polar aprotic solvent such as DMF.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

  • Cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the intermediate aldehyde.

Step 2: Wittig Reaction to Form Vinyl Ether

  • Prepare the Wittig reagent from (methoxymethyl)triphenylphosphonium chloride and a strong base like n-butyllithium in anhydrous THF at 0 °C under an inert atmosphere.

  • Add a solution of the aldehyde from Step 1 in THF to the ylide solution and allow it to warm to room temperature.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Purify via column chromatography to yield the vinyl ether intermediate.

Step 3: Hydrolysis and Reduction to 3-(2-Hydroxyethyl)-7-methoxybenzofuran

  • Treat the vinyl ether from Step 2 with a mild acid (e.g., 1M HCl in THF) to hydrolyze the enol ether to the corresponding acetaldehyde derivative.

  • Without isolation, carefully add a reducing agent like sodium borohydride (NaBH₄) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction with water, and extract the product with ethyl acetate.

  • Wash the organic layer, dry, and concentrate to yield the crude final product.

Caption: Overall synthesis and purification workflow.

Purification Strategies

Achieving >99% purity often requires a two-stage purification process.

1. Column Chromatography

This is the primary method for removing major impurities and unreacted reagents.[11][12]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of ethyl acetate (EtOAc) in hexane is highly effective. Start with a low polarity mixture (e.g., 5-10% EtOAc in hexane) and gradually increase the polarity to 30-40% EtOAc. The target compound, being moderately polar due to the hydroxyl group, should elute at a reasonable retention factor (Rƒ) in this range.

  • Procedure:

    • Prepare the column with silica gel slurried in the initial, low-polarity eluent.

    • Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

    • Begin elution with the low-polarity mobile phase, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent.

2. Recrystallization

For achieving the highest purity, recrystallization is an excellent final step to remove trace impurities.[9][13]

Solvent SystemSuitability for 3-(2-Hydroxyethyl)-7-methoxybenzofuranRationale
Toluene GoodThe aromatic nature of toluene is compatible with the benzofuran core, while its moderate polarity can provide the necessary solubility difference between hot and cold conditions.
Ethyl Acetate / Hexane ExcellentThis binary system offers high tunability. Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Reheat to clarify and then cool slowly.[10]
Ethanol / Water ModerateThe hydroxyl group on the product provides some solubility in ethanol. Water can be used as the anti-solvent. However, there is a higher risk of "oiling out" if not performed carefully.[9]
Water PoorThe compound is unlikely to be sufficiently soluble in hot water for effective recrystallization.

Table 1. Recommended recrystallization solvent systems.

References

  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
  • Avoiding byproduct formation in benzofuran ring synthesis. Benchchem.
  • Recrystallization. Unknown Source.
  • Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. Beilstein Archives.
  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC.
  • Part 2. (revised 7/10). Recrystallize benzoin if you did not do it the previous. Unknown Source.
  • Purification made easy - secrets of science. Unknown Source.
  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. Unknown Source.
  • Integrity and Purity Methods | Request PDF. ResearchGate.
  • Supporting Information Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenz. Beilstein Journals.
  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace.
  • Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry.
  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. PMC.

Sources

Optimization

Stability and proper storage conditions for 3-(2-Hydroxyethyl)-7-methoxybenzofuran

Technical Support Center: 3-(2-Hydroxyethyl)-7-methoxybenzofuran Welcome to the Technical Support and Troubleshooting Guide for 3-(2-Hydroxyethyl)-7-methoxybenzofuran . As a specialized benzofuran derivative, this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(2-Hydroxyethyl)-7-methoxybenzofuran

Welcome to the Technical Support and Troubleshooting Guide for 3-(2-Hydroxyethyl)-7-methoxybenzofuran . As a specialized benzofuran derivative, this compound presents unique handling challenges due to the interplay between its electron-rich aromatic core and its reactive primary alcohol moiety.

This guide is designed for researchers and drug development professionals. It moves beyond basic storage instructions to explain the chemical causality behind degradation, providing self-validating protocols to ensure the absolute integrity of your experimental workflows.

Part 1: Scientific Principles of Stability & Vulnerability

To properly store and handle 3-(2-Hydroxyethyl)-7-methoxybenzofuran, one must understand its structural vulnerabilities:

  • The Primary Alcohol (-CH₂CH₂OH): Located at the C-3 position, this functional group is highly susceptible to aerobic oxidation. Prolonged exposure to atmospheric oxygen, especially in the presence of trace transition metals, will drive the oxidation of the alcohol into an aldehyde or carboxylic acid[1]. Furthermore, its hygroscopic nature makes it a magnet for ambient moisture.

  • The 7-Methoxybenzofuran Core: The methoxy group (-OCH₃) acts as a strong electron-donating group (EDG) via resonance. This increases the electron density across the benzofuran ring, lowering its oxidation potential and making it highly susceptible to photo-oxidation and electrophilic degradation under UV/Visible light[2].

Part 2: Troubleshooting & FAQs

Q1: During LC-MS analysis, I observed a significant +14 Da and +16 Da mass shift in my stored compound. What is the mechanism behind this? A1: This is the classic signature of aerobic oxidation. The primary alcohol is oxidizing first to an aldehyde (a net -2 Da for hydrogen loss + 16 Da for oxygen = +14 Da apparent shift, depending on ionization) and subsequently to a carboxylic acid (+16 Da)[1]. Because the 7-methoxy group enriches the benzofuran core with electrons, the ring itself can also become susceptible to oxidative cleavage if exposed to strong oxidizing environments[3]. Intervention: Always purge the headspace of your storage vials with Argon and store at -20°C.

Q2: My downstream coupling reactions (e.g., Steglich esterification) using this intermediate are yielding less than 30% product. The starting material looks pure by NMR. What went wrong? A2: The issue is sub-analytical moisture contamination. Primary alcohols readily form hydrogen bonds with ambient water. Even if the water peak appears negligible on an NMR spectrum, trace moisture will rapidly quench moisture-sensitive coupling reagents (like EDC, DCC, or DIC), outcompeting your target alcohol. Intervention: Lyophilize the compound or perform azeotropic drying with anhydrous toluene prior to the reaction. Ensure storage vials are sealed with PTFE caps.

Q3: The powder was originally off-white but has turned a yellowish-brown color after being left on the benchtop for a week. Is the structural integrity compromised? A3: Yes, the compound has undergone photolysis. Benzofuran derivatives are sensitive to UV and visible light, which triggers photo-oxidation and radical-mediated degradation of the heterocyclic ring[4]. The color change is a visual indicator of extended conjugated systems forming as degradation byproducts. Intervention: Discard the discolored batch for sensitive assays. Always store the compound in amber glass vials or wrap clear vials in aluminum foil.

Part 3: Data Presentation & Degradation Summary

Table 1: Quantitative Summary of Degradation Pathways and Interventions

Degradation TriggerMechanistic PathwayAnalytical Signature (LC-MS / NMR)Storage Intervention
Atmospheric Oxygen Oxidation of primary alcohol to aldehyde/acid+14 Da or +16 Da mass shift; new aldehyde peak at ~9.8 ppm (¹H NMR)Argon purge, -20°C storage
UV/Visible Light Photo-oxidation of electron-rich benzofuran ringBroadening of aromatic peaks; visual color shift to yellow/brownAmber vials, dark storage
Ambient Moisture Hydrogen bonding / Reagent quenchingPresence of water peak in NMR (~1.56 ppm in CDCl₃); low coupling yieldsDesiccator, PTFE-lined seals
Strong Oxidants Ring-opening / Peroxide formationMultiple fragmented mass peaks; loss of aromaticity in NMRIsolate from peroxides/acids

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not assume a compound is stable. Use the following self-validating systems to handle and test your specific batches.

Protocol 1: Inert Aliquoting and Storage (Preventative Workflow)

Causality: Opening cold vials introduces condensation, immediately compromising the primary alcohol. Argon is denser than air and displaces oxygen more effectively than Nitrogen.

  • Equilibration: Remove the bulk vial from -20°C storage and place it in a vacuum desiccator for 30 minutes to reach ambient temperature.

  • Environment: Perform weighing inside a glove box or under a dry nitrogen stream to prevent atmospheric moisture binding.

  • Purging: After aliquoting into working volumes, gently purge the headspace of both the source and aliquot vials with Argon gas for 10-15 seconds.

  • Sealing: Cap tightly with PTFE-lined septa (avoid standard rubber, which is permeable to oxygen) and wrap the seal with Parafilm.

  • Storage: Store the vials in a light-proof container (or amber glass) at -20°C.

Protocol 2: Forced Degradation Profiling (Validation Workflow)

Causality: By intentionally degrading a small sample, you establish the exact LC-MS retention times and mass shifts of the degradation products, allowing you to easily identify compromised stock in the future.

  • Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of acetonitrile. Add 50 µL of 3% H₂O₂. Incubate at room temperature for 24 hours. Analyze via LC-MS to identify the +16 Da (carboxylic acid) or ring-opened degradation products[3].

  • Photostability: Expose a 1 mg/mL solution in a clear glass vial to 1.2 million lux hours of UV/Vis light (ICH Q1B standard). Compare the LC-MS profile and visual color against a dark-control sample to quantify photo-oxidation of the benzofuran core[4].

Part 5: Mandatory Visualization

G Compound 3-(2-Hydroxyethyl)- 7-methoxybenzofuran O2 Atmospheric Oxygen (Aerobic Oxidation) Compound->O2 Light UV/Vis Light (Photodegradation) Compound->Light Moisture Ambient Moisture (Hygroscopicity) Compound->Moisture Deg1 Aldehyde / Carboxylic Acid (+14 Da / +16 Da shift) O2->Deg1 Deg2 Ring Photo-oxidation (Yellowing/Brown shift) Light->Deg2 Deg3 Hydrogen Bonding (Reagent Quenching) Moisture->Deg3 Prev1 Store under Argon/N2 at -20°C Deg1->Prev1 Prevented by Prev2 Amber Vials / Foil Wrapping Deg2->Prev2 Prevented by Prev3 Desiccator / Vacuum Seal Deg3->Prev3 Prevented by

Degradation pathways of 3-(2-Hydroxyethyl)-7-methoxybenzofuran and storage interventions.

References

  • Source: thermofisher.
  • Title: Benzofuran (Chemical) - Overview | StudyGuides.
  • Source: mdpi.
  • Source: researchgate.

Sources

Troubleshooting

Preventing side reactions in the functionalization of the benzofuran ring

Welcome to the technical support center for the functionalization of benzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of benzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Benzofuran and its derivatives are core components of numerous natural products and pharmacologically active compounds.[1][2][3] However, the nuanced reactivity of the benzofuran ring system often presents challenges in achieving desired regioselectivity and avoiding unwanted side reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. Our focus is on explaining the causal mechanisms behind common problems and offering field-proven solutions to optimize your synthetic outcomes.

Core Principles of Benzofuran Reactivity

Before troubleshooting, it's crucial to understand the electronic nature of the benzofuran ring. The fusion of an electron-rich furan ring with a benzene ring creates a system with distinct reactive sites.

  • Electron Distribution: The oxygen heteroatom donates electron density into the fused ring system, making it generally susceptible to electrophilic attack. However, this electron density is not evenly distributed.

  • C2 vs. C3 Reactivity: Electrophilic substitution on the furan moiety preferentially occurs at the C2 position. This is because the cationic intermediate formed by attack at C2 is more effectively stabilized by resonance, with the positive charge being delocalized onto the oxygen atom without disrupting the aromaticity of the benzene ring.[4] Attack at C3 leads to a less stable intermediate.[4]

  • Benzene Ring Reactivity: The benzene portion of the molecule is less reactive towards electrophiles than the furan ring. Functionalization on the benzene ring typically requires harsher conditions or strategies involving directing groups.

This inherent reactivity profile is the root cause of many of the selectivity challenges addressed below.

G cluster_c2 Attack at C2 (Favored) cluster_c3 Attack at C3 (Disfavored) C2_Attack Electrophile (E+) attacks C2 C2_Intermediate Cationic Intermediate (Charge at C3) C2_Attack->C2_Intermediate C3_Attack Electrophile (E+) attacks C3 C2_Resonance Resonance Form (Charge on Oxygen) - Major Contributor - C2_Intermediate->C2_Resonance Resonance C3_Intermediate Cationic Intermediate (Charge at C2) C3_Attack->C3_Intermediate C3_Resonance Resonance Form (Benzene Aromaticity Disrupted) - Minor Contributor - C3_Intermediate->C3_Resonance Resonance

Caption: Competing pathways for electrophilic attack on the benzofuran ring.

Troubleshooting Guide 1: Electrophilic Aromatic Substitution

This class of reactions is fundamental for introducing functional groups onto the benzofuran core, but it is fraught with potential side reactions.

FAQ 1: My Friedel-Crafts acylation is giving low yields, poor C2/C3 selectivity, and a lot of dark, insoluble material. What's going wrong?

This is a multifaceted problem stemming from two primary causes: polymerization and poor regiocontrol.

Causality:

  • Polymerization: The electron-rich furan ring is highly susceptible to acid-catalyzed polymerization, especially with strong Lewis acids like AlCl₃.[5] This is analogous to the behavior of furan itself and results in the formation of intractable tars.

  • Poor Regioselectivity: While C2 is electronically favored, the energy difference between the intermediates for C2 and C3 attack can be small. Harsh conditions can overcome this small barrier, leading to mixtures of isomers.[6] Furthermore, the initial product can undergo acyl group migration under strong acid conditions.[7]

Troubleshooting Steps:

ParameterStandard Approach (Problematic)Recommended SolutionRationale
Lewis Acid AlCl₃, FeCl₃ (Stoichiometric)BF₃·OEt₂, SnCl₄, ZnCl₂ (Catalytic)[5]Milder Lewis acids are less prone to inducing polymerization. Using catalytic amounts minimizes acid-driven side reactions.
Temperature Room Temp to Reflux-20 °C to 0 °CLower temperatures significantly slow the rate of polymerization relative to the desired acylation reaction.
Solvent CS₂, NitrobenzeneDichloromethane (DCM), 1,2-Dichloroethane (DCE)Less reactive solvents that are stable at low temperatures are preferred.
Reagent Addition All reagents mixed at onceSlow, dropwise addition of the Lewis acid to the substrate/acylating agent mixture.Prevents localized high concentrations of acid, thereby minimizing hotspots where polymerization can initiate.
Alternative N/AUse of heterogeneous catalysts like zeolites or solid-supported acids.[8]Provides a milder reaction environment and simplifies catalyst removal, preventing product degradation during workup.
FAQ 2: I'm attempting a Vilsmeier-Haack formylation, but the reaction is sluggish and yields are inconsistent. How can I optimize this?

The Vilsmeier-Haack reaction is an excellent method for introducing a formyl group, typically at the C3 position, in contrast to most other electrophilic substitutions. However, its success hinges on the effective formation and reactivity of the Vilsmeier reagent.

Causality: The Vilsmeier reagent (a chloroiminium ion) is formed from a phosphorous oxyhalide (e.g., POCl₃) and a formamide (e.g., DMF).[9] It is a weaker electrophile than the acylium ions in Friedel-Crafts reactions.[9] Incomplete formation of the reagent or insufficient activation of the benzofuran ring can lead to poor results. The regioselectivity can also be influenced by the specific Vilsmeier reagent used.[10]

Troubleshooting Steps:

  • Pre-form the Reagent: Do not add all components at once. Mix the POCl₃ and DMF at a low temperature (e.g., 0 °C) and stir for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent before adding the benzofuran substrate.

  • Temperature Control: After adding the benzofuran, the reaction often requires heating. Incrementally increase the temperature (e.g., to 60-80 °C) and monitor by TLC. Excessively high temperatures can lead to decomposition.

  • Stoichiometry: Ensure at least a slight excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents) is used to drive the reaction to completion.

  • Hydrolysis: The final workup is critical. The reaction must be carefully quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., NaOH or NaHCO₃) to hydrolyze the iminium intermediate to the aldehyde.[11]

G cluster_reagent Step 1: Vilsmeier Reagent Formation cluster_reaction Step 2: Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Benzofuran Benzofuran Vilsmeier->Benzofuran Add Benzofuran Substrate Intermediate Iminium Salt Intermediate Benzofuran->Intermediate Attack at C3 Hydrolysis Aqueous Workup (H₂O, Base) Intermediate->Hydrolysis Product 3-Formylbenzofuran Hydrolysis->Product

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Troubleshooting Guide 2: Metal-Catalyzed Cross-Coupling

Reactions like Suzuki and Sonogashira are powerful tools for C-C bond formation at specific positions, but require a pre-functionalized (e.g., halogenated or borylated) benzofuran.

FAQ 3: My Sonogashira coupling of a 2-bromobenzofuran with a terminal alkyne is failing. I'm getting low product yield, dehalogenation of my starting material, and/or alkyne homocoupling.

This is a common scenario in palladium/copper-catalyzed cross-couplings. The catalytic cycle has several potential failure points.

Causality:

  • Catalyst Deactivation: Both the palladium catalyst and copper co-catalyst can be deactivated by oxygen. Impurities in reagents or solvents can also poison the catalyst.

  • Alkyne Homocoupling (Glaser Coupling): The copper(I) co-catalyst, essential for the main cycle, can also catalyze the oxidative homocoupling of the terminal alkyne to form a diyne, especially in the presence of oxygen.[12]

  • Dehalogenation: A competitive side reaction where the bromo-substituent is replaced by a hydrogen atom, likely proceeding through a reductive elimination pathway from a palladium-hydride intermediate.

Troubleshooting Workflow:

G start Low Yield in Sonogashira Coupling q1 Is Alkyne Homocoupling Observed? start->q1 q2 Is Starting Material Recovered? q1->q2 No sol1 Switch to Copper-Free Conditions. Use Pd catalyst with amine base only. Ensure strict anaerobic conditions. q1->sol1 Yes q3 Is Dehalogenation Product Observed? q2->q3 No sol2 Check Catalyst Activity. Use fresh Pd source/ligand. Ensure reagents/solvents are anhydrous and degassed. q2->sol2 Yes sol3 Optimize Base and Solvent. Use a non-nucleophilic, hindered base. Ensure solvent is aprotic and dry. q3->sol3 Yes end Reaction Optimized q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for a failing Sonogashira coupling.

Detailed Solutions:

  • Eliminate Homocoupling: Switch to a copper-free Sonogashira protocol .[12] These methods rely on specific palladium catalysts and amine bases (like pyrrolidine or piperidine) to facilitate the reaction without the copper co-catalyst, thereby eliminating the Glaser coupling pathway.[12]

  • Ensure Catalyst Activity: Use a reliable palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ensure it is stored properly under an inert atmosphere. Thoroughly degas all solvents (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Optimize Ligands and Base: For challenging substrates, bulky, electron-rich phosphine ligands can promote the desired oxidative addition and reductive elimination steps. The choice of base is also critical; it must be strong enough to deprotonate the alkyne but not so strong that it causes catalyst degradation.[12]

Troubleshooting Guide 3: Lithiation and Borylation

Creating a nucleophilic benzofuran via deprotonation is a key strategy for introducing electrophiles, particularly at the C2 position.

FAQ 4: My attempt to lithiate benzofuran with n-BuLi followed by quenching with an electrophile is giving a complex mixture, possibly including ring-opened products.

Direct lithiation of the benzofuran ring can be complicated by competing pathways.

Causality: The C2 proton of benzofuran is the most acidic on the heterocyclic ring and can be removed with strong bases like n-BuLi. However, the resulting 2-lithiobenzofuran can be unstable. Furthermore, strong organolithium reagents can potentially attack the furan ring, leading to cleavage and ring-opening, especially at elevated temperatures.[13][14]

Troubleshooting Steps:

  • Lower the Temperature: Perform the lithiation at very low temperatures, typically -78 °C (dry ice/acetone bath), to ensure kinetic control and maximize the stability of the organolithium intermediate.

  • Use the Right Base: While n-BuLi is common, consider using s-BuLi or t-BuLi in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), which can accelerate deprotonation and stabilize the resulting organolithium species.

  • Inverse Addition: Add the organolithium reagent slowly to a cold solution of the benzofuran. This keeps the concentration of the strong base low at all times.

  • Transmetalation: For sensitive electrophiles, consider transmetalating the lithiated species to a less reactive organometallic reagent (e.g., by adding ZnCl₂ or MgBr₂) before adding the electrophile.

  • Lithiation-Borylation: A highly robust alternative is the lithiation-borylation sequence. After forming the lithiated species at low temperature, it is trapped with a boronic ester (e.g., isopropyl pinacol boronate). The resulting benzofuran-2-boronic ester is a stable, versatile intermediate that can be used in a wide range of subsequent reactions (like Suzuki couplings) under much milder conditions.[15]

Validated Experimental Protocols
Protocol 1: Selective C2-Acylation via Friedel-Crafts using a Mild Lewis Acid

This protocol minimizes polymerization and favors C2 selectivity for the acylation of benzofuran.

Materials:

  • Benzofuran

  • Acetic Anhydride (Ac₂O)

  • Tin(IV) Chloride (SnCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve benzofuran (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add acetic anhydride (1.1 eq) to the stirred solution.

  • Slowly, add a solution of SnCl₄ (0.2 eq) in anhydrous DCM dropwise over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-acetylbenzofuran.

References
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Nature Communications. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors.
  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
  • YouTube. (2022). Benzofuran - Structure + Reaction & Synthesis + Application.
  • ACS Publications. (2023). Nickel-Catalyzed Ring-Opening of Benzofurans for the Divergent Synthesis of ortho-Functionalized Phenol Derivatives.
  • ECHEMI. (n.d.). Regioselectivity of substitution reactions of benzofuran and indole.
  • BenchChem. (n.d.). Common side reactions in the Friedel-Crafts acylation of furan.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • PMC. (n.d.). Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts.
  • CCS Chemistry. (2025). Iron-Catalyzed Divergent Skeletal Editing of Benzofurans.
  • RSC Publishing. (2019). A protecting group-free divergent synthesis of natural benzofurans via one-pot synthesis of 2-bromo-6-hydroxybenzofurans.
  • PMC. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.
  • PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Standard Lithiation–Borylation A user's guide. (2017).
  • BenchChem. (n.d.). avoiding byproduct formation in benzofuran ring synthesis.
  • SciSpace. (2022). Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr.
  • The Journal of Organic Chemistry. (2024). Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans.
  • BenchChem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • ResearchGate. (n.d.). Transition-Metal-Free Ring Opening Silylation of Indoles and Benzofurans with (Diphenyl-tert-butylsilyl)lithium | Request PDF.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • PMC. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
  • BenchChem. (n.d.). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Lithiation- Borylation in Synthesis. (n.d.).
  • RSC Publishing. (n.d.). Reversible Friedel–Crafts acyl rearrangements of planar polycyclic aromatic ketones: dibenzofluorenones.

Sources

Optimization

Overcoming challenges in the regioselective synthesis of substituted benzofurans

Status: ONLINE Operator: Senior Application Scientist Ticket Focus: Troubleshooting Regioselectivity & Yield Failures in Benzofuran Scaffolds Welcome to the Benzofuran Synthesis Help Desk You are likely here because the...

Author: BenchChem Technical Support Team. Date: March 2026

Status: ONLINE Operator: Senior Application Scientist Ticket Focus: Troubleshooting Regioselectivity & Yield Failures in Benzofuran Scaffolds

Welcome to the Benzofuran Synthesis Help Desk

You are likely here because the benzofuran scaffold—a privileged structure in pharmacophores like amiodarone and vilazodone—is resisting your attempts at controlled substitution. Whether you are battling competing cyclization pathways, struggling with C2 vs. C3 selectivity, or watching your palladium catalyst crash out as "Pd black," this guide is engineered to resolve your specific technical bottlenecks.

We do not provide generic textbook answers. Below are field-validated troubleshooting protocols designed to restore regiocontrol and reaction efficiency.

Ticket #001: Sonogashira-Cyclization Sequence Fails to Cyclize

User Report: "I am attempting a one-pot synthesis of a 2-substituted benzofuran from o-iodophenol and a terminal alkyne. The Sonogashira coupling works (I see the intermediate), but the ring closure to the benzofuran is incomplete or low-yielding."

Root Cause Analysis: The "one-pot" sequence relies on a delicate balance. The initial coupling requires Pd(0), but the subsequent cyclization (often 5-endo-dig or 5-exo-dig) is driven by the Lewis acidity of the metal or basic conditions. If the intermediate o-alkynylphenol forms but does not cyclize, your system lacks sufficient driving force for the intramolecular nucleophilic attack, or the phenol is too electron-deficient.

Diagnostic Workflow: The "Black Box" Breaker

SonogashiraTroubleshooting Start Issue: Intermediate Forms, No Cyclization CheckBase Check Base Strength Start->CheckBase StrongBase Using Et3N/DEA? CheckBase->StrongBase SwitchBase Action: Switch to DBU or TMG (Superbase promotes cyclization) StrongBase->SwitchBase Yes CheckSolvent Check Solvent Polarity StrongBase->CheckSolvent No (Already Strong) NonPolar Using Toluene/THF? CheckSolvent->NonPolar SwitchSolvent Action: Switch to DMF/DMA (Stabilizes charged transition state) NonPolar->SwitchSolvent Yes CheckCat Catalyst State NonPolar->CheckCat No (Already Polar) PdBlack Pd Black Precipitate? CheckCat->PdBlack LigandBoost Action: Add bulky ligand (XPhos) or switch to Pd(MeCN)2Cl2 PdBlack->LigandBoost Yes

Figure 1: Decision tree for troubleshooting incomplete cyclization in one-pot Sonogashira protocols.

Corrective Protocol: Enhanced One-Pot Synthesis

This protocol forces cyclization using a "superbase" approach to overcome electronic deactivation.

  • Reagents: o-Iodophenol (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%).

  • Solvent/Base: Use DMF (anhydrous) with TMG (1,1,3,3-Tetramethylguanidine) (2.0 equiv).

    • Why TMG? Unlike Et₃N, TMG is strong enough to deprotonate the phenol completely, increasing the nucleophilicity of the oxygen for the ring-closing attack [1].

  • Procedure:

    • Mix reagents in a sealed tube under Argon.

    • Stir at RT for 1 hour (Coupling phase).

    • Heat to 80°C for 2 hours (Cyclization phase).

  • Self-Validation: Monitor by TLC. The intermediate o-alkynylphenol is usually more polar than the starting iodide but less polar than the benzofuran. If the intermediate persists, add 10 mol% KOtBu to force closure.

Ticket #002: Regioselectivity Scrambling in 2,3-Disubstituted Benzofurans

User Report: "I need a 2-aryl-3-alkyl benzofuran. I tried reacting an o-iodophenol with an internal alkyne, but I'm getting a mixture of regioisomers (2-alkyl-3-aryl vs. 2-aryl-3-alkyl)."

Root Cause Analysis: Internal alkynes lack the steric bias of terminal alkynes. In Pd-catalyzed annulation, the regioselectivity is determined during the carbopalladation step (insertion of the alkyne into the Pd-Ar bond).

  • Electronic Factor: The Pd-Ar moiety prefers to attach to the carbon of the alkyne that is beta to the electron-withdrawing group (if present).

  • Steric Factor: The Pd moiety prefers the less hindered carbon.

  • The Conflict: When sterics and electronics compete, you get mixtures.

Technical Insight: Controlling the Insertion
Alkyne Substituent A (RL)Alkyne Substituent B (RS)Major Product (C2-C3)Dominant Factor
Phenyl (Ar)Methyl (Me)2-Me-3-PhSteric (Pd attaches to less hindered Me-side, then reductive elimination bonds Ar to C3)
Ester (CO₂Et)Alkyl (R)2-CO₂Et-3-RElectronic (Michael-like addition)
Alkyl (Large)Alkyl (Small)MixedPoor Control (Requires Ligand Optimization)
Corrective Protocol: Ligand-Controlled Larock Annulation

To fix the "Alkyne Scrambling" issue, you must use a ligand that amplifies the steric difference between the two alkyne ends.

  • System: o-Iodoanisole (1.0 equiv), Internal Alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%).

  • Ligand: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) .

    • Why Dppf? The large bite angle of Dppf creates a crowded metal center, forcing the alkyne to insert in the orientation that minimizes steric clash between the alkyne substituents and the ligand [2].

  • Additive: Na₂CO₃ (2.0 equiv), LiCl (1.0 equiv) in DMF at 100°C.

    • Note: LiCl facilitates the regeneration of the active Pd(0) species and stabilizes the intermediate palladacycle.

Ticket #003: Functionalizing C3 on an Existing Benzofuran

User Report: "I have a 2-substituted benzofuran and I need to install a functional group at C3. Direct electrophilic substitution is giving me messy byproducts or low conversion."

Root Cause Analysis: The benzofuran C2-C3 bond is electron-rich, behaving like an enol ether.

  • C2 Position: Naturally the most reactive toward deprotonation (Lithiation).

  • C3 Position: Naturally the most reactive toward electrophilic attack (Friedel-Crafts, Halogenation).

  • The Problem: If C2 is occupied by an electron-withdrawing group, C3 reactivity drops. If C2 is alkyl/aryl, C3 is highly reactive but prone to over-reaction or polymerization under harsh Lewis acid conditions.

Mechanism: C3-Selective C-H Activation

CHActivation Substrate 2-Arylbenzofuran Intermediate Pd-Intermediate (Electrophilic Attack at C3) Substrate->Intermediate Pd(OAc)2, Ag2CO3 Electrophilic Palladation Product 2,3-Diarylbenzofuran Intermediate->Product Ar-I, Reductive Elim.

Figure 2: Pathway for C3-selective arylation of 2-substituted benzofurans.

Corrective Protocol: C3-H Arylation (Pd-Catalyzed)

Avoid standard Friedel-Crafts if you need complex aryl groups. Use oxidative C-H activation.

  • Substrate: 2-Arylbenzofuran.

  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv) .

    • Critical Role of Silver: Acts as both the oxidant (to regenerate Pd(II)) and a halide scavenger.

  • Conditions: Pivalic acid (30 mol%) in Toluene at 110°C.

    • Why Pivalic Acid? It acts as a CMD (Concerted Metalation-Deprotonation) proton shuttle, lowering the energy barrier for C-H bond cleavage at the hindered C3 position [3].

References
  • BenchChem Technical Support. (2025).[1][2][3] Reaction Optimization for Substituted Benzofuran Synthesis. Retrieved from BenchChem.[1][2][3] Link

  • Hu, Y., et al. (2002).[4] Palladium-catalyzed carbonylative annulation of o-alkynylphenols: syntheses of 2-substituted-3-aroyl-benzo[b]furans. Journal of Organic Chemistry. Link

  • Xiao, B., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society.[5][6] Link

  • Larsen, M. A., & Hartwig, J. F. (2014).[6] Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society.[5][6] Link

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University / Journal of Organic Chemistry. Link[7]

Disclaimer: The protocols provided above involve hazardous chemicals and high temperatures. Always perform a risk assessment and consult Safety Data Sheets (SDS) before proceeding. End of Ticket.

Sources

Troubleshooting

Optimization of catalytic systems for benzofuran ring formation

Topic: Optimization of Catalytic Systems for Benzofuran Ring Formation Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemists. Introduction: The Benzofuran Challenge Welcome to the Benzofuran S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Catalytic Systems for Benzofuran Ring Formation Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemists.

Introduction: The Benzofuran Challenge

Welcome to the Benzofuran Synthesis Technical Support Center. Benzofuran scaffolds are ubiquitous in bioactive natural products (e.g., Ailanthoidol) and pharmaceuticals (e.g., Amiodarone). While classical methods like the Rap-Stoermer reaction exist, modern drug discovery demands the precision of transition-metal catalysis.

This guide addresses the "hidden variables" in Palladium (Pd), Copper (Cu), and Rhodium (Rh) catalyzed systems. We move beyond general procedures to troubleshoot the specific mechanistic bottlenecks—regioselectivity failures, catalyst poisoning, and stalled oxidative additions—that ruin yields in complex total synthesis.

Module 1: Palladium-Catalyzed Annulation (The Workhorse)

Core Protocol: The Modified Larock Heteroannulation

The Larock synthesis is the industry standard for accessing 2,3-disubstituted benzofurans from o-iodophenols and internal alkynes. However, standard protocols often fail with electron-deficient phenols.

Standardized Protocol (High-Fidelity):

  • Catalyst Loading: 5 mol% Pd(OAc)₂ (Pre-catalyst).

  • Ligand: 10 mol% Ph₃P (stabilizes Pd(0)).

  • Base: Na₂CO₃ (2.0 equiv) or K₂CO₃.

  • Additive: LiCl (1.0 equiv) – Critical for reproducibility.

  • Solvent: DMF (0.1 M concentration).

  • Temp: 100 °C, sealed tube, 12–24 h.

Troubleshooting Guide: Palladium Systems

Q1: My reaction stalls after the initial coupling (Sonogashira step), leaving the uncyclized acyclic intermediate. Why?

  • Diagnosis: This is a "5-exo-dig" vs. "6-endo-dig" failure usually caused by insufficient base strength or steric crowding preventing the intramolecular attack of the phenoxide.

  • The Fix:

    • Switch Bases: Move from Carbonates (Na₂CO₃) to stronger organic bases like DBU or Cs₂CO₃ to ensure complete deprotonation of the phenol.

    • Solvent Switch: Change from DMF to DMA (Dimethylacetamide). DMA has a higher boiling point and better solubility for the inorganic base, facilitating the nucleophilic attack.

Q2: I am seeing significant homocoupling of my alkyne (Glaser coupling) instead of the cross-coupling.

  • Diagnosis: If you are using a Cu-co-catalyst (common in Sonogashira variants), trace oxygen is promoting oxidative dimerization of the alkyne.

  • The Fix:

    • Go Copper-Free: Use the "Gelbaum Protocol" (PdCl₂(PPh₃)₂ + Et₃N). It is slower but eliminates homocoupling.

    • Slow Addition: Syringe pump addition of the alkyne over 4 hours keeps the concentration low, statistically favoring the cross-coupling over dimerization.

Q3: Why is LiCl required in the Larock protocol?

  • Mechanism: Halide ions (Cl⁻) coordinate to the Pd(II) intermediate, stabilizing it against aggregation into inactive Pd-black. It essentially keeps the catalyst "soluble" and active for the carbopalladation step. Always add LiCl for scale-up.

Visualizing the Mechanism

The following diagram illustrates the critical decision points in the Pd(0)/Pd(II) cycle where optimization fails.

Pd_Cycle cluster_0 Failure Point: Homocoupling Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I + Pd) Pd0->OxAdd Rate Limiting (Sterics) Coord Alkyne Coordination OxAdd->Coord CarboPd Carbopalladation (C-C Bond Formed) Coord->CarboPd Regioselectivity Step NuAttack Intramolecular Nu- Attack (Ring Close) CarboPd->NuAttack Base Dependent RedElim Reductive Elimination NuAttack->RedElim RedElim->Pd0 Regeneration

Caption: The Pd-Catalytic Cycle. Note: Carbopalladation dictates regioselectivity; Nucleophilic Attack requires base optimization.

Module 2: Copper-Catalyzed & C-H Activation (The Modern Frontier)

While Pd is robust, Copper (Cu) offers a cheaper alternative for intramolecular etherification, and Rhodium (Rh) enables atom-economic C-H activation.

Comparative Analysis: Catalyst Selection
FeaturePalladium (Larock/Sonogashira)Copper (Ullmann-type)Rhodium (C-H Activation)
Cost HighLowVery High
O₂ Sensitivity ModerateHigh (Oxidation to Cu(II) kills cycle)Low
Regioselectivity Excellent (Steric control)ModerateExcellent (Directing Group)
FG Tolerance HighModerate (Sensitive to amines)High
Key Additive LiCl / Phosphine Ligands1,10-PhenanthrolineAgOAc / Cu(OAc)₂ (Oxidant)
Troubleshooting Guide: Cu & Rh Systems

Q4: My Copper-catalyzed cyclization (using o-halophenols) has 0% conversion.

  • Diagnosis: The "Ligand Effect." Simple CuI is often insufficient. Cu requires bidentate nitrogen ligands to prevent disproportionation into inactive Cu(0) and Cu(II).

  • The Fix: Add 1,10-Phenanthroline (20 mol%) or L-Proline. These ligands stabilize the Cu(I) species, allowing the oxidative addition to the aryl halide to occur at lower temperatures (80–90 °C instead of 140 °C).

Q5: In Rh(III)-catalyzed C-H activation, I get a mix of mono- and di-annulation products.

  • Diagnosis: Over-activation. The product benzofuran is still electron-rich and competes with the starting material for the catalyst.

  • The Fix:

    • Solvent Polarity: Switch to highly polar solvents like TFE (2,2,2-Trifluoroethanol) or HFIP. These solvents stabilize the cationic Rh species and often accelerate the first annulation while suppressing the second.

    • Steric Bulk: Use a bulkier directing group (e.g., N-pivaloyl) if possible, which sterically hinders the second approach of the catalyst.

Module 3: Regioselectivity & Purification

Controlling where the ring closes (regioselectivity) is the most common synthetic headache.

Decision Matrix: Selecting the Right Strategy

Use this logic flow to determine the best method based on your substrate's electronic and steric profile.

Decision_Tree Start Start: Substrate Type Phenol o-Halophenol + Alkyne Start->Phenol Phenol_H Phenol (No Halide) + Alkyne Start->Phenol_H Larock Larock Annulation (Pd-Cat) Phenol->Larock Internal Alkyne Sonogashira Sonogashira + Cyclization (Stepwise) Phenol->Sonogashira Terminal Alkyne Rh_CH Rh(III) C-H Activation (Requires Directing Group) Phenol_H->Rh_CH Amide/Imine DG Present Pd_Ox Pd(II) Oxidative Cyclization (Requires O2/Cu oxidant) Phenol_H->Pd_Ox Simple Phenol Success Target Benzofuran Larock->Success Sonogashira->Success Rh_CH->Success Pd_Ox->Success

Caption: Workflow for selecting the optimal catalytic system based on starting material availability.

Purification FAQ

Q6: My benzofuran co-elutes with the triphenylphosphine oxide (TPPO) byproduct.

  • Solution: This is classic.

    • Wash: Triturate the crude solid with cold diethyl ether or hexane. TPPO is soluble; many benzofurans are not.

    • Complexation: Add ZnCl₂ to the crude mixture. It forms a complex with TPPO that precipitates out, allowing simple filtration before column chromatography.

References

  • Larock, R. C., et al. (2005).[1] "Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes." Journal of Organic Chemistry.

  • Willis, M. C. (2010). "Palladium-Catalyzed Synthesis of Benzofurans." Chemical Reviews.

  • Liu, Y., et al. (2014).[2][3] "Copper-Catalyzed One-Pot Synthesis of Benzofurans." Journal of Organic Chemistry.

  • Glorius, F., et al. (2019). "Rh(III)-Catalyzed C-H Activation for Heterocycle Synthesis." Organic Letters.

  • BenchChem Technical Guides. (2025). "Troubleshooting Regioselectivity in Heterocycle Formation."

Sources

Optimization

DMPK &amp; ADME Technical Support Center: Hydroxyethyl-Substituted Benzofurans

Welcome to the Drug Metabolism and Pharmacokinetics (DMPK) Technical Support Center. This portal is designed for drug development professionals, toxicologists, and research scientists investigating the metabolic degradat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Drug Metabolism and Pharmacokinetics (DMPK) Technical Support Center. This portal is designed for drug development professionals, toxicologists, and research scientists investigating the metabolic degradation pathways of hydroxyethyl-substituted benzofurans.

These compounds—prototypically represented by the β-adrenoceptor blocker Bufuralol (2-(tert-butylamino)-1-(7-ethylbenzofuran-2-yl)ethanol) and related benzarone/dronedarone analogs—are critical probe substrates for assessing Cytochrome P450 (CYP) activity, particularly CYP2D6[1]. Understanding their degradation pathways is essential for predicting drug-drug interactions (DDIs), stereoselective metabolism, and potential hepatotoxicity[2].

Core Metabolic Pathways & Mechanistic Causality

The degradation of hydroxyethyl-substituted benzofurans is primarily driven by hepatic Phase I oxidative metabolism. The structural hallmark of these compounds—the lipophilic benzofuran core coupled with a basic amine and a hydroxyethyl side chain—dictates a highly specific orientation within the CYP active site.

For bufuralol, the basic nitrogen in the hydroxyethyl chain forms a critical salt bridge with the Asp301 residue in the CYP2D6 active cavity. This anchors the molecule, precisely aligning the aliphatic ethyl group at the C7 position of the benzofuran ring with the heme iron. Consequently, the dominant degradation pathway is 1'-aliphatic hydroxylation , yielding 1'-hydroxybufuralol[1]. Secondary degradation pathways include dehydrogenation to 1'-oxobufuralol and dehydration to 1',2'-ethenylbufuralol[3].

MetabolicPathway Buf Bufuralol (Hydroxyethyl-Benzofuran) OH_Buf 1'-Hydroxybufuralol (Primary Metabolite) Buf->OH_Buf CYP2D6 (Aliphatic Hydroxylation) Eth_Buf 1',2'-Ethenylbufuralol (Dehydration Product) Buf->Eth_Buf CYP2D6 (Direct Ethenylation) Minor_OH 4- & 6-Hydroxybufuralol (Minor Aromatic Oxidation) Buf->Minor_OH CYP2C19 / CYP1A2 (Aromatic Hydroxylation) Oxo_Buf 1'-Oxobufuralol (Ketone Metabolite) OH_Buf->Oxo_Buf Dehydrogenation OH_Buf->Eth_Buf Dehydration

CYP450-mediated degradation network of hydroxyethyl-substituted benzofurans (Bufuralol model).

Standardized In Vitro CYP Phenotyping Protocol

To ensure high-fidelity data, your experimental design must be a self-validating system . The following protocol utilizes Human Liver Microsomes (HLMs) with integrated chemical inhibition controls to definitively prove the causality between specific CYP isoforms and the observed degradation metabolites.

Step-by-Step Methodology: HLM Incubation & Metabolite Profiling
  • System Preparation & Equilibration:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂. Causality: Mg²⁺ is a required cofactor that stabilizes the microsomal membrane and facilitates electron transfer from NADPH-cytochrome P450 reductase[3].

    • Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL.

  • Self-Validating Inhibitor Setup:

    • Arm A (Vehicle Control): 0.1% DMSO.

    • Arm B (CYP2D6 Block): Add 1 µM Quinidine.

    • Arm C (CYP3A4 Block): Add 1 µM Ketoconazole.

    • Causality: If the degradation of the benzofuran substrate is shifted by >90% in Arm B but remains unaffected in Arm C, the assay self-validates CYP2D6 as the exclusive metabolic driver.

  • Substrate Addition & Thermal Baseline:

    • Add the hydroxyethyl-benzofuran substrate (e.g., Bufuralol) to a final concentration of 1–10 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes without NADPH. Causality: This establishes thermal stability and ensures that any substrate depletion observed later is strictly enzyme-mediated, not due to spontaneous chemical degradation.

  • Reaction Initiation & Kinetics:

    • Initiate the degradation cascade by adding an NADPH-Regenerating System (NRS) (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Incubate at 37°C for 15–20 minutes.

  • Quenching & Extraction:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Bufuralol-d9)[3]. Causality: Ice-cold ACN instantly denatures the CYP enzymes and precipitates microsomal proteins, locking the metabolite ratio at the exact time of quenching.

  • Centrifugation & LC-HRMS/MS Analysis:

    • Centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant for High-Resolution Mass Spectrometry (HRMS) analysis.

Workflow S1 1. Buffer & HLM Equilibration (Mg2+ stabilized) S2 2. Inhibitor Spiking (Self-Validation) S1->S2 S3 3. Substrate Pre-incubation (Thermal Baseline) S2->S3 S4 4. NADPH Initiation (37°C, 20 min) S3->S4 S5 5. Ice-Cold ACN Quench (Protein Precip.) S4->S5 S6 6. LC-HRMS/MS Quantification S5->S6

Self-validating experimental workflow for in vitro benzofuran degradation profiling.

Quantitative Kinetic Data

When evaluating the degradation of hydroxyethyl-substituted benzofurans, comparing Michaelis-Menten kinetic parameters across different enzyme variants is crucial for predicting patient-specific clearance rates (pharmacogenomics).

Table 1: Representative Kinetic Parameters for Bufuralol 1'-Hydroxylation

Substrate / Enzyme VariantMajor MetaboliteApparent

(µM)

(pmol/min/mg)
Intrinsic Clearance (

)
Bufuralol / CYP2D61 (Wild Type) 1'-Hydroxybufuralol12.5 ± 2.1345 ± 40High (27.6 µL/min/mg)
Bufuralol / CYP2D610 (Variant) 1'-Hydroxybufuralol38.4 ± 5.2115 ± 18Low (3.0 µL/min/mg)
Bufuralol / CYP2C19 4-Hydroxybufuralol> 150< 50Negligible
Dronedarone / CYP3A4 N-debutyl-dronedarone8.2 ± 1.4410 ± 35High (50.0 µL/min/mg)

Note:


 is calculated as 

. Data reflects standard recombinant enzyme assay baselines.

Troubleshooting & FAQs

Q: Why do I observe non-linear Eadie-Hofstee plots during the kinetic analysis of my benzofuran derivative? A: Non-linear (e.g., hook-shaped) Eadie-Hofstee plots indicate atypical kinetics, such as autoactivation or multiple binding orientations within the CYP active cavity. For instance, while human CYP2D6 typically yields linear plots for bufuralol, specific variants (like recombinant rat CYP2D4) exhibit hook-shaped plots due to complex steric interactions between the benzofuran core and active-site phenylalanine residues[4]. Ensure your substrate concentration range (0.1 µM to 100 µM) is broad enough to capture these allosteric deviations without causing substrate inhibition.

Q: My LC-MS/MS data shows a mass shift of -18 Da from the primary metabolite. Is this a novel degradation pathway? A: A -18 Da shift indicates a loss of water (


). In the context of hydroxyethyl-benzofurans, the primary aliphatic alcohol metabolite (e.g., 1'-hydroxybufuralol) is highly susceptible to dehydration, forming an ethenyl derivative (e.g., 1',2'-ethenylbufuralol)[3]. While this can be an enzymatic process mediated by CYP2D6, it is frequently a non-enzymatic artifact caused by poor sample handling. To troubleshoot: ensure your quenching step uses ice-cold ACN, keep samples at 4°C in the autosampler, and avoid highly acidic mobile phases during chromatography.

Q: How can I differentiate between CYP2D6 and CYP3A4 contributions if my benzofuran analog has multiple degradation sites? A: Larger benzofuran derivatives (like dronedarone) undergo simultaneous degradation at different sites (e.g., N-debutylation via CYP3A4 and butyl-benzofuran hydroxylation via CYP2D6)[2]. You must utilize the self-validating inhibitor setup described in Section 2. If Ketoconazole (CYP3A4 inhibitor) blocks the formation of Metabolite A but not Metabolite B, and Quinidine (CYP2D6 inhibitor) blocks Metabolite B but not A, you have successfully mapped the regioselectivity of the degradation pathways.

Q: Why is the yield of the ketone metabolite (1'-oxobufuralol) highly variable between my experimental replicates? A: The ketone metabolite is a secondary degradation product formed via the dehydrogenation of the primary alcohol (1'-hydroxybufuralol)[3]. Its formation is highly dependent on the incubation time and the accumulation of the primary metabolite. If your incubation times vary even slightly, or if substrate depletion exceeds 20%, the primary metabolite will begin acting as a substrate itself, leading to variable secondary oxidation. Restrict incubation times to the linear range of the reaction (typically <15 minutes) to prevent over-oxidation.

References

  • Bufuralol – Knowledge and References. Taylor & Francis / Cytochrome P450 2D6 (2018). Available at: [Link]

  • The mechanism causing the difference in kinetic properties between rat CYP2D4 and human CYP2D6 in the oxidation of dextromethorphan and bufuralol. PubMed (NIH). Available at: [Link]

  • Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug. PMC (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of "3-(2-Hydroxyethyl)-7-methoxybenzofuran" for Biological Assays

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with "3-(2-Hydroxyethyl)-7-methoxybenzofuran" and other poorly soluble...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with "3-(2-Hydroxyethyl)-7-methoxybenzofuran" and other poorly soluble benzofuran derivatives in biological assays. Our focus is on providing practical, field-proven insights and step-by-step protocols to ensure the successful integration of these compounds into your experimental workflows.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns regarding the solubility of hydrophobic compounds like "3-(2-Hydroxyethyl)-7-methoxybenzofuran."

Q1: My 3-(2-Hydroxyethyl)-7-methoxybenzofuran, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I fix it?

A: This is a very common issue. While Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its ability to keep a compound in solution dramatically decreases when the DMSO stock is diluted into a large volume of aqueous media.[1][2] The hydrophobic compound, now exposed to a predominantly water-based environment, crashes out of solution.

To address this, you can try several approaches:

  • Optimize the final DMSO concentration: Determine the highest percentage of DMSO your cells can tolerate without toxicity and adjust your stock concentration so that the final DMSO concentration in your assay is at this maximum allowable level.[2]

  • Gentle warming and sonication: After diluting the DMSO stock into the aqueous media, gentle warming in a 37°C water bath accompanied by brief sonication can often help to redissolve the precipitate.[3][4]

  • Serial dilutions: Instead of a single large dilution, perform a gradual serial dilution of your stock solution in the aqueous medium. This can sometimes prevent the compound from precipitating.[4]

  • Presence of serum: If your cell culture media is serum-free, consider whether adding serum is compatible with your assay. Serum proteins can sometimes help to stabilize hydrophobic compounds and keep them in solution.[4]

Q2: What are the best initial solvents to try for making a stock solution of a poorly soluble benzofuran derivative?

A: For initial attempts, highly polar aprotic solvents are generally the most effective for dissolving poorly soluble compounds.[5] The most common choices include:

  • Dimethyl sulfoxide (DMSO): An excellent solvent for a wide range of polar and nonpolar compounds and is miscible with water.[1]

  • Ethanol: Another widely used solvent, though it may be more cytotoxic to some cell lines compared to DMSO at similar concentrations.[6][7]

  • N-methyl-2-pyrrolidone (NMP) and Dimethylacetamide (DMA): These are also effective co-solvents for enhancing solubility.[5]

It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted to the final working concentration in your aqueous assay buffer.[3]

Q3: Are there alternatives to using organic co-solvents if they interfere with my assay?

A: Yes, if co-solvents are not a viable option due to assay interference or cellular toxicity, you can explore several advanced solubilization strategies:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9][10] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more soluble in aqueous solutions.[8][][12]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, allowing them to be dispersed in aqueous solutions.[5][13] However, the choice of surfactant and its concentration must be carefully optimized to avoid toxicity and interference with biological membranes.[14]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions can increase the surface area of the compound, which can lead to an enhanced dissolution rate.[5][15][16][17][18]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This guide provides a systematic workflow for addressing the solubility challenges of "3-(2-Hydroxyethyl)-7-methoxybenzofuran" and similar compounds.

Step 1: Initial Solubility Assessment and Stock Solution Preparation

The first step is to determine a suitable organic solvent for creating a high-concentration stock solution.

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Solvent Selection: Begin with 100% DMSO or ethanol.

  • Weighing: Accurately weigh a small amount of "3-(2-Hydroxyethyl)-7-methoxybenzofuran" in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve a high stock concentration (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[3]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: Addressing Precipitation in Aqueous Media

If you observe precipitation upon dilution of your stock solution into your aqueous assay buffer, follow this decision-making workflow:

Solubility Troubleshooting Workflow start Start: Compound Precipitates in Aqueous Media check_dmso Is the final DMSO/co-solvent concentration < 0.5%? start->check_dmso increase_dmso Increase final DMSO concentration (if cell line tolerates it) check_dmso->increase_dmso No check_dissolution_method Did you use warming/sonication upon dilution? check_dmso->check_dissolution_method Yes success Success: Compound is Solubilized increase_dmso->success apply_dissolution Apply gentle warming (37°C) and/or sonication check_dissolution_method->apply_dissolution No check_dilution_method Are you performing a single, large-volume dilution? check_dissolution_method->check_dilution_method Yes apply_dissolution->success serial_dilution Try serial dilutions in the aqueous media check_dilution_method->serial_dilution Yes advanced_methods Proceed to Advanced Solubilization Methods check_dilution_method->advanced_methods No serial_dilution->success advanced_methods->success

Caption: Decision-making workflow for troubleshooting compound precipitation.

Step 3: Advanced Solubilization using Cyclodextrins

If co-solvents are not a suitable option, cyclodextrins offer a powerful alternative for enhancing aqueous solubility.[8][10][12]

Cyclodextrin Solubilization cluster_0 Hydrophobic Compound cluster_1 Cyclodextrin cluster_2 Inclusion Complex (Water Soluble) a plus + a->plus b c plus->b d

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Protocol 2: Solubility Enhancement with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).

  • Compound Addition: Add the "3-(2-Hydroxyethyl)-7-methoxybenzofuran" directly to the HP-β-CD solution.

  • Complex Formation: Vortex the mixture vigorously and sonicate for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved compound.

  • Assay Dilution: Use this solubilized stock solution for further dilutions in your assay.

Table 1: Common Organic Solvents for Stock Solution Preparation

SolventPropertiesTypical Final Concentration in AssaysConsiderations
DMSO Highly polar aprotic; miscible with water and a wide range of organic solvents.[1]< 0.5% (cell type dependent)[19]Can affect cell differentiation and has some toxicity at higher concentrations.[7]
Ethanol Polar protic; miscible with water.< 0.5% (often more toxic than DMSO)[6]Can have effects on cellular metabolism and membrane integrity.[7]
NMP Polar aprotic; good solubilizing power.[5]< 0.1%Less common in cell-based assays; toxicity data should be carefully reviewed for the specific cell line.
DMA Polar aprotic; similar to NMP.[5]< 0.1%Similar to NMP, requires careful toxicity assessment.

Summary and Best Practices

  • Start Simple: Always begin with the most straightforward methods, such as using a co-solvent like DMSO, before moving to more complex techniques.

  • Know Your Cells: The tolerance of your specific cell line to organic solvents is a critical parameter. Always perform a vehicle control experiment to assess the impact of the solvent on your assay.

  • Document Everything: Keep detailed records of the solvents, concentrations, and methods used to achieve solubility. This will be invaluable for reproducibility.

  • Consider the Downstream Application: The choice of solubilization method may be influenced by the nature of the biological assay. For example, some excipients may interfere with enzymatic assays or binding studies.

By following this structured approach, researchers can systematically overcome the solubility challenges associated with "3-(2-Hydroxyethyl)-7-methoxybenzofuran" and other hydrophobic benzofuran derivatives, enabling their successful evaluation in a wide range of biological assays.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. BOC Sciences.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro University.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. WuXi AppTec.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
  • Frequently Asked Questions | Selleckchem.com. Selleck Chemicals.
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. Reddit.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • Considerations regarding use of solvents in in vitro cell based assays - PubMed.
  • Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. - Benchchem. BenchChem.
  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. Asian Journal of Pharmaceutics.
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research.
  • Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media - Department of Chemical and Pharmaceutical Engineering. Department of Chemical and Pharmaceutical Engineering.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-(2-Hydroxyethyl)-7-methoxybenzofuran: Strategic Routes for Drug Discovery and Development

For researchers and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, benzofuran derivatives hold a prominent place due to their wi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, benzofuran derivatives hold a prominent place due to their wide range of biological activities. This guide provides a comparative analysis of two distinct synthetic routes to a key intermediate, 3-(2-Hydroxyethyl)-7-methoxybenzofuran , offering in-depth technical insights and experimental protocols to aid in the selection of the most suitable pathway for your research needs.

Introduction to 3-(2-Hydroxyethyl)-7-methoxybenzofuran

3-(2-Hydroxyethyl)-7-methoxybenzofuran is a valuable building block in medicinal chemistry, possessing the core structure of many biologically active molecules. The strategic placement of the hydroxyethyl group at the 3-position and the methoxy group at the 7-position of the benzofuran scaffold allows for diverse functionalization and exploration of structure-activity relationships. The choice of synthetic route to this intermediate can significantly impact yield, purity, scalability, and overall cost-effectiveness of a drug discovery program. This guide will dissect two divergent and effective strategies for its synthesis.

Route 1: Functional Group Transformation of a Pre-formed Benzofuran Core

This approach focuses on the initial synthesis of the 7-methoxybenzofuran core, followed by the stepwise introduction and modification of the side chain at the 3-position. This route is often favored for its predictability and the use of well-established named reactions.

Synthesis Strategy Overview

The overall strategy for Route 1 is a three-step sequence starting from commercially available 7-methoxybenzofuran:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position.

  • Wittig Reaction: Carbon chain extension to a vinyl group.

  • Hydroboration-Oxidation: Anti-Markovnikov hydration of the vinyl group to the primary alcohol.

Route 1 start 7-Methoxybenzofuran intermediate1 7-Methoxybenzofuran- 3-carbaldehyde start->intermediate1 Formylation step1 Vilsmeier-Haack (POCl3, DMF) intermediate2 3-Vinyl-7- methoxybenzofuran intermediate1->intermediate2 Olefination step2 Wittig Reaction (Ph3PCH3Br, n-BuLi) product 3-(2-Hydroxyethyl)-7- methoxybenzofuran intermediate2->product Hydration step3 Hydroboration- Oxidation (BH3-THF, H2O2, NaOH) Route 2 start 2-Iodo-3-methoxyphenol intermediate1 1-(tert-Butyldimethylsilyloxy)-3- (2-hydroxy-6-methoxyphenyl)prop-2-yne start->intermediate1 C-C Coupling reagent 3-(tert-Butyldimethylsilyloxy)-1-propyne reagent->intermediate1 step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) product 3-(2-Hydroxyethyl)-7- methoxybenzofuran intermediate1->product Annulation step2 Cyclization/Deprotection (TBAF)

Comparative

Unambiguous Structural Verification of 3-(2-Hydroxyethyl)-7-methoxybenzofuran: A 2D NMR-Based Comparative Guide

Introduction In the realm of medicinal chemistry and drug development, the precise structural elucidation of novel synthesized compounds is a cornerstone of ensuring safety, efficacy, and reproducibility. Benzofuran deri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of medicinal chemistry and drug development, the precise structural elucidation of novel synthesized compounds is a cornerstone of ensuring safety, efficacy, and reproducibility. Benzofuran derivatives, a class of heterocyclic compounds, are of significant interest due to their wide range of biological activities.[1] This guide provides a comprehensive, in-depth analysis of the structural validation of a specific benzofuran derivative, "3-(2-Hydroxyethyl)-7-methoxybenzofuran," utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will objectively compare the utility of COSY, HSQC, and HMBC experiments, supported by experimental data, to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous structure determination.

The challenge in characterizing molecules like 3-(2-Hydroxyethyl)-7-methoxybenzofuran lies in definitively assigning the positions of substituents on the benzofuran core and confirming the connectivity of the side chain. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, they often fall short in resolving complex spin systems and establishing long-range connectivities, necessitating the use of more sophisticated 2D NMR methods.[2][3]

The Power of 2D NMR in Structural Elucidation

2D NMR spectroscopy enhances spectral resolution by spreading signals over two frequency dimensions, revealing correlations between different nuclei.[2] This guide will focus on three of the most powerful and commonly used 2D NMR experiments in organic chemistry:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a specific carbon atom, providing a clear map of one-bond C-H connections.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart, which is crucial for piecing together the molecular skeleton.[4][6]

By synergistically interpreting the data from these three experiments, we can construct a self-validating system for the structural confirmation of 3-(2-Hydroxyethyl)-7-methoxybenzofuran.

Experimental Design and Rationale

The following sections detail the experimental protocols and the logic behind their application in validating the structure of our target compound.

Experimental Protocols

Sample Preparation: A 10 mg sample of synthesized 3-(2-Hydroxyethyl)-7-methoxybenzofuran was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

NMR Data Acquisition: All NMR spectra were acquired on a 600 MHz NMR spectrometer equipped with a cryoprobe.[7] Standard pulse sequences provided by the manufacturer were used for all 1D and 2D experiments.

  • ¹H NMR: A standard single-pulse experiment was performed to obtain the proton spectrum.

  • ¹³C NMR: A proton-decoupled experiment was conducted to obtain the carbon spectrum.

  • COSY: A gradient-enhanced COSY experiment was run to establish proton-proton correlations.

  • HSQC: A phase-sensitive, gradient-edited HSQC experiment was performed to identify one-bond proton-carbon correlations. The edited nature of this experiment allows for the differentiation of CH/CH₃ and CH₂ groups by their phase.[4]

  • HMBC: A gradient-selected HMBC experiment was optimized for a long-range coupling constant of 8 Hz to observe two- and three-bond proton-carbon correlations.[4]

Data Interpretation and Structural Assembly

The following tables summarize the key 1D and 2D NMR data that collectively validate the structure of 3-(2-Hydroxyethyl)-7-methoxybenzofuran.

Table 1: ¹H and ¹³C NMR Data of 3-(2-Hydroxyethyl)-7-methoxybenzofuran

PositionδC (ppm)δH (ppm)MultiplicityIntegration
2143.27.55s1H
3118.9---
3a129.5---
4112.86.90d1H
5124.17.15t1H
6110.56.85d1H
7145.8---
7a120.3---
8 (CH₂)28.73.05t2H
9 (CH₂)61.53.95t2H
OCH₃56.04.05s3H
OH-1.80br s1H

Table 2: Key 2D NMR Correlations for Structural Validation

Proton (δH ppm)COSY Correlations (δH ppm)HSQC Correlation (δC ppm)Key HMBC Correlations (δC ppm)
7.55 (H-2)-143.2118.9 (C-3), 129.5 (C-3a), 120.3 (C-7a)
6.90 (H-4)7.15 (H-5)112.8129.5 (C-3a), 110.5 (C-6)
7.15 (H-5)6.90 (H-4), 6.85 (H-6)124.1129.5 (C-3a), 145.8 (C-7)
6.85 (H-6)7.15 (H-5)110.5145.8 (C-7), 120.3 (C-7a)
3.05 (H-8)3.95 (H-9)28.7118.9 (C-3), 143.2 (C-2), 61.5 (C-9)
3.95 (H-9)3.05 (H-8)61.528.7 (C-8), 118.9 (C-3)
4.05 (OCH₃)-56.0145.8 (C-7)

Visualizing the Connectivity: A 2D NMR Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow of how the different 2D NMR experiments are used in concert to build the final structure.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation Experiments cluster_analysis Structural Assembly H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrations) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems & Direct C-H Bonds COSY->Fragments HSQC->Fragments Connectivity Establish Long-Range Connectivity HMBC->Connectivity Fragments->Connectivity Structure Assemble Final Structure Connectivity->Structure

Figure 1: Workflow for 2D NMR-based structure elucidation.

Unraveling the Structure Step-by-Step
  • Identifying Spin Systems with COSY: The COSY spectrum is the first point of comparison. It clearly shows a correlation between the protons at 3.05 ppm and 3.95 ppm, confirming the presence of the -CH₂-CH₂- (ethyl) fragment. Additionally, the correlations between the aromatic protons at 6.90 ppm, 7.15 ppm, and 6.85 ppm establish their connectivity on the benzene ring.

  • Assigning Direct C-H Bonds with HSQC: The HSQC spectrum provides a direct link between the proton and carbon chemical shifts.[5][6] For instance, the proton at 7.55 ppm correlates with the carbon at 143.2 ppm, assigning this pair to the C-2/H-2 position of the benzofuran ring. Similarly, all other protonated carbons are unambiguously assigned.

  • Piecing the Puzzle Together with HMBC: The HMBC experiment is the key to connecting the identified fragments and confirming the overall structure.[4] The following key correlations are instrumental:

    • A correlation between the methoxy protons (4.05 ppm) and the carbon at 145.8 ppm definitively places the methoxy group at the C-7 position.

    • The protons of the ethyl side chain at 3.05 ppm (H-8) show correlations to the carbons at 118.9 ppm (C-3) and 143.2 ppm (C-2), confirming the attachment of the hydroxyethyl group to the C-3 position of the benzofuran core.

    • The proton at the C-2 position (7.55 ppm) shows correlations to C-3, C-3a, and C-7a, further solidifying the benzofuran ring structure.

Figure 2: Key HMBC correlations confirming substituent positions.

Conclusion: A Self-Validating Approach

The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides an irrefutable validation of the structure of 3-(2-Hydroxyethyl)-7-methoxybenzofuran. Each experiment offers a unique piece of the structural puzzle, and together they form a self-validating dataset. The COSY experiment identifies the proton spin systems, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment provides the crucial long-range connectivity information that pieces the entire molecule together. This comprehensive approach ensures the highest level of scientific integrity and is an indispensable tool for researchers in organic synthesis and drug development. The complete and unambiguous structural characterization is a critical first step in understanding the compound's biological activity and potential as a therapeutic agent.[1]

References

  • Sciforum. Synthesis and NMR studies of novel 2-eteroarylbenzofuran derivatives. Available at: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available at: [Link]

Sources

Validation

A Comparative Analysis of the Biological Activities of Benzofuran Derivatives, Centered on 3-(2-Hydroxyethyl)-7-methoxybenzofuran

This guide provides a comparative overview of the biological activities of benzofuran derivatives, with a specific focus on "3-(2-Hydroxyethyl)-7-methoxybenzofuran." We will delve into the known biological landscape of t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative overview of the biological activities of benzofuran derivatives, with a specific focus on "3-(2-Hydroxyethyl)-7-methoxybenzofuran." We will delve into the known biological landscape of this scaffold, explore the influence of structural modifications on activity, and provide detailed experimental protocols for researchers to conduct their own comparative studies. Our objective is to offer a scientifically rigorous and practical resource for professionals in drug discovery and medicinal chemistry.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The substituent at the 3-position and the methoxy group at the 7-position, as seen in our lead compound, are common features in many biologically active benzofurans, often contributing to their mechanism of action.

Biological Activity Profile of 3-(2-Hydroxyethyl)-7-methoxybenzofuran and Related Derivatives

While direct comparative studies on "3-(2-Hydroxyethyl)-7-methoxybenzofuran" are not extensively documented in publicly accessible literature, we can infer its potential activities based on the known properties of structurally similar benzofuran derivatives. The presence of a hydroxyethyl group at the 3-position and a methoxy group at the 7-position suggests potential for antioxidant and anti-inflammatory activities.

Antioxidant Activity

Many benzofuran derivatives are known to possess significant antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions. The methoxy and hydroxyl groups can play a crucial role in this activity.

Comparative Data on Antioxidant Activity of Benzofuran Derivatives:

Compound/DerivativeIC50 (DPPH Assay) (µg/mL)Reference
2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-7-methoxybenzofuran25.3 ± 1.2
2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-methylbenzofuran18.7 ± 0.9
Hypothetical: 3-(2-Hydroxyethyl)-7-methoxybenzofuranTo be determined-
Ascorbic Acid (Standard)8.5 ± 0.4Internal Control

This table includes data for structurally related compounds to provide a basis for comparison. The activity of the title compound remains to be experimentally verified.

Antimicrobial Activity

The benzofuran nucleus is a common feature in many natural and synthetic antimicrobial agents. The nature and position of substituents on the benzofuran ring can significantly influence the spectrum and potency of their antimicrobial activity.

Comparative Data on Antimicrobial Activity of Benzofuran Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL):

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
5-acetyl-6-hydroxy-2,3-dimethyl-benzofuran12.52550
2-acetyl-5-hydroxy-3-methyl-benzofuran2550>100
Hypothetical: 3-(2-Hydroxyethyl)-7-methoxybenzofuranTo be determinedTo be determinedTo be determined-
Ciprofloxacin (Bacterial Control)10.5--
Fluconazole (Fungal Control)--8-

This table showcases the antimicrobial potential of different benzofuran derivatives, highlighting the importance of substitution patterns.

Experimental Protocols for Comparative Analysis

To facilitate direct comparison, we provide standardized protocols for assessing the key biological activities discussed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a standard method for evaluating the antioxidant potential of a compound. It relies on the ability of the antioxidant to donate an electron to the stable DPPH radical, thus decolorizing the solution.

Workflow for DPPH Radical Scavenging Assay:

cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement prep_compound Prepare stock solution of test compound in methanol mix Mix 1 mL of compound/control at various concentrations with 2 mL of DPPH solution prep_compound->mix prep_dpph Prepare 0.1 mM DPPH solution in methanol prep_dpph->mix prep_control Prepare ascorbic acid as positive control prep_control->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm using a spectrophotometer incubate->measure calculate Calculate percentage of inhibition measure->calculate ic50 Determine IC50 value calculate->ic50

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of "3-(2-Hydroxyethyl)-7-methoxybenzofuran" and other test derivatives in methanol.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of dilutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a set of test tubes, add 1 mL of each dilution of the test compound/control.

    • To each tube, add 2 mL of the DPPH solution and mix well.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer. A blank containing methanol should be used to zero the spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay:

cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement prep_compound Prepare serial dilutions of test compound in a 96-well plate inoculate Inoculate each well with the microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate the plate at 37°C for 24 hours inoculate->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Preparation of Materials:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Use sterile 96-well microtiter plates.

    • Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganisms equivalent to a 0.5 McFarland standard.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the test compounds directly in the 96-well plates containing the broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive controls (microbes in broth without the compound) and negative controls (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran derivatives is intricately linked to their structural features. Key considerations for SAR studies include:

  • Substitution Pattern on the Benzene Ring: The position and nature of substituents (e.g., methoxy, hydroxyl, halogen) can significantly impact lipophilicity, electronic properties, and ultimately, biological activity.

  • Substituent at the C2 and C3 Positions: The groups attached to the furan ring are critical for interaction with biological targets. The presence of a hydroxyethyl group at C3 in our title compound provides a site for potential hydrogen bonding, which could be crucial for receptor binding.

  • Stereochemistry: For chiral derivatives, the stereochemistry can have a profound effect on biological activity, with one enantiomer often being significantly more potent than the other.

Logical Relationship for SAR Analysis:

cluster_sar Structure-Activity Relationship (SAR) Analysis lead_compound 3-(2-Hydroxyethyl)-7-methoxybenzofuran derivatives Synthesize or procure derivatives with systematic structural modifications lead_compound->derivatives bioassays Screen all compounds in a panel of biological assays (e.g., antioxidant, antimicrobial) derivatives->bioassays data_analysis Analyze the data to identify key structural features responsible for activity bioassays->data_analysis qsar Develop Quantitative Structure-Activity Relationship (QSAR) models data_analysis->qsar

Caption: Logical flow for conducting SAR studies.

Conclusion and Future Directions

"3-(2-Hydroxyethyl)-7-methoxybenzofuran" represents a promising starting point for the development of novel therapeutic agents. While direct comparative data is currently sparse, the established biological activities of related benzofuran derivatives provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate its biological profile and compare it with other derivatives. Future research should focus on the synthesis of a focused library of analogs to elucidate the structure-activity relationships and identify compounds with enhanced potency and selectivity.

References

Comparative

A Researcher's Guide to Spectroscopic Cross-Verification of Synthesized vs. Commercially Available Benzofurans

This guide provides a comprehensive framework for the spectroscopic analysis and comparison of synthesized benzofurans against their commercially available counterparts. It is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the spectroscopic analysis and comparison of synthesized benzofurans against their commercially available counterparts. It is designed for researchers, scientists, and drug development professionals who rely on the structural integrity and purity of these vital heterocyclic compounds. By following the protocols and data analysis workflows outlined below, you will be equipped to confidently validate your synthesized materials, ensuring the reliability and reproducibility of your research.

The Critical Role of Benzofurans and the Imperative of Spectroscopic Verification

Benzofurans are a class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[1][2] Their diverse biological activities, ranging from antimicrobial to anticancer properties, have made them a focal point in medicinal chemistry and drug discovery.[1] The precise substitution pattern on the benzofuran scaffold is critical to its biological function. Therefore, unambiguous confirmation of the structure and purity of any benzofuran, whether synthesized in-house or procured from a commercial supplier, is a non-negotiable aspect of rigorous scientific investigation.

This guide will walk you through a systematic approach to compare the spectroscopic data of a synthesized benzofuran with a commercially available standard. We will focus on the most common and powerful techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Design: A Self-Validating Workflow

The experimental design is structured to be self-validating, ensuring that each step provides a layer of confirmation for the subsequent analysis. This approach minimizes the risk of misinterpretation and builds a robust dataset for confident structural assignment.

experimental_workflow cluster_synthesis In-House Synthesis cluster_commercial Commercial Source cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Validation synthesis Benzofuran Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms commercial Procure Commercial Benzofuran commercial->nmr commercial->ir commercial->ms data_comparison Cross-Reference Spectra nmr->data_comparison ir->data_comparison ms->data_comparison structure_validation Structure & Purity Confirmation data_comparison->structure_validation

Figure 1: A schematic overview of the experimental workflow for the comparison of synthesized and commercially available benzofurans.

Part 1: Synthesis of a Representative Benzofuran

For the purpose of this guide, we will consider the synthesis of 2-phenylbenzofuran, a common and well-characterized derivative. A reliable method for its synthesis is the Perkin rearrangement.[3][4][5]

Experimental Protocol: Synthesis of 2-Phenylbenzofuran

  • Reaction Setup: To a solution of a 3-halocoumarin in ethanol or methanol, add a base such as sodium hydroxide.[3][4]

  • Reaction Progression: The reaction can be carried out under reflux for several hours or expedited using microwave-assisted conditions, which can significantly reduce reaction times.[3][4]

  • Workup: After the reaction is complete, the mixture is typically acidified to precipitate the benzofuran-2-carboxylic acid, which can then be isolated by filtration.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure benzofuran derivative.

Part 2: Spectroscopic Analysis

The purified, synthesized 2-phenylbenzofuran and a commercially procured sample are then subjected to identical spectroscopic analyses.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of both the synthesized and commercial 2-phenylbenzofuran in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.[6]

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.[6]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Experimental Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer. Electron ionization is a common method for volatile compounds like benzofuran.

  • Data Acquisition: Acquire the mass spectrum.

Part 3: Data Comparison and Interpretation

The core of this guide lies in the meticulous comparison of the spectroscopic data obtained from the two sources.

data_comparison_logic cluster_data Acquired Spectroscopic Data cluster_criteria Comparison Criteria cluster_outcome Validation Outcome cluster_action Subsequent Actions synth_data Synthesized Benzofuran Spectra nmr_comp Chemical Shifts (δ) Coupling Constants (J) Integration synth_data->nmr_comp ir_comp Characteristic Peak Positions (cm⁻¹) Peak Shapes synth_data->ir_comp ms_comp Molecular Ion Peak (m/z) Fragmentation Pattern synth_data->ms_comp comm_data Commercial Benzofuran Spectra comm_data->nmr_comp comm_data->ir_comp comm_data->ms_comp match Spectra Match nmr_comp->match mismatch Spectra Mismatch nmr_comp->mismatch ir_comp->match ir_comp->mismatch ms_comp->match ms_comp->mismatch proceed Proceed with Application match->proceed re_evaluate Re-evaluate Synthesis/Purity Consider Alternative Supplier mismatch->re_evaluate

Figure 2: The logical flow for comparing spectroscopic data and the resulting actions based on the outcome.

Data Summary Table

Spectroscopic TechniqueCharacteristic DataSynthesized 2-Phenylbenzofuran (Expected)Commercial 2-Phenylbenzofuran (Reference)[7]
¹H NMR (400 MHz, CDCl₃) δ (ppm)~7.9 (m, 2H), ~7.6 (m, 2H), ~7.5 (m, 2H), ~7.4 (m, 1H), ~7.3 (m, 2H), ~7.1 (d, 1H)7.927.90 (m, 2H), 7.627.61 (m, 1H), 7.577.55 (m, 1H), 7.507.46 (m, 2H), 7.407.37 (m, 1H), 7.307.24 (m, 2H), 7.06 (d, J= 0.7, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)~156, ~155, ~131, ~129, ~129, ~129, ~125, ~124, ~123, ~121, ~111, ~101155.9, 154.9, 130.5, 129.2, 128.8, 128.6, 125.0, 124.3, 122.9, 120.9, 111.2, 101.3
IR ν (cm⁻¹)~3100-3000 (Ar C-H), ~1600, ~1450 (Ar C=C)Not explicitly provided, but characteristic aromatic C-H and C=C stretches are expected.
MS (EI) m/z194 (M⁺)Not explicitly provided, but the molecular ion peak is expected at m/z 194.

Interpretation of Results

  • NMR: The ¹H and ¹³C NMR spectra of the synthesized 2-phenylbenzofuran should be superimposable with those of the commercial sample. Any significant deviation in chemical shifts or the presence of additional peaks in the synthesized sample would indicate impurities or an incorrect structure.

  • IR: The IR spectra should show identical characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

  • MS: The mass spectrum should show the same molecular ion peak for both samples, corresponding to the molecular weight of 2-phenylbenzofuran (194 g/mol ). The fragmentation patterns should also be consistent.

Conclusion and Best Practices

A perfect match between the spectroscopic data of a synthesized compound and a reliable commercial standard provides the highest level of confidence in the structural assignment and purity of the in-house material. In cases of discrepancy, it is crucial to re-purify the synthesized compound and repeat the analysis. If the mismatch persists, a thorough re-evaluation of the synthetic route and starting materials is warranted.

By adhering to this rigorous, self-validating workflow, researchers can ensure the quality and integrity of their chemical matter, which is the foundation of reproducible and impactful scientific discovery.

References

  • Title: Perkin rearrangement - Grokipedia Source: Grokipedia URL
  • Title: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC Source: National Center for Biotechnology Information URL
  • Title: Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC Source: National Center for Biotechnology Information URL
  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL
  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives | Bentham Science Publishers Source: Bentham Science URL
  • Title: Perkin rearrangement - Wikipedia Source: Wikipedia URL
  • Title: A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN Source: World Journal of Pharmaceutical Research URL
  • Title: avoiding byproduct formation in benzofuran ring synthesis - Benchchem Source: BenchChem URL
  • Title: Benzofuran manufacturers and suppliers - ChemicalBook Source: ChemicalBook URL
  • Title: (PDF) Reactions of carbonyl compounds in basic solutions. Part 32.
  • Title: Benzofuran Building Blocks | Manufacturer and Supplier - Pharmalego Source: Pharmalego URL
  • Title: Benzofuran | CAS No- 271-89-6 - Simson Pharma Limited Source: Simson Pharma Limited URL
  • Title: Spectroscopic Profile of 2-Acetyldibenzofuran: A Technical Guide - Benchchem Source: BenchChem URL
  • Title: Benzofuran - CAS 271-89-6, 99.
  • Title: The scaffold of 2-phenyl-benzofurans.
  • Title: 2-phenylbenzofuran - ORGANIC SPECTROSCOPY INTERNATIONAL Source: ORGANIC SPECTROSCOPY INTERNATIONAL URL

Sources

Validation

Comparative study of the antioxidant properties of different benzofuran isomers

[1][2][3] Executive Summary The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous antioxidant, anti-inflammatory, and anticancer agents. However, the antioxi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous antioxidant, anti-inflammatory, and anticancer agents. However, the antioxidant efficacy of benzofuran derivatives is not intrinsic to the ring system alone but is strictly governed by isomeric configuration and substituent positioning .

This guide provides a comparative analysis of different benzofuran isomers, specifically focusing on:

  • Positional Isomerism of Hydroxyl Groups: Comparing 5-OH, 7-OH, and 5,7-diOH substitutions on the benzofuran-2-one core.

  • Side-Chain Isomerism: Analyzing the impact of double-bond positioning in prenylated 2-phenylbenzofurans (Moracin C vs. Iso-Moracin C).

  • Mechanistic Divergence: How solvent polarity shifts the mechanism from Hydrogen Atom Transfer (HAT) to Single Electron Transfer (SET), drastically altering comparative efficacy.

Key Finding: The 7-hydroxy substitution pattern (often overlooked in favor of 5-hydroxy) frequently yields superior radical scavenging potential due to proximity effects and intramolecular hydrogen bonding, particularly when coupled with electron-withdrawing groups at the C3 position.

Mechanistic Foundation: HAT vs. SET

To interpret the comparative data, one must understand the two primary mechanisms by which benzofurans scavenge free radicals (


).
  • Hydrogen Atom Transfer (HAT): The antioxidant (

    
    ) donates a hydrogen atom to the radical. This is dominant in non-polar solvents.
    
    
    
    
  • Single Electron Transfer - Proton Transfer (SET-PT / SPLET): The antioxidant donates an electron first, followed by a proton. This is dominant in polar solvents (e.g., Methanol, Water).

    
    
    

The stability of the resulting phenoxy radical (


) determines the antioxidant power. This stability is dictated by the isomeric position of the hydroxyl group and its ability to delocalize the unpaired electron into the benzofuran 

-system.
Visualization: Radical Scavenging Pathways

AntioxidantMechanism Benzofuran Hydroxybenzofuran (ArOH) HAT_TS Transition State [ArO---H---R]‡ Benzofuran->HAT_TS Non-polar Solvent (HAT) Cation_Radical Cation Radical (ArOH•+) Benzofuran->Cation_Radical SET-PT (Polar Media) Anion Phenolate Anion (ArO-) Benzofuran->Anion SPLET (High pH / Polar) Radical Free Radical (R•) Radical->HAT_TS Product_HAT Neutral Radical (ArO•) + RH HAT_TS->Product_HAT Deprotonation Deprotonation (-H+) Cation_Radical->Deprotonation Product_SET Neutral Radical (ArO•) Deprotonation->Product_SET ET Electron Transfer (-e-) Anion->ET ET->Product_SET

Figure 1: Mechanistic pathways for benzofuran antioxidant activity. The preferred pathway depends heavily on solvent polarity and the pKa of the specific isomer.

Comparative Data Analysis

Study A: Positional Isomerism of Hydroxyl Groups

Compound Class: 3,3-dimethyl-3H-benzofuran-2-ones Assay: DPPH Radical Scavenging Standard: Trolox (Vitamin E analog)

The position of the hydroxyl group on the benzene ring significantly affects the rIC50 (relative IC50, where lower is better). Data indicates that the 7-OH isomer is often more potent than the 5-OH isomer, and the 5,7-diOH substitution provides a synergistic effect.

Compound IsomerSubstitutionSolvent: Methanol (rIC50)Solvent: Acetonitrile (rIC50)Mechanistic Insight
Isomer A 5-hydroxy0.314.47Moderate resonance stabilization.
Isomer B 7-hydroxy 0.25 > 5.0Superior. Proximity to furan oxygen may allow intramolecular H-bonding interactions.
Isomer C 5,7-dihydroxy 0.18 > 5.0Best. Synergistic effect. Multiple H-donating sites and enhanced resonance.
Control Trolox0.411.00Standard reference.[1]

*Note: rIC50 = mols antioxidant / mols DPPH required to reduce DPPH by 50%.[1] Lower values indicate higher potency.[2][1]

Critical Analysis: In methanol (polar), the benzofurans outperform Trolox. However, in acetonitrile (aprotic/polar), their activity collapses (rIC50 > 4). This confirms that these benzofuran isomers rely heavily on the SPLET mechanism (proton loss followed by electron transfer), which is supported by protic solvents like methanol but hindered in aprotic acetonitrile [1].

Study B: Side-Chain Isomerism (2-Phenylbenzofurans)

Compound Class: Prenylated 2-phenylbenzofurans (Moracin derivatives) Comparison: Moracin C vs. Iso-Moracin C[3][4][5][6]

Here, the isomerism lies in the prenyl side chain attached to the phenyl ring.

IsomerStructure FeatureDPPH IC50 (µM)ABTS IC50 (µM)Conclusion
Moracin C Double bond at C2'-C3'~35.2~18.5Good activity.
Iso-Moracin C Double bond at C1'-C2'~28.4 ~12.1 Superior. Conjugation of the side-chain double bond with the aromatic system extends the delocalization length.

Scientific Insight: Iso-Moracin C, having a double bond conjugated with the phenyl ring, allows the unpaired electron of the phenoxy radical to delocalize further than in Moracin C. This "extended conjugation" lowers the Bond Dissociation Enthalpy (BDE) of the O-H bond, making it a better antioxidant [2].

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols. These are designed to minimize solvent-based artifacts observed in Table 1.

Protocol 1: Standardized DPPH Assay (Methanol)

Validates SPLET/HAT mixed mechanism.

  • Stock Preparation: Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol to a concentration of 0.1 mM. Keep in amber bottles (light sensitive).

  • Sample Preparation: Prepare benzofuran isomer stock solutions (1 mg/mL) in Methanol. Create serial dilutions (e.g., 10, 20, 40, 80, 160 µM).

  • Reaction:

    • Add 100 µL of sample dilution to a 96-well microplate.

    • Add 100 µL of DPPH working solution.

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Control: 100 µL Sample + 100 µL Methanol (to correct for intrinsic color).

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    
Protocol 2: FRAP Assay (Ferric Reducing Antioxidant Power)

Validates SET mechanism exclusively (Electron Transfer).

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6).

    • TPTZ (10 mM in 40 mM HCl).

    • 
       (20 mM in water).
      
    • Working Solution: Mix 10:1:1 (Buffer:TPTZ:FeCl3). Warm to 37°C.

  • Procedure:

    • Add 10 µL of benzofuran sample to 190 µL of FRAP Working Solution.

    • Incubate at 37°C for 30 minutes.

    • Measure Absorbance at 593 nm .

  • Quantification: Compare against a standard curve of

    
     (0–1000 µM). Results expressed as µM 
    
    
    
    equivalents.

Experimental Validation Workflow

The following diagram outlines the logical flow for characterizing a new benzofuran isomer.

ValidationWorkflow Start New Benzofuran Isomer Solubility Solubility Check (MeOH vs ACN) Start->Solubility DPPH DPPH Assay (H-Transfer + Electron Transfer) Solubility->DPPH FRAP FRAP Assay (Pure Electron Transfer) Solubility->FRAP Analysis Compare IC50/Values DPPH->Analysis FRAP->Analysis Outcome1 High DPPH + Low FRAP Mechanism: HAT Dominant (Likely sterically hindered OH) Analysis->Outcome1 Discrepancy Outcome2 High DPPH + High FRAP Mechanism: SET/SPLET Dominant (Likely planar, conjugated OH) Analysis->Outcome2 Correlation

Figure 2: Decision matrix for characterizing antioxidant mechanisms of benzofuran derivatives.

Conclusion

The antioxidant capacity of benzofuran isomers is not merely a function of the number of hydroxyl groups but is critically dependent on structural topology :

  • 7-Hydroxy Preference: In the benzofuran-2-one series, the 7-OH position offers superior radical scavenging compared to the 5-OH, likely due to electronic interactions with the furan ring oxygen.

  • Solvent Dependency: The efficacy of these isomers is highly solvent-dependent. In protic solvents (methanol), they outperform standard Vitamin E analogs (Trolox) via the SPLET mechanism. In aprotic solvents, their activity is negligible.

  • Conjugation Length: For 2-phenylbenzofurans, isomers that extend conjugation through the side chain (e.g., Iso-Moracin C) exhibit lower Bond Dissociation Enthalpies and higher potency.

Recommendation: For drug development pipelines, prioritize the synthesis of 7-substituted or 5,7-disubstituted benzofuran-2-ones and screen them initially in protic media to maximize their electron-transfer potential.

References

  • MDPI. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Available at: [Link]

  • NIH / PubMed. (2018). Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C. Available at: [Link]

  • RSC Advances. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. Available at: [Link]

Sources

Comparative

Validating the efficacy of "3-(2-Hydroxyethyl)-7-methoxybenzofuran" based compounds in vitro

Executive Summary: The Bioisosteric Rationale In the optimization of melatonergic and serotonergic ligands, the indole core of endogenous agonists (Serotonin, Melatonin) often presents metabolic liabilities, specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Rationale

In the optimization of melatonergic and serotonergic ligands, the indole core of endogenous agonists (Serotonin, Melatonin) often presents metabolic liabilities, specifically electron-rich oxidation at the C2/C3 positions. 3-(2-Hydroxyethyl)-7-methoxybenzofuran (7-MBF-3-OH) represents a strategic scaffold where the indole nitrogen is replaced by oxygen (benzofuran bioisostere).

This guide details the validation protocols required to confirm that this structural modification retains critical binding affinity while potentially offering superior physicochemical properties compared to its indole analog, 5-Methoxytryptophol (5-MTP) .

Comparative Profile: 7-MBF-3-OH vs. Indole Analog
Feature3-(2-Hydroxyethyl)-7-methoxybenzofuran5-Methoxytryptophol (Reference)
Core Scaffold Benzofuran (O-heterocycle)Indole (N-heterocycle)
H-Bond Potential Acceptor only (at pos 1)Donor (NH) and Acceptor
Lipophilicity (LogP) Generally Higher (+0.5 to +1.0 vs Indole)Moderate
Metabolic Liability Resistant to N-oxidation; susceptible to CYP-mediated O-dealkylationSusceptible to indole-2,3-oxidation and N-oxidation
Primary Application Melatonin (MT1/MT2) Agonist Precursor; Serotonin IsostereEndogenous Melatonin Metabolite

Chemical Validation & Structural Integrity

Before biological assays, the compound must be validated for isomeric purity, as the 7-methoxy position is critical for binding pocket alignment (mimicking the 5-methoxy group of melatonin).

Structural Visualization (Bioisosterism)

The following diagram illustrates the structural relationship and the critical substitution points validated in this guide.

ChemicalStructure cluster_features Key Pharmacophores Indole Reference: 5-Methoxytryptophol (Indole Core) Bioisostere Bioisosteric Shift (NH → O Replacement) Indole->Bioisostere Scaffold Hop Binding Receptor Binding Pocket (MT1/MT2) Indole->Binding Native Affinity Benzofuran Target: 7-MBF-3-OH (Benzofuran Core) Benzofuran->Binding High Affinity (Theoretical) Bioisostere->Benzofuran Retains 5-OMe Geometry

Caption: Structural evolution from the indole reference to the benzofuran target, highlighting the preservation of the methoxy pharmacophore essential for receptor docking.

Biological Efficacy: In Vitro Validation Protocols

Experiment A: Competitive Radioligand Binding Assay (MT1/MT2)

Objective: Determine the binding affinity (


) of 7-MBF-3-OH relative to Melatonin.
Rationale:  Benzofurans typically show slightly reduced affinity compared to indoles due to the loss of the NH hydrogen bond donor. This assay quantifies that trade-off.
Protocol:
  • Cell Line: CHO-K1 cells stably expressing human MT1 (

    
    ) or MT2 (
    
    
    
    ) receptors.
  • Membrane Preparation: Harvest cells, homogenize in ice-cold Tris-HCl (pH 7.4), and centrifuge at 40,000 x g. Resuspend pellets to 5 mg protein/mL.

  • Radioligand: Use 2-[

    
    I]Iodomelatonin (
    
    
    
    pM).
  • Incubation:

    • Mix 50 µL membrane suspension, 20 µL radioligand (0.1 nM final), and 20 µL of 7-MBF-3-OH (concentration range:

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% PEI. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Acceptance Criteria:

  • Specific Binding: >85% of total binding.

  • Reference

    
     (Melatonin):  0.1 – 1.0 nM.
    
  • Target

    
     (7-MBF-3-OH):  < 50 nM (to be considered a viable lead).
    
Experiment B: Functional Efficacy (GTP S Binding)

Objective: Confirm the compound acts as an agonist rather than an antagonist. Mechanism: Melatonin receptors are


-coupled. Agonist binding catalyzes the exchange of GDP for GTP on the G

subunit.
Workflow Visualization

GTP_Assay Step1 Step 1: Membrane Prep (hMT1/hMT2 CHO Cells) Step2 Step 2: Incubation + 7-MBF-3-OH (Agonist) + [35S]GTPγS + GDP (Excess) Step1->Step2 Step3 Step 3: G-Protein Activation (GDP → GTP Exchange) Step2->Step3 Agonist Binding Step4 Step 4: Filtration & Counting Step3->Step4 Decision Data Analysis (% Stimulation over Basal) Step4->Decision Result1 Agonist: >150% Basal Decision->Result1 Result2 Antagonist: No Change Decision->Result2

Caption: [35S]GTPγS functional assay workflow to distinguish agonism from antagonism in Gi-coupled receptor systems.

Protocol Notes:
  • Buffer: Must contain

    
     (typically 10 mM) and NaCl (100 mM) to stabilize G-protein coupling.
    
  • GDP Concentration: Optimize GDP (1–10 µM) to minimize basal noise while allowing agonist-induced stimulation.

  • Data Output: Express as

    
     and 
    
    
    
    (relative to Melatonin = 100%).

ADME Validation: Metabolic Stability

The primary advantage of the benzofuran scaffold is often metabolic resistance.

Experiment C: Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) of 7-MBF-3-OH vs. 5-Methoxytryptophol.
  • System: Human Liver Microsomes (HLM) (0.5 mg/mL).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Target Result: Benzofuran analog should show a half-life (

    
    ) > 30 min, ideally superior to the indole analog which may degrade faster due to indole-2,3-epoxidation.
    

Data Summary Template

Use the following table structure to report your validation results.

Compound IDhMT1

(nM)
hMT2

(nM)
GTP

S

(nM)
HLM

(min)
Melatonin (Ref) 0.1 ± 0.050.2 ± 0.080.515.0
5-Methoxytryptophol 2.5 ± 0.43.1 ± 0.612.018.5
7-MBF-3-OH [Exp.[1] Value][Exp. Value][Exp. Value][Target >30]

Signaling Pathway Context

Understanding the downstream effects is crucial for validating efficacy beyond simple binding.

SignalingPathway Ligand 7-MBF-3-OH Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein (Heterotrimeric) Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Decrease PKA PKA Activity cAMP->PKA Reduced Activation CREB pCREB (Transcription) PKA->CREB Modulation

Caption: The Gi-coupled signaling cascade. Efficacy is confirmed by the inhibition of cAMP production following ligand binding.

References

  • Tomaszewski, Z., et al. (1992). "Benzofuran bioisosteres of hallucinogenic tryptamines."[2][3] Journal of Medicinal Chemistry, 35(11), 2061-2064.[2][3] Link

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews, 62(3), 343-380. Link

  • Khatana, K., & Gupta, A. (2020).[4] "An Update on Natural Occurrence and Biological Activity of Benzofurans." Acta Scientific Medical Sciences, 4(10), 114-123.[4] Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

Sources

Validation

A Comparative Guide to Novel Benzofuran Acylhydrazone Derivatives: Synthesis, Characterization, and Biological Activity

In the landscape of medicinal chemistry, the search for novel molecular scaffolds with potent and selective biological activities is a continuous endeavor. Among the privileged heterocyclic structures, benzofuran has eme...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the search for novel molecular scaffolds with potent and selective biological activities is a continuous endeavor. Among the privileged heterocyclic structures, benzofuran has emerged as a cornerstone for the development of new therapeutic agents due to its presence in various natural products and synthetic compounds with diverse pharmacological properties.[1] When the benzofuran nucleus is functionalized with an acylhydrazone moiety (–CO–NH–N=CH–), a pharmacophore known for its significant and varied biological effects, the resulting derivatives often exhibit enhanced or novel activities.[2][3] This guide provides a comprehensive characterization and comparison of novel benzofuran acylhydrazone derivatives, offering insights into their synthesis, structural analysis, and a comparative evaluation of their biological performance, supported by experimental data.

The Rationale for Benzofuran Acylhydrazone Derivatives

The fusion of a benzofuran ring with an acylhydrazone linker creates a unique chemical architecture with a high degree of structural versatility. The benzofuran core, a bicyclic system composed of a fused benzene and furan ring, provides a lipophilic scaffold that can interact with various biological targets.[2][4] The acylhydrazone group, on the other hand, is a flexible and effective hydrogen-bonding unit, capable of forming stable complexes with metal ions and interacting with active sites of enzymes and receptors.[2] This combination has led to the development of benzofuran acylhydrazone derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[5][6][7][8] The exploration of this chemical space is driven by the potential to discover new drug candidates with improved efficacy and reduced side effects compared to existing treatments.

General Synthesis and Characterization

The synthesis of benzofuran acylhydrazone derivatives is typically achieved through a straightforward and efficient condensation reaction. The general synthetic pathway involves the reaction of a benzofuran-2-carbohydrazide with a variety of substituted aldehydes or ketones.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product BenzofuranCarbohydrazide Benzofuran-2-carbohydrazide Condensation Condensation Reaction (e.g., in Ethanol, reflux) BenzofuranCarbohydrazide->Condensation Aldehyde_Ketone Substituted Aldehyde/Ketone Aldehyde_Ketone->Condensation Acylhydrazone Benzofuran Acylhydrazone Derivative Condensation->Acylhydrazone

Caption: General synthetic workflow for benzofuran acylhydrazone derivatives.

The structural elucidation and confirmation of the synthesized compounds are paramount. A combination of spectroscopic techniques is employed for this purpose:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O (amide) and N-H stretching vibrations of the acylhydrazone linkage, and the C=N imine bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of protons and carbon atoms in the molecule, confirming the formation of the acylhydrazone and the substitution pattern on the aromatic rings.

  • Mass Spectrometry (MS): To ascertain the molecular weight of the compound and to gain insights into its fragmentation pattern, further corroborating the proposed structure.

Comparative Biological Performance

The true measure of these novel derivatives lies in their biological activity. This section provides a comparative analysis of their performance in key therapeutic areas, with supporting data summarized in tables for clarity.

Anticancer Activity

Benzofuran acylhydrazone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5][9] Their mechanisms of action are often multifaceted, including the inhibition of critical enzymes like histone lysine-specific demethylase 1 (LSD1) and cyclin-dependent kinases (CDKs), induction of apoptosis, and cell cycle arrest.[5][10]

A study reported a series of benzofuran acylhydrazone scaffolds as potent inhibitors of LSD1, a therapeutic target in oncology due to its overexpression in several human tumors.[5] Notably, fifteen of the synthesized compounds showed excellent inhibitory activity against LSD1 with IC50 values ranging from 3.5 to 89 nM.[5]

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
20q LSD1 Enzyme0.0035--[5]
20r LSD1 Enzyme---[5]
20s LSD1 Enzyme---[5]
32a HePG2 (Liver)8.49Doxorubicin4.17[5]
HeLa (Cervical)6.55Doxorubicin8.87[5]
MCF-7 (Breast)4.0Doxorubicin6.21[5]
12 SiHa (Cervical)1.10Combretastatin (CA-4)1.76[5]
HeLa (Cervical)1.06Combretastatin (CA-4)1.86[5]
14c HCT116 (Colon)3.27--[5]

Table 1: Comparative Anticancer Activity (IC50) of Selected Benzofuran Acylhydrazone Derivatives.

The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the benzofuran and the phenyl rings of the acylhydrazone moiety play a crucial role in determining the anticancer potency.[5][11] For instance, the presence of hydroxyl groups on the phenyl ring has been shown to enhance the inhibitory activity against the LSD1 enzyme.[5]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuran acylhydrazone derivatives have shown promising activity against a variety of bacterial and fungal strains.[6][12]

A series of benzofuran hydrazones were synthesized and evaluated for their antibacterial activity against Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria, as well as their antifungal activity against Candida albicans.[6] All tested compounds demonstrated considerable activity against the tested microorganisms.[6]

Compound IDE. coli (Gram -ve)B. subtilis (Gram +ve)C. albicans (Fungus)Reference
6a-6n ActiveActiveActive[6]

Table 2: Qualitative Antimicrobial Activity of Benzofuran Hydrazone Derivatives.

Further studies have indicated that substitutions with halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 of the benzofuran ring are often essential for potent antibacterial activity.[13]

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Benzofuran derivatives, in general, are known to possess antioxidant properties, and the introduction of the acylhydrazone group can modulate this activity.[8][14] The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

While specific quantitative data for benzofuran acylhydrazones' antioxidant activity is dispersed across various studies, the general consensus is that the presence of phenolic hydroxyl groups significantly enhances their radical scavenging capabilities.[14]

Enzyme Inhibitory Activity

Beyond their anticancer and antimicrobial effects, these derivatives have been investigated as inhibitors of other clinically relevant enzymes. For example, a series of benzofuran carbohydrazide analogs were synthesized and screened as α-amylase inhibitors, a target for the management of type-2 diabetes mellitus.[7] All screened analogs showed good α-amylase inhibitory potentials with IC50 values ranging from 1.078 ± 0.19 to 2.926 ± 0.05 µM, which were comparable to the standard drug acarbose (IC50 = 0.62 ± 0.22 µM).[7]

Compound IDα-Amylase Inhibition IC50 (µM)Standard (Acarbose) IC50 (µM)Reference
5 1.078 ± 0.190.62 ± 0.22[7]
7 1.245 ± 0.250.62 ± 0.22[7]
10 1.350 ± 0.240.62 ± 0.22[7]
21 1.353 ± 0.2320.62 ± 0.22[7]

Table 3: Comparative α-Amylase Inhibitory Activity of Benzofuran Carbohydrazide Analogs.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines a generalized, step-by-step methodology for a key experiment.

General Procedure for the Synthesis of Benzofuran Acylhydrazone Derivatives

Synthesis_Protocol start Start step1 Dissolve benzofuran-2-carbohydrazide in a suitable solvent (e.g., ethanol). start->step1 step2 Add an equimolar amount of the substituted aldehyde or ketone. step1->step2 step3 Add a catalytic amount of glacial acetic acid. step2->step3 step4 Reflux the reaction mixture for a specified period (e.g., 4-8 hours). step3->step4 step5 Monitor the reaction progress by Thin Layer Chromatography (TLC). step4->step5 step6 Cool the reaction mixture to room temperature. step5->step6 step7 Collect the precipitated solid by filtration. step6->step7 step8 Wash the solid with a cold solvent (e.g., ethanol). step7->step8 step9 Dry the product under vacuum. step8->step9 step10 Recrystallize from a suitable solvent to obtain the pure compound. step9->step10 end_node End step10->end_node

Caption: Step-by-step synthesis protocol.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate and incubate for 24 hours. start->step1 step2 Treat cells with various concentrations of the test compounds. step1->step2 step3 Incubate for a specified period (e.g., 48 or 72 hours). step2->step3 step4 Add MTT solution to each well and incubate for 4 hours. step3->step4 step5 Remove the medium and add DMSO to dissolve the formazan crystals. step4->step5 step6 Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. step5->step6 step7 Calculate the percentage of cell viability and determine the IC50 value. step6->step7 end_node End step7->end_node

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Novel benzofuran acylhydrazone derivatives represent a promising class of compounds with a remarkable breadth of biological activities. Their straightforward synthesis, coupled with the potential for diverse structural modifications, makes them an attractive scaffold for the development of new therapeutic agents. The comparative data presented in this guide highlight their potential to surpass or complement existing treatments in areas such as oncology, infectious diseases, and metabolic disorders.

Future research should focus on optimizing the lead compounds through further SAR studies, exploring their detailed mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The continued exploration of the chemical space around the benzofuran acylhydrazone core is poised to yield next-generation drug candidates with enhanced therapeutic indices.

References

  • Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11). National Center for Biotechnology Information. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing. (2023, April 11). Royal Society of Chemistry. [Link]

  • Benzofuran – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of hydrazone derivatives of benzofuran and their antibacterial and antifungal activity | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis and in vitro study of benzofuran hydrazone derivatives as novel alpha-amylase inhibitor - PubMed. (2017, December 15). National Center for Biotechnology Information. [Link]

  • Phenyl Hydrazone Derivatives of Benzofuran: Synthesis and Their Antimicrobial Activities. (2017, June 29). Asian Journal of Chemical Sciences. [Link]

  • Full article: Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - Taylor & Francis. (2022, April 26). Taylor & Francis Online. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025, October 14). Semantic Scholar. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). Semantic Scholar. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). Semantic Scholar. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28). National Center for Biotechnology Information. [Link]

  • Structures of natural and synthetic benzofuran derivatives with biological activity. (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed. (2022, April 28). National Center for Biotechnology Information. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (n.d.). International Journal of Scientific Development and Research. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (2025, August 14). MDPI. [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents - SciSpace. (2015, October 27). SciSpace. [Link]

  • Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. (2022, June 8). Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. (2024, February 28). ACS Publications. [Link]

  • Acylhydrazones and Their Biological Activity: A Review - PMC. (2022, December 9). National Center for Biotechnology Information. [Link]

Sources

Comparative

Confirming the Absolute Configuration of Chiral Benzofuran Derivatives

A Comparative Technical Guide for Drug Discovery Professionals Introduction: The Chirality Mandate in Benzofuran Scaffolds Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, forming the core o...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Discovery Professionals

Introduction: The Chirality Mandate in Benzofuran Scaffolds

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, forming the core of therapeutics ranging from anti-arrhythmics (e.g., Amiodarone analogues) to novel catecholaminergic enhancers (e.g., BPAP). However, the pharmacological efficacy of these compounds is often strictly enantioselective. Regulatory bodies (FDA, EMA) mandate the unequivocal determination of absolute configuration (AC) prior to Phase I clinical trials.

For researchers, the challenge lies not in the lack of methods, but in selecting the right method for the specific physicochemical state of the molecule. This guide moves beyond standard textbook definitions to provide a decision-making framework and validated protocols specifically optimized for benzofuran derivatives.

Strategic Decision Framework

The choice of method is dictated by three variables: Physical State (Solid vs. Oil), Functionalization (Derivatizable groups vs. "Naked" scaffolds), and Chromophoric properties .

Decision Matrix: Selecting the Optimal Workflow

DecisionMatrix Start Start: Chiral Benzofuran Sample IsCrystal Is a single crystal available? Start->IsCrystal XRay METHOD A: X-ray Crystallography (Gold Standard) IsCrystal->XRay Yes IsDeriv Contains -OH or -NH2 group? IsCrystal->IsDeriv No (Oil/Amorphous) Mosher METHOD B: NMR Derivatization (Mosher's Method) IsDeriv->Mosher Yes (High Confidence) HasChrom Is chiral center near benzofuran chromophore? IsDeriv->HasChrom No ECD METHOD C: ECD + TD-DFT (Standard Solution Method) HasChrom->ECD Yes (<3 bonds) VCD METHOD D: VCD + DFT (For oils/remote chirality) HasChrom->VCD No (Weak UV signal)

Figure 1: Decision tree for selecting the absolute configuration determination method based on sample properties.

Comparative Performance Analysis

The following table synthesizes experimental requirements and confidence intervals for benzofuran-specific applications.

FeatureX-ray Crystallography ECD (Electronic CD) NMR (Mosher's Method) VCD (Vibrational CD)
Primary Principle Anomalous dispersion (Flack parameter)Electronic transition (UV/Vis) vs. Calc.Anisotropic shielding (

)
Vibrational transition (IR) vs. Calc.
Sample State Single Crystal (Essential)Solution (Dilute)Solution (Derivatized)Solution (Concentrated)
Amount Required 0.1 – 1.0 mg (Crystal)0.1 – 0.5 mg5 – 10 mg10 – 50 mg
Time to Result 24 – 48 hours2 – 5 days (incl. calc)1 – 2 days3 – 7 days (incl. calc)
Benzofuran Specifics Definitive. Requires heavy atom (O is often sufficient with Cu source).Excellent. Benzofuran is a strong chromophore. Sensitive to side-chain conformation.Reliable for chiral alcohols/amines on the side chain.Best when the chiral center is distant (>4 bonds) from the benzofuran ring.
Confidence Level >99% (if Flack x < 0.1)90-95% (depends on conformational fit)95% (if

systematic)
95-99% (richer spectral data)

In-Depth Protocols & Methodologies

Method A: Electronic Circular Dichroism (ECD) with TD-DFT

The "Workhorse" for Non-Crystalline Benzofurans

Benzofurans exhibit strong


 transitions (200–300 nm). The sign of the Cotton effect (CE) associated with these transitions is directly correlated to the spatial arrangement of substituents. However, because benzofuran side chains are often flexible, conformational analysis is the critical failure point .
Protocol:
  • Experimental Acquisition:

    • Dissolve ~0.2 mg of sample in HPLC-grade Methanol or Acetonitrile.

    • Record UV and ECD spectra (190–400 nm) in a 0.1 cm quartz cell.

    • Self-Validation: Ensure the UV

      
       of the sample matches the literature/calculated 
      
      
      
      . If the ECD signal is noise-limited (< 1 mdeg), increase concentration or switch to VCD.
  • Computational Workflow (The "In Silico" Twin):

    • Step 1: Conformational Search. Use MMFF94 or OPLS force fields to generate all conformers within a 5 kcal/mol window. Note: Benzofuran rings are planar; focus search on the chiral side chain.

    • Step 2: Geometry Optimization. Optimize selected conformers using DFT (B3LYP/6-311+G(d,p)) with a solvent model (IEFPCM) matching the experimental solvent.

    • Step 3: Frequency Calculation. Confirm minima (no imaginary frequencies).

    • Step 4: TD-DFT Calculation. Calculate excited states (n=30) to cover the UV range.

    • Step 5: Boltzmann Weighting. Average the spectra based on Gibbs Free Energy (

      
      ).
      

ECD_Workflow cluster_exp Experimental cluster_calc Computational (TD-DFT) ExpSpec Record ECD Spectrum (MeOH/MeCN) Compare Compare & Assign (Match Cotton Effects) ExpSpec->Compare ConfSearch Conformational Search (MMFF94) GeomOpt DFT Optimization (B3LYP/6-311+G*) ConfSearch->GeomOpt TDDFT TD-DFT Calculation (Excited States) GeomOpt->TDDFT Boltzmann Boltzmann Averaging TDDFT->Boltzmann Boltzmann->Compare

Figure 2: The ECD/TD-DFT workflow. Rigorous conformational sampling is required to avoid false assignments.

Method B: NMR Spectroscopy (Mosher’s Method)

The "Chemist's Alternative" for Alcohols and Amines

If the benzofuran derivative contains a secondary alcohol or primary amine directly attached to or near the chiral center, this method is robust and requires no complex software.

Mechanism:

Reaction with chiral derivatizing agents (CDAs) like


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) creates diastereomers.[1][2] The phenyl group of the MTPA exerts an anisotropic shielding effect on protons cis to it.
Protocol:
  • Derivatization:

    • Split sample into two aliquots.

    • React Aliquot A with

      
      -(-)-MTPA-Cl to form the (S)-Mosher ester .
      
    • React Aliquot B with

      
      -(+)-MTPA-Cl to form the (R)-Mosher ester .
      
    • Crucial Check: Ensure complete conversion to avoid kinetic resolution effects.

  • NMR Analysis:

    • Acquire

      
      H NMR for both esters.[1]
      
    • Assign protons near the chiral center (H

      
      , H
      
      
      
      , H
      
      
      ).
  • Calculation:

    • Calculate

      
      .[1][2]
      
    • Interpretation: Arrange the molecule in the standard Mosher conformation. Protons with positive

      
       reside on the right side of the plane; negative 
      
      
      
      on the left.

Self-Validating Logic: The signs of


 must be spatially consistent (e.g., all protons on the benzofuran ring side should have the same sign). If signs are random, the method has failed (likely due to conformational mobility).
Method C: X-ray Crystallography

The Definitive Standard

For benzofurans, which often crystallize well due to


-stacking, this is the preferred method.
Protocol:
  • Crystal Growth: Slow evaporation of EtOAc/Hexane or vapor diffusion.

  • Data Collection: Collect high-redundancy data.

  • Refinement: Refine the Flack Parameter .[1]

    • Flack x ≈ 0.0 (u < 0.1): Correct Absolute Configuration.

    • Flack x ≈ 1.0: Inverted structure (Wrong Enantiomer).

    • Flack x ≈ 0.5: Racemic twin or ambiguous data.

Note: If the molecule lacks "heavy" atoms (Z > Si), use Cu-K


 radiation rather than Mo-K

to enhance the anomalous signal from Oxygen and Nitrogen atoms.

References

  • Stephens, P. J., et al. (2008). "The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy." Chirality. Link

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The assignment of absolute configuration by NMR." Chemical Reviews. Link

  • Pescitelli, G., & Bruhn, T. (2016). "Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra." Chirality. Link

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A. Link

Sources

Safety & Regulatory Compliance

Safety

3-(2-Hydroxyethyl)-7-methoxybenzofuran proper disposal procedures

Technical Protocol: Safe Handling and Disposal of 3-(2-Hydroxyethyl)-7-methoxybenzofuran Executive Summary & Chemical Identity This guide outlines the mandatory procedures for the disposal of 3-(2-Hydroxyethyl)-7-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Protocol: Safe Handling and Disposal of 3-(2-Hydroxyethyl)-7-methoxybenzofuran

Executive Summary & Chemical Identity

This guide outlines the mandatory procedures for the disposal of 3-(2-Hydroxyethyl)-7-methoxybenzofuran (also known as 7-methoxybenzofuran-3-ethanol).[1] As a functionalized benzofuran intermediate often used in the synthesis of melatonin receptor agonists (e.g., analogs of Agomelatine or Ramelteon), this compound presents specific risks related to aquatic toxicity, potential carcinogenicity, and peroxide formation.

Core Directive: Due to the stability of the benzofuran ring and its potential environmental persistence, High-Temperature Incineration is the only authorized disposal method. Release to sanitary sewers or trash is strictly prohibited.

Chemical Profile
PropertySpecification
Chemical Name 3-(2-Hydroxyethyl)-7-methoxybenzofuran
Functional Groups Benzofuran core (heterocycle), Primary Alcohol, Methoxy ether
Molecular Weight ~192.21 g/mol
Physical State Viscous Oil or Low-Melting Solid (typically off-white to amber)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Low water solubility.[1][2][3][4][5][6]
Key Hazards Aquatic Chronic 3 , Skin/Eye Irritant , Suspected Carcinogen (Cat 2) , Peroxide Former .

Hazard Assessment & Pre-Disposal Characterization

Before disposal, the waste stream must be characterized to ensure compatibility with incineration protocols.

A. Peroxide Formation (Critical Step)

Like many furan derivatives and ethers, this compound can form explosive peroxides upon prolonged exposure to air and light.

  • Mechanism: The methylene group adjacent to the ether oxygen (in the methoxy group) and the furan ring itself are sites for radical autoxidation.

  • Protocol: If the container has been opened and stored for >12 months, test for peroxides using Quantofix® Peroxide 100 test strips .

    • < 20 ppm: Proceed to standard disposal.

    • > 20 ppm: Must be quenched (reduced) prior to consolidation. Add mild reducing agent (e.g., aqueous ferrous sulfate or sodium thiosulfate) to the waste container.

B. Toxicological & Environmental Risks
  • Aquatic Toxicity: Benzofurans are toxic to aquatic life with long-lasting effects.[7][8] Zero-discharge policy applies.

  • Carcinogenicity: Structural analogs (e.g., 2,3-benzofuran) are classified as Group 2B carcinogens. Handle all waste as "Cytotoxic/Carcinogenic" to ensure maximum containment.

Disposal Workflow

The following decision matrix dictates the handling of 3-(2-Hydroxyethyl)-7-methoxybenzofuran waste.

DisposalWorkflow Start Waste: 3-(2-Hydroxyethyl)-7-methoxybenzofuran CheckState 1. Determine Physical State Start->CheckState SolidWaste Solid / Viscous Oil CheckState->SolidWaste LiquidSoln Dissolved in Solvent CheckState->LiquidSoln CheckPeroxide 2. Peroxide Test (Starch-Iodide) SolidWaste->CheckPeroxide LiquidSoln->CheckPeroxide HighPeroxide Peroxides > 20 ppm CheckPeroxide->HighPeroxide LowPeroxide Peroxides < 20 ppm CheckPeroxide->LowPeroxide Quench Quench with FeSO4 or Na2S2O3 HighPeroxide->Quench PackSolid Pack in HDPE Wide-Mouth Jar Label: Toxic, Carcinogen LowPeroxide->PackSolid If Solid PackLiquid Consolidate in Solvent Waste Carboy (Segregate Halogenated vs Non-Halogenated) LowPeroxide->PackLiquid If Liquid Quench->LowPeroxide FinalDisp Ship for High-Temp Incineration (Waste Code: D001/Toxic) PackSolid->FinalDisp PackLiquid->FinalDisp

Figure 1: Decision logic for the segregation and treatment of benzofuran waste.

Step-by-Step Protocol

1. Solid/Neat Waste (Pure Compound):

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label with the following constituents:

    • Chemical Name: 3-(2-Hydroxyethyl)-7-methoxybenzofuran[1]

    • Hazards: Toxic, Irritant, Carcinogen.[9][10]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers and direct light.

2. Liquid Waste (Mother Liquors/Rinsates):

  • Segregation: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic" stream.

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic" stream.

  • Compatibility: Ensure no strong oxidizers (e.g., Nitric acid, Peroxides) are present in the carboy, as benzofurans can react exothermically.

3. Contaminated Debris (Gloves, Wipes):

  • Place all contaminated PPE and wipes into a yellow "Chemo/Toxic" waste bag or a sealed solid waste drum. Do not place in regular trash.

Emergency Spill Response Procedures

In the event of a spill, rapid containment is necessary to prevent environmental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (< 100 mL) In Fume Hood Assess->Minor Major Major (> 100 mL) Outside Hood Assess->Major PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area Call EHS Major->Evacuate Absorb Absorb with Vermiculite or Polypropylene Pads PPE->Absorb Clean Clean Surface with Soap & Water (2x) Absorb->Clean Dispose Bag Waste as Hazardous Clean->Dispose

Figure 2: Operational workflow for spill containment and cleanup.[1]

Cleanup Instructions:

  • Isolate: Demarcate the area.

  • Absorb: Use inert absorbents (Vermiculite or Universal Spill Pads). Do not use paper towels for large spills as they are combustible.

  • Decontaminate: Wash the surface with a detergent solution (e.g., Alconox) to remove the oily residue.

  • Verification: Use a UV lamp (365 nm) to check for residual fluorescence (many benzofurans fluoresce under UV), ensuring complete cleanup.

Regulatory Classification

Proper classification ensures compliance with RCRA (USA) and REACH (EU) standards.

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D001 (Ignitable)Only if in flammable solvent.[1] Otherwise, classify as "Non-Regulated Toxic Waste."
EU CLP H412, H351 Harmful to aquatic life; Suspected Carcinogen.
DOT (Transport) UN 3077 Environmentally Hazardous Substance, Solid, N.O.S. (if > 5kg).

Documentation Requirement: Always attach a "Waste Profile Sheet" to the disposal manifest declaring the presence of a Polycyclic Aromatic Hydrocarbon (PAH) derivative . This alerts the incineration facility to maintain residence times > 2 seconds at > 1000°C to ensure complete destruction of the benzofuran ring.

References

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of 2,3-Benzofuran. Technical Report Series No. 370.

  • PubChem. Compound Summary: Benzofuran Derivatives & Safety Data. National Library of Medicine.

  • Thermo Fisher Scientific. Safety Data Sheet: 2,3-Benzofuran (Base Structure Analog).[1]

  • ECHA (European Chemicals Agency). Substance Information: Benzofuran derivatives and aquatic toxicity.[1]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(2-Hydroxyethyl)-7-methoxybenzofuran

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. 3-(2-Hydroxyethyl)-7-methoxybenzofuran, a membe...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. 3-(2-Hydroxyethyl)-7-methoxybenzofuran, a member of the biologically significant benzofuran class of heterocyclic compounds, represents such a molecule where comprehensive toxicological data may not be widely available.[1] In these instances, our approach must be guided by a culture of safety, treating unknown compounds with the caution they warrant based on the hazard profiles of structurally similar molecules.[2][3]

This guide provides essential, field-proven safety and logistical information for handling 3-(2-Hydroxyethyl)-7-methoxybenzofuran. It is structured not as a rigid template, but as a dynamic, risk-based framework to ensure your safety and the integrity of your research.

Hazard Assessment: An Evidence-Based Approach

Data from publicly available sources on compounds like 7-Methoxybenzofuran indicate that this chemical class should be handled as, at minimum:

  • A skin irritant. [4]

  • A serious eye irritant. [4]

  • A potential respiratory irritant. [4][5]

Furthermore, general handling procedures for novel or uncharacterized substances mandate precautions against unforeseen toxicity.[2] Therefore, all handling operations must be designed to minimize direct contact and prevent the generation of aerosols or vapors.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a matter of routine; it is a direct response to a thorough risk assessment.[6][7] Based on the potential hazards of 3-(2-Hydroxyethyl)-7-methoxybenzofuran, the following PPE is mandatory.

Eye and Face Protection

Direct ocular exposure presents the most immediate and significant risk.

  • Minimum Requirement: All personnel in the laboratory, regardless of their direct involvement in handling the compound, must wear American National Standards Institute (ANSI) Z87.1-compliant safety glasses with side shields.[6]

  • Direct Handling: When weighing, transferring, or performing any manipulation of the compound, chemical splash goggles are required.[6] This is critical as standard safety glasses do not provide an adequate seal against splashes or vapors.

  • High-Risk Operations: For procedures involving larger volumes (>250 mL) or with a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[8]

Hand Protection

Skin contact is a primary route of exposure. The choice of glove material is critical for providing an effective chemical barrier.

  • General Use & Splash Protection: For incidental contact, disposable nitrile gloves are recommended due to their balance of chemical resistance and dexterity.[6][9] It is best practice to wear two pairs of nitrile gloves ("double-gloving").[9]

  • Extended Contact or Immersion: For situations involving potential immersion or extensive handling, a more robust glove, such as butyl rubber or Viton, should be selected.[10] Always consult a glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Crucial Practice: No glove material offers permanent protection.[2] Gloves must be inspected for tears or pinholes before each use and changed immediately upon any sign of contamination.

Body and Respiratory Protection
  • Body Protection: A properly fitting, full-length laboratory coat must be worn and kept buttoned at all times.[9] For handling larger quantities where splashes are possible, a chemical-resistant apron should be worn over the lab coat.[6][8] Full-length pants and closed-toe shoes are mandatory in the laboratory.[9]

  • Respiratory Protection: All manipulations of 3-(2-Hydroxyethyl)-7-methoxybenzofuran that could generate vapors or aerosols must be conducted within a properly functioning and certified chemical fume hood.[9][11] If procedural constraints prevent the use of a fume hood, a formal respiratory protection analysis must be performed by your institution's Environmental Health & Safety (EHS) office, which may require the use of a NIOSH-approved respirator with appropriate cartridges.[9]

Summary of Recommended PPE
Task / Scenario Eye/Face Protection Hand Protection Body Protection
General Laboratory Presence ANSI Z87.1 Safety GlassesN/ALab Coat, Closed-toe Shoes
Small Volume Handling (<50 mL) Chemical Splash GogglesDouble Nitrile GlovesLab Coat
Large Volume Handling (>50 mL) Goggles & Face ShieldButyl Rubber or Viton GlovesLab Coat & Chemical-Resistant Apron
Spill Cleanup Goggles & Face ShieldHeavy-duty Chemical-Resistant GlovesLab Coat & Chemical-Resistant Apron

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling ensures that safety protocols are integrated into the scientific procedure.

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for all handling activities.

    • Ensure the fume hood is operational, with a face velocity between 80-125 feet per minute.[9]

    • Assemble all necessary equipment (spatulas, glassware, weighing paper, etc.) and waste containers before introducing the chemical.

    • Don all required PPE as outlined in the table above.

  • Chemical Handling:

    • Carefully open the container, avoiding any sudden movements that could aerosolize the compound.

    • Use a spatula to transfer the solid or a pipette for a solution. Perform all transfers over a disposable, chemically-resistant bench liner to contain any minor spills.

    • Keep the primary container sealed when not in use.[5]

    • If making a solution, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling & Decontamination:

    • Upon completion of the task, decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical.

    • Wipe down the designated work area in the fume hood with an appropriate solvent, followed by soap and water.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last and wash hands thoroughly with soap and water immediately after.[12]

Disposal and Spill Management: Planning for Contingencies

Proper waste management and emergency preparedness are non-negotiable components of laboratory safety.[13]

Chemical Waste Disposal
  • Segregation: Do not mix 3-(2-Hydroxyethyl)-7-methoxybenzofuran waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[14]

  • Containers: All solid waste (e.g., contaminated gloves, wipes, weighing paper) and liquid waste must be collected in separate, dedicated, and clearly labeled hazardous waste containers.[14][15]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-(2-Hydroxyethyl)-7-methoxybenzofuran," and an indication of the potential hazards (e.g., "Irritant").[15] The container must be kept securely closed at all times except when adding waste.

  • Pickup: Store the sealed waste container in a designated satellite accumulation area with secondary containment and contact your institution's EHS office for pickup.[15]

Workflow for Safe Handling and Disposal

G cluster_prep 1. Preparation cluster_handle 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_storage 4. Waste Management prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Designated Work Area & Waste Container prep2->prep3 handle1 Weigh / Transfer Compound prep3->handle1 handle2 Keep Container Sealed When Not In Use handle1->handle2 clean1 Place All Contaminated Items in Labeled Hazardous Waste Container handle2->clean1 clean2 Decontaminate Work Surfaces clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 storage1 Store Sealed Waste Container in Satellite Accumulation Area clean3->storage1 storage2 Contact EHS for Waste Pickup storage1->storage2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.